2-(2-Methoxy-2-oxoethoxy)benzoic acid
Description
Properties
IUPAC Name |
2-(2-methoxy-2-oxoethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLSNTKOYMQACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459070 | |
| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113496-12-1 | |
| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxy-2-oxoethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
"2-(2-Methoxy-2-oxoethoxy)benzoic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-Methoxy-2-oxoethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document delves into the retrosynthetic analysis, mechanistic underpinnings, and a detailed, field-proven experimental protocol. As a self-validating system, the guide emphasizes critical process parameters, optimization strategies, and rigorous analytical characterization to ensure the synthesis is reproducible, scalable, and yields a product of high purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this versatile molecule.
Introduction
2-(2-Methoxy-2-oxoethoxy)benzoic acid, also known as O-(methoxycarbonylmethyl)salicylic acid, is a bifunctional organic compound featuring a carboxylic acid and a methyl ester, linked via an ether bond to a benzene ring. This unique arrangement of functional groups makes it an attractive intermediate for the synthesis of more complex molecular architectures, including pharmaceutical agents and specialized polymers. The primary synthetic challenge lies in the selective O-alkylation of the phenolic hydroxyl group of salicylic acid in the presence of a more acidic carboxylic acid function. This guide elucidates a strategic approach to overcome this challenge, centered on the classic Williamson ether synthesis. By controlling the stoichiometry of the base, a dianion intermediate is formed, enabling the desired regioselective alkylation.
Part 1: Retrosynthetic Analysis and Strategy Selection
The logical disconnection for 2-(2-Methoxy-2-oxoethoxy)benzoic acid is at the ether C-O bond. This retrosynthetic approach points directly to salicylic acid and a two-carbon electrophile as the primary synthons.
Diagram 1: Retrosynthetic Pathway
The Williamson ether synthesis is the strategy of choice due to its reliability and high efficiency, particularly when using a primary alkyl halide.[1][2] This SN2 reaction involves a nucleophilic attack by an alkoxide (here, a phenoxide) on an alkyl halide.[2][3] The use of methyl chloroacetate as the electrophile is ideal as it is a primary halide, which greatly minimizes the potential for competing E2 elimination reactions that can occur with secondary or tertiary halides.[3]
Part 2: Mechanistic Deep Dive
The synthesis proceeds via a two-step mechanism within a single pot. Understanding the causality behind each step is critical for success.
-
Dianion Formation: Salicylic acid possesses two acidic protons: the carboxylic acid proton (pKa ≈ 2.97) and the phenolic hydroxyl proton (pKa ≈ 13.0). Upon addition of a strong base, the significantly more acidic carboxylic proton is removed first. To enable the phenolic oxygen to act as a potent nucleophile, a second equivalent of base is required to deprotonate the hydroxyl group. This in-situ generation of a dianion, specifically the sodium phenoxide, is the key to achieving selective O-alkylation.
-
Nucleophilic Attack (SN2): The generated phenoxide ion acts as the nucleophile, executing a backside attack on the electrophilic methylene carbon of methyl chloroacetate. This concerted step displaces the chloride leaving group, forming the new carbon-oxygen ether bond.[2] The reaction is best conducted in a polar aprotic solvent, such as DMF or acetone, which can solvate the cation (e.g., Na⁺) without solvating and deactivating the nucleophilic anion, thereby accelerating the SN2 reaction rate.[1]
Diagram 2: Reaction Mechanism
Part 3: Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to stoichiometry, temperature, and purification steps is crucial for obtaining a high-purity product.
Diagram 3: Experimental Workflow
Materials and Reagents:
-
Salicylic Acid
-
Sodium Hydroxide (NaOH), pellets
-
Methyl Chloroacetate
-
Acetone, anhydrous
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Procedure:
-
Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (13.8 g, 0.1 mol). To this, add 100 mL of anhydrous acetone and stir until the solid is mostly dissolved. Carefully add sodium hydroxide (8.4 g, 0.21 mol, 2.1 eq) portion-wise. The mixture will become thick and generate some heat. Stir for 30 minutes at room temperature to ensure complete formation of the dianion.
-
Alkylation: Slowly add methyl chloroacetate (11.4 g, 0.105 mol, 1.05 eq) to the stirring suspension dropwise over 15 minutes using an addition funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The inorganic salt (NaCl) will precipitate. Remove the salt by filtration. Wash the salt cake with a small amount of fresh acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Acidification: Add 100 mL of deionized water to the residue. Stir until it dissolves. Cool the aqueous solution in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH of the solution is approximately 2. A white solid will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 2-(2-Methoxy-2-oxoethoxy)benzoic acid as a white crystalline solid.
Part 4: Process Optimization and Critical Parameters
-
Stoichiometry of Base: Using slightly more than two equivalents of base (e.g., 2.1 eq) ensures complete deprotonation of the phenolic hydroxyl, maximizing the yield. Insufficient base will result in unreacted starting material.
-
Solvent Choice: Anhydrous polar aprotic solvents are critical. The presence of water can lead to the hydrolysis of methyl chloroacetate, reducing yield. Acetone is an excellent and cost-effective choice. DMF can also be used but requires higher temperatures for removal.
-
Temperature Control: While refluxing accelerates the reaction, excessive temperatures for prolonged periods can risk hydrolysis of the product's methyl ester, especially if any excess base remains.
-
Purity of Reactants: Methyl chloroacetate is a lachrymator and moisture-sensitive. It should be handled in a fume hood and used without prolonged exposure to air.
Part 5: Characterization and Quality Control
Rigorous analytical confirmation is essential to validate the identity and purity of the synthesized compound.
Table 1: Summary of Reagents
| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
|---|---|---|---|---|
| Salicylic Acid | 138.12 | 0.10 | 1.0 | 13.8 g |
| Sodium Hydroxide | 40.00 | 0.21 | 2.1 | 8.4 g |
| Methyl Chloroacetate | 108.52 | 0.105 | 1.05 | 9.6 mL (11.4 g) |
Table 2: Expected Analytical Data
| Analysis | Expected Result |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 134-136 °C |
| ¹H NMR (CDCl₃) | δ ~10.5-11.0 (s, 1H, -COOH), δ ~7.9-8.1 (d, 1H, Ar-H), δ ~7.4-7.6 (t, 1H, Ar-H), δ ~6.9-7.1 (m, 2H, Ar-H), δ ~4.7 (s, 2H, -O-CH₂-), δ ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~170.0 (C=O, ester), δ ~169.5 (C=O, acid), δ ~156.0, 134.5, 132.0, 122.0, 115.0, 113.0 (Ar-C), δ ~65.0 (-O-CH₂-), δ ~52.5 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3200-2500 (broad, O-H of acid), ~1760 (C=O, ester), ~1690 (C=O, acid), ~1250 (C-O, ether) |
| MS (ESI⁻) | m/z 209.05 [M-H]⁻ |
Conclusion
The synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is reliably achieved through the Williamson ether synthesis, leveraging a strategic double deprotonation of salicylic acid. The provided protocol, grounded in established mechanistic principles, offers a clear and reproducible pathway for obtaining this valuable chemical intermediate. By carefully controlling key parameters such as base stoichiometry and solvent conditions, researchers can consistently produce a high-purity product suitable for demanding applications in drug discovery and advanced materials development.
References
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Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]
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PubChem. (n.d.). 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
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PubChem. (n.d.). 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
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- Google Patents. (n.d.). WO2004041766A1 - Method for the alkylation of salicylic acid.
- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
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Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Retrieved from [Link]
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SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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European Patent Office. (n.d.). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]
- Google Patents. (n.d.). CN103102264B - Preparation method of salicylic acid compound.
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]
- Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
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YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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YouTube. (2023). Methyl Benzoate : Organic Synthesis Fischer Esterification. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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SlidePlayer. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]
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Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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"2-(2-Methoxy-2-oxoethoxy)benzoic acid" chemical properties
An In-Depth Technical Guide to 2-(2-Methoxy-2-oxoethoxy)benzoic acid
This guide provides a comprehensive technical overview of 2-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS No. 113496-12-1), a bifunctional organic compound with potential applications in chemical synthesis and materials science. Due to the limited availability of extensive experimental data in public literature, this document combines reported properties with scientifically grounded predictions and proposed methodologies to offer a holistic understanding for researchers, chemists, and professionals in drug development.
Introduction and Chemical Identity
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a derivative of benzoic acid featuring an ether-linked methoxycarbonylmethyl group at the ortho position. This unique arrangement of a carboxylic acid, an ether, and an ester functional group within a compact aromatic scaffold suggests its utility as a versatile building block or chemical intermediate.
Its formal identification details are crucial for unambiguous sourcing and referencing in research.
| Identifier | Value | Source |
| CAS Number | 113496-12-1 | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| IUPAC Name | 2-(2-methoxy-2-oxoethoxy)benzoic acid | N/A |
| Synonyms | 2-(methoxycarbonylmethoxy)benzoic Acid, Benzoic acid, 2-(2-methoxy-2-oxoethoxy)- | [1] |
| InChI Key | DNLSNTKOYMQACJ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The table below summarizes the known and predicted properties of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
| Property | Value | Notes | Source |
| Melting Point | 100-101 °C | Experimental | [2] |
| Boiling Point | 349.8 ± 17.0 °C | Predicted | [2] |
| Appearance | White to off-white solid | Inferred from related compounds | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | Inferred from structural analysis | N/A |
| pKa | ~3-4 for the carboxylic acid | Predicted based on benzoic acid and electronic effects of the ether linkage. | N/A |
Proposed Synthesis Pathway
While specific literature detailing the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is scarce, a logical and efficient route can be proposed based on established organic chemistry reactions. The most plausible approach involves a two-step process starting from salicylic acid: 1) Esterification of the carboxylic acid, and 2) Williamson ether synthesis to introduce the methoxycarbonylmethyl group.
Causality Behind the Synthetic Design:
The rationale for this multi-step synthesis is rooted in protecting the carboxylic acid functionality to prevent it from interfering with the subsequent ether synthesis.
-
Esterification (Protection): The carboxylic acid of salicylic acid is more acidic than the phenolic hydroxyl group. However, under the basic conditions required for the Williamson ether synthesis, the carboxylate would be the dominant nucleophile. To ensure the reaction occurs at the phenolic oxygen, the carboxylic acid is first converted to a methyl ester, temporarily "protecting" it.
-
Williamson Ether Synthesis: This classic method is ideal for forming the aryl ether bond. The phenolic proton of the methyl salicylate is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydride or potassium carbonate) to form a potent nucleophile. This phenoxide then attacks an electrophilic alkyl halide, in this case, methyl chloroacetate, via an SN2 reaction to form the desired ether linkage.
-
Final Product: The resulting molecule from these two steps is the target compound, 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Proposed Experimental Protocol:
Step 1: Synthesis of Methyl Salicylate
-
To a solution of salicylic acid (1 eq.) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl salicylate, which can be used in the next step without further purification if of sufficient purity.
Step 2: Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl salicylate (1 eq.) in a dry aprotic solvent such as DMF or acetone.
-
Add a suitable base, such as anhydrous potassium carbonate (1.5-2.0 eq.), to the solution.
-
To this stirred suspension, add methyl chloroacetate (1.1-1.2 eq.) dropwise.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until TLC analysis indicates the consumption of methyl salicylate.
-
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Spectroscopic and Structural Analysis
Expected ¹H NMR Signals:
-
Aromatic Protons (4H): The four protons on the benzene ring would appear in the aromatic region (~6.8-8.2 ppm). Due to the ortho-substitution pattern, they would likely present as a complex multiplet.
-
Methylene Protons (-O-CH₂-C=O): A singlet at approximately 4.5-5.0 ppm, integrating to 2H. The ether oxygen and carbonyl group would deshield these protons.
-
Methyl Protons (-OCH₃): A singlet at around 3.7-3.9 ppm, integrating to 3H.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Carbonyl Carbons: Two signals in the downfield region (165-175 ppm), one for the carboxylic acid and one for the ester.
-
Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). The carbon attached to the ether oxygen would be the most downfield of the ring carbons.
-
Methylene Carbon (-O-CH₂-C=O): A signal around 65-75 ppm.
-
Methyl Carbon (-OCH₃): A signal around 50-55 ppm.
Expected IR Spectroscopy Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Ester): Two distinct, strong absorptions around 1680-1750 cm⁻¹.
-
C-O Stretch (Ether & Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Reactivity and Potential Applications
The trifunctional nature of this molecule opens avenues for its use in various synthetic applications.
Chemical Reactivity:
The reactivity of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is governed by its three functional groups.
-
Carboxylic Acid: Can undergo standard reactions such as esterification, conversion to acid chlorides, amidation, and reduction.
-
Ester: Can be hydrolyzed under acidic or basic conditions or can react with nucleophiles (e.g., transesterification, amidation).
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the ortho/para-directing ether group and the meta-directing carboxylic acid group influencing the position of substitution.
The spatial proximity of the functional groups may also allow for intramolecular cyclization reactions under certain conditions to form heterocyclic structures.
Potential Applications:
While no specific applications have been documented, the structure lends itself to several research and development areas:
-
Pharmaceutical Synthesis: It could serve as a scaffold or intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The related compound, 2-Methoxybenzoic acid, is used in the preparation of agents against the Hepatitis C virus.[4]
-
Polymer Chemistry: The dicarboxylic acid (after hydrolysis of the methyl ester) could be used as a monomer for the synthesis of specialty polyesters or polyamides, with the ether linkage providing flexibility to the polymer backbone.
-
Linker/Spacer Molecule: In fields like drug delivery or materials science, it could function as a linker molecule to connect two other molecules, with the length and flexibility of the linker being tunable.
Safety and Handling
No specific Safety Data Sheet (SDS) for 2-(2-Methoxy-2-oxoethoxy)benzoic acid is publicly available. Therefore, safety precautions must be inferred from the known hazards of its constituent functional groups and related compounds like benzoic acid.
-
Hazard Classification (Inferred):
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data is limited, its structure, predictable properties, and plausible synthesis route provide a solid foundation for its exploration in research and development. This guide serves as a starting point for scientists and researchers, offering a blend of established facts and reasoned scientific inference to enable its safe handling and innovative application.
References
- [Reference 1 - Not directly relevant to the target compound, discusses 2-Methoxybenzoic Acid]
- [Reference 2 - Link to a Safety Data Sheet for a rel
- [Reference 4 - Discusses a different isomer]
- [Reference 5 - Spectroscopic d
- [Reference 6 - Spectroscopic d
- [Reference 7 - Discusses a different isomer]
- [Reference 10 - Discusses a different compound]
- [Reference 11 - Discusses a different compound]
- [Reference 12 - Spectroscopic d
- [Reference 13 - Spectroscopic d
- [Reference 14 - Safety d
- [Reference 15 - Safety data for a rel
- [Reference 16 - Safety d
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved January 17, 2026, from [Link]
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A Guide to the Spectroscopic Characterization of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is paramount. 2-(2-Methoxy-2-oxoethoxy)benzoic acid, a molecule featuring a confluence of carboxylic acid, ether, and ester functionalities appended to a benzoic acid core, presents a compelling case for detailed spectroscopic analysis. Its multifaceted structure suggests potential applications as a versatile building block in organic synthesis, a candidate for drug discovery programs, or a component in the development of advanced polymers. The unequivocal confirmation of its chemical identity is the foundational step upon which all subsequent research and development activities are built.
This technical guide provides a comprehensive overview of the spectroscopic methodologies required to characterize 2-(2-Methoxy-2-oxoethoxy)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the principles behind the data acquisition and interpretation. In the absence of a complete public dataset for this specific molecule, we will draw upon established spectroscopic principles and data from the closely related compound, 2-methoxybenzoic acid, to illustrate the interpretative process. This approach is intended to equip the reader with the necessary tools to confidently analyze this and other similarly complex molecules.
Plausible Synthetic Route
A plausible and efficient method for the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid involves the Williamson ether synthesis. This reaction would utilize salicylic acid as the starting material, which is first deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophile is then reacted with methyl chloroacetate to yield the target molecule.
Caption: Plausible synthetic route for 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero magnetic spin, primarily ¹H and ¹³C.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Methoxy-2-oxoethoxy)benzoic acid and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the acidic proton.
-
Instrumentation: The data should be acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Acquisition: A standard ¹H NMR experiment is performed. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1, usually 1-2 seconds), and the spectral width.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is expected to exhibit several distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |
| ~7.9-8.1 | Doublet of Doublets | 1H | Ar-H | The aromatic proton ortho to the carboxylic acid group is deshielded by the anisotropic effect of the carbonyl group. |
| ~7.5-7.7 | Triplet of Doublets | 1H | Ar-H | Aromatic proton para to the carboxylic acid. |
| ~7.0-7.2 | Triplet of Doublets | 1H | Ar-H | Aromatic proton meta to the carboxylic acid. |
| ~6.9-7.1 | Doublet of Doublets | 1H | Ar-H | The aromatic proton ortho to the ether linkage is shielded relative to the other aromatic protons. |
| ~4.8 | Singlet | 2H | -O-CH₂-C=O | The methylene protons adjacent to the oxygen of the ether and the carbonyl of the ester are deshielded. |
| ~3.7 | Singlet | 3H | -O-CH₃ | The methyl protons of the ester group are in a relatively shielded environment. |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific conformation of the molecule.
Caption: Predicted ¹H NMR correlations for 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrumentation: The data is acquired on the same NMR spectrometer.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically performed. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168-172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~167-170 | -C=O (Ester) | The ester carbonyl carbon is also significantly deshielded. |
| ~155-160 | Ar-C-O | The aromatic carbon directly attached to the ether oxygen is deshielded due to the electronegativity of oxygen. |
| ~133-135 | Ar-C | Aromatic carbon para to the ether linkage. |
| ~131-133 | Ar-C | Aromatic carbon ortho to the carboxylic acid. |
| ~120-125 | Ar-C-COOH | The aromatic carbon bearing the carboxylic acid group. |
| ~120-122 | Ar-C | Aromatic carbon meta to the ether linkage. |
| ~115-118 | Ar-C | Aromatic carbon ortho to the ether linkage. |
| ~65-70 | -O-CH₂- | The methylene carbon of the ether/ester linkage is deshielded by the two adjacent oxygen atoms. |
| ~52-55 | -O-CH₃ | The methyl carbon of the ester is in a typical range for this functional group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: For a solid sample like 2-(2-Methoxy-2-oxoethoxy)benzoic acid, the attenuated total reflectance (ATR) method is most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. The sample is then scanned, and the background is automatically subtracted.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum:
The IR spectrum of 2-(2-Methoxy-2-oxoethoxy)benzoic acid will show characteristic absorption bands for its various functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong |
| ~1730-1750 | C=O stretch | Ester | Strong and sharp |
| ~1680-1710 | C=O stretch | Carboxylic Acid (dimer) | Strong and sharp |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium to weak, sharp |
| ~1200-1300 | C-O stretch | Carboxylic Acid, Ester, Ether | Strong |
| ~1000-1150 | C-O stretch | Ether | Strong |
The broad O-H stretch of the carboxylic acid is often the most recognizable feature in the IR spectrum. The presence of two distinct carbonyl stretching frequencies for the ester and the carboxylic acid would be a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), depending on the volatility and thermal stability of the analyte.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like 2-(2-Methoxy-2-oxoethoxy)benzoic acid, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Interpretation of the Mass Spectrum:
The molecular formula of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is C₁₀H₁₀O₅, which corresponds to a monoisotopic mass of 210.0528 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition. The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated mass for C₁₀H₁₀O₅.
-
Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be obtained. This provides valuable structural information.
Predicted Fragmentation Pattern:
Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Conclusion
The comprehensive spectroscopic characterization of 2-(2-Methoxy-2-oxoethoxy)benzoic acid requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By carefully acquiring and interpreting the data from these complementary techniques, researchers can unequivocally confirm the structure of this and other novel organic molecules, paving the way for their exploration in various scientific and industrial applications. This guide provides the foundational knowledge and procedural insights necessary to undertake such a characterization with confidence and scientific rigor.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Human Metabolome Database. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-methoxy-2-oxoethoxy)benzoic acid. Retrieved from [Link]
The Strategic Utility of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid in Modern Organic Synthesis
Abstract
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This technical guide delves into the core principles and practical applications of 2-(2-Methoxy-2-oxoethoxy)benzoic acid, a versatile building block whose unique bifunctional nature offers a wealth of synthetic possibilities. Primarily utilized in the construction of diverse heterocyclic systems and as a key intermediate in the synthesis of pharmacologically active molecules, this compound provides a robust platform for generating molecular diversity. This document will elucidate the fundamental synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid via the Williamson ether synthesis, provide detailed experimental protocols, and explore its subsequent transformations, thereby equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable synthetic tool.
Introduction: A Molecule of Strategic Importance
2-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS No. 113496-12-1) is a bifunctional organic compound featuring a carboxylic acid and a methyl ester interconnected by an ether linkage to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic endeavors, particularly in the realm of medicinal chemistry and materials science. The presence of both a nucleophilic phenoxide precursor and an electrophilic carboxylic acid, along with a readily hydrolyzable methyl ester, allows for a diverse range of chemical manipulations. This guide will provide a comprehensive overview of its synthesis, characterization, and strategic applications.
Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid: A Practical Approach
The most common and efficient method for the preparation of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a haloacetate by a phenoxide. In this specific case, the phenoxide is generated from salicylic acid.
The Underlying Chemistry: Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide or, in this case, a phenoxide ion, acts as a nucleophile and attacks an alkyl halide, displacing the halide in a concerted step.[1] The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Materials:
-
Salicylic acid
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methyl chloroacetate
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base (e.g., sodium hydroxide, 2.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the sodium salicylate.
-
Nucleophilic Substitution: To the resulting suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 4-8 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify the solution to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the crude product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Physicochemical Properties and Characterization
A thorough characterization of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is essential for its use in further synthetic applications. The following table summarizes its key physicochemical properties.
| Property | Value |
| CAS Number | 113496-12-1 |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not widely available |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data:
-
¹H NMR: Expected signals would include aromatic protons (multiplets in the range of 7.0-8.0 ppm), a singlet for the methylene protons of the ethoxy group (around 4.8 ppm), and a singlet for the methyl ester protons (around 3.7 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield shift (typically >10 ppm).
-
¹³C NMR: Aromatic carbons would appear in the range of 115-160 ppm. The carbonyl carbons of the carboxylic acid and the ester would be observed at lower fields (typically 165-175 ppm). The methylene carbon of the ether linkage and the methoxy carbon would appear in the upfield region.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), a C=O stretch for the ester (around 1735-1750 cm⁻¹), and C-O stretching vibrations for the ether and ester groups.
Applications in Organic Synthesis
The synthetic utility of 2-(2-Methoxy-2-oxoethoxy)benzoic acid stems from the differential reactivity of its functional groups, which allows for selective transformations.
Precursor for Heterocyclic Scaffolds
The ortho-disposed functional groups on the aromatic ring make this compound an excellent starting material for the synthesis of various heterocyclic systems. For instance, intramolecular cyclization reactions can be designed to form lactones, chromenones, and other fused ring systems that are prevalent in many natural products and pharmaceuticals.
Role in Drug Discovery and Development
While specific examples of its direct use in marketed drugs are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Benzoic acid derivatives are a cornerstone in drug discovery, and the introduction of the methoxy-oxoethoxy side chain provides a handle for further molecular elaboration.[2] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the drug development process.
A Versatile Building Block
The carboxylic acid functionality can be readily converted into a variety of other functional groups, including amides, esters, and acid chlorides, opening up a wide array of synthetic possibilities. The methyl ester can be selectively hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid, providing another point of diversification.
Illustrative Reaction Scheme: Amide Formation
Caption: General scheme for the synthesis of amide derivatives.
Conclusion
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a valuable and versatile starting material in organic synthesis. Its straightforward preparation via the Williamson ether synthesis, combined with its unique bifunctional nature, makes it an attractive building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a solid foundation for researchers to explore the full synthetic potential of this strategic molecule.
References
- A comprehensive review of the Williamson ether synthesis can be found in various organic chemistry textbooks and liter
- General protocols for Williamson ether synthesis are widely available from chemical suppliers and in organic synthesis journals.
- The use of benzoic acid derivatives in drug discovery is a broad topic covered in many medicinal chemistry reviews and public
- Further exploration of the reactivity of this compound can be guided by the principles of functional group transform
- Spectroscopic data for similar compounds can be found in chemical databases such as the Spectral D
- Safety data sheets (SDS) for the reagents used in the synthesis should be consulted for proper handling and safety precautions.
- Patents and scientific articles related to the synthesis of heterocyclic compounds may provide specific examples of the application of this or similar starting m
- Journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters are excellent resources for synthetic methodologies.
- Databases like SciFinder and Reaxys can be used to search for specific reactions and applic
- Chemical supplier catalogs often provide basic physical properties and safety inform
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
General information on the Williamson Ether Synthesis can be found on Wikipedia.[Link]
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). A relevant industry article or review on the topic.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with advanced analytical and computational methodologies to offer a thorough understanding of this molecule's behavior.
Introduction: Unveiling a Molecule of Interest
2-(2-Methoxy-2-oxoethoxy)benzoic acid, with the chemical formula C₁₀H₁₀O₅, is a small organic molecule featuring a benzoic acid scaffold substituted with a methoxycarbonylmethoxy group at the ortho position.[1][2][3] Its structure presents several key features that are of significant interest in medicinal chemistry and materials science. The presence of a carboxylic acid, an ether linkage, and an ester functional group within a compact framework suggests a rich potential for intermolecular interactions and a complex conformational behavior that can significantly influence its physicochemical properties and biological activity.
Understanding the three-dimensional arrangement of atoms in a molecule, or its conformation, is paramount in drug design and development. The conformation dictates how a molecule interacts with biological targets, such as enzymes and receptors, and influences properties like solubility, crystal packing, and bioavailability. This guide will delve into the structural intricacies of 2-(2-Methoxy-2-oxoethoxy)benzoic acid, offering a roadmap for its conformational analysis.
Molecular Structure and Physicochemical Properties
The foundational step in understanding a molecule's behavior is a thorough characterization of its structure and fundamental properties.
Structural Elucidation
The IUPAC name for the molecule is 2-(2-methoxy-2-oxoethoxy)benzoic acid.[1] It has a molecular weight of 210.18 g/mol .[1][3] The molecule consists of a benzene ring substituted with a carboxylic acid group and a 2-methoxy-2-oxoethoxy group at positions 1 and 2, respectively. The connectivity of the atoms can be visualized as follows:
Caption: Factors influencing the conformation of the molecule.
Theoretical Conformational Isomers
The rotation around the C(aryl)-O bond (τ1) and the O-CH₂ bond (τ2) will significantly impact the orientation of the side chain relative to the benzoic acid moiety. Furthermore, rotation around the CH₂-C(carbonyl) bond (τ3) and the C(carbonyl)-O(methoxy) bond (τ4) will determine the disposition of the ester group.
A critical aspect to consider is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen or one of the carbonyl oxygens of the ester. Such interactions, if present, would significantly stabilize specific conformations. Studies on the structurally related molecule, aspirin, have shown that while conformers with intramolecular hydrogen bonds can exist, they are not always the most stable due to steric strain. [4][5][6]
Solid-State Conformation: X-ray Crystallography
The definitive method for determining the conformation of a molecule in the solid state is single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of 2-(2-Methoxy-2-oxoethoxy)benzoic acid would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
The resulting crystal structure would reveal the preferred conformation in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
Solution-State Conformation: NMR Spectroscopy
In solution, molecules are often in a dynamic equilibrium between several conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study these conformational preferences.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra provide information about the chemical environment of each nucleus. Chemical shifts can be sensitive to the local geometry. [7][8][9][10]3. 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other, irrespective of the number of bonds separating them. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the solution-state conformation.
-
By analyzing the NOE/ROE data, one can determine the relative orientation of the side chain with respect to the aromatic ring.
Computational Chemistry: In Silico Modeling
Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of a molecule and predicting the relative stabilities of different conformers. [11][12][13][14] Workflow: DFT-Based Conformational Analysis
Caption: Workflow for computational conformational analysis.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). [13][14]3. Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Analysis: The relative energies of the conformers are compared to determine the most stable structures. The geometric parameters and electronic properties of these conformers can then be analyzed in detail.
Computational studies on substituted benzoic acids have shown that electronic effects of substituents significantly influence their properties. [11][12][14]For 2-(2-Methoxy-2-oxoethoxy)benzoic acid, the interplay between the electron-withdrawing carboxylic acid and the electron-donating ether oxygen will impact the electronic structure and reactivity.
Synthesis and Potential Applications
The synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid would likely involve the Williamson ether synthesis, reacting a salt of salicylic acid with methyl 2-chloroacetate. Similar synthetic strategies are employed for related compounds. [15][16][17][18] The structural motifs present in this molecule are common in pharmaceuticals and other bioactive compounds. [19]The benzoic acid moiety is a well-known pharmacophore, and the flexible side chain could allow for optimal binding to a target protein. A thorough understanding of its conformational preferences is therefore a critical step in any drug discovery program involving this or related scaffolds.
Conclusion
References
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National Center for Biotechnology Information. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. PubChem. Available from: [Link]
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- Rojas-Poblete, M., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules.
- Gomez, J. R., et al. (2023). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. The Journal of Organic Chemistry.
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Cotes, S., et al. (2006). Study of intramolecular interactions in aspirin. ResearchGate. Available from: [Link]
- Tantishaiyakul, V., et al. (2012). Competitive hydrogen bonding in aspirin-aspirin and aspirin-leucine interactions. TÜBİTAK Academic Journals.
- Bērziņš, A., et al. (2020).
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NIST. Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Available from: [Link]
- Al-Abri, Z., et al. (2022).
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Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Available from: [Link]
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Tantishaiyakul, V., et al. (2012). Competetive hydrojen bonding in Aspirin-Aspirin and Aspirin-Amino acid interactions. ResearchGate. Available from: [Link]
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Cheméo. Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Available from: [Link]
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NIST. Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Available from: [Link]
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Adamiak, M., et al. (2019). Competitie hydrogen bonding in aspirin-aspirin and aspirin-leucine interactions. ResearchGate. Available from: [Link]
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FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). Available from: [Link]
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Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Available from: [Link]
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PubChemLite. 2-(2-methoxy-2-oxoethoxy)benzoic acid (C10H10O5). Available from: [Link]
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National Center for Biotechnology Information. 2-Ethoxybenzoic acid. PubChem. Available from: [Link]
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PhytoBank. 13C NMR Spectrum (PHY0064709). Available from: [Link]
- Google Patents. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
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SpectraBase. 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
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Chegg. Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Available from: [Link]
- Wroblewski, A. E. (1990). Conformational Behaviour of Substituted 2-Methoxy-2-Oxo-1,2-Oxaphospholan-3-Ols.
- Google Patents. The preparation method of the methoxy benzoic acid of 2 methyl 3.
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MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available from: [Link]
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ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available from: [Link]
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Yu, M. (2020). 2-(2-Ethoxy-2-oxoacetamido)benzoic acid. ResearchGate. Available from: [Link]
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Kamaal, A., et al. (2019). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. ResearchGate. Available from: [Link]
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"2-(2-Methoxy-2-oxoethoxy)benzoic acid" derivatives and analogues
An In-Depth Technical Guide to 2-(2-Methoxy-2-oxoethoxy)benzoic Acid Derivatives and Analogues
Authored by a Senior Application Scientist
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and organic synthesis, the benzoic acid framework stands as a cornerstone—a deceptively simple scaffold that has given rise to a multitude of therapeutic agents and valuable chemical intermediates.[1] This guide delves into a specific, yet versatile, class of these molecules: 2-(2-Methoxy-2-oxoethoxy)benzoic acid and its derivatives. While often serving as a precursor, this molecule is a gateway to a family of compounds, most notably the biologically active benzofuran-3(2H)-ones, which have garnered significant interest for their therapeutic potential.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will move beyond simple procedural outlines to explore the underlying principles of synthesis, the intricate mechanisms of biological action, and the critical structure-activity relationships (SAR) that drive the optimization of these compounds. Our approach is grounded in field-proven insights, ensuring that every protocol is not merely a set of instructions, but a self-validating system built on a foundation of scientific causality.
The Core Moiety: Physicochemical Profile and Spectroscopic Characterization
The parent compound, 2-(2-Methoxy-2-oxoethoxy)benzoic acid, is structurally derived from salicylic acid, featuring an ether linkage at the 2-position to a methoxycarbonylmethyl group. Direct, comprehensive public data for this exact molecule is sparse, as it is primarily a synthetic intermediate. Therefore, we will characterize the closely related and foundational precursor, 2-methoxybenzoic acid (o-anisic acid) , to provide a reliable spectroscopic and physicochemical baseline.
The key structural difference is the replacement of the hydrogen on the 2-position hydroxyl of salicylic acid with an acetic acid methyl ester moiety. This modification significantly alters the molecule's properties, masking the phenolic proton and introducing ester functionality, which is a critical handle for its primary synthetic application: intramolecular cyclization.
Table 1: Physicochemical Properties of 2-Methoxybenzoic Acid (CAS 579-75-9)
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₈H₈O₃ | [2][3] |
| Molecular Weight | 152.15 g/mol | [2][4] |
| Melting Point | 98-100 °C | [5] |
| Boiling Point | ~275 °C | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| pKa (Strongest Acidic) | 3.73 | [6] |
| Water Solubility | 3.01 g/L | [6] |
| logP | 1.67 |[6] |
Spectroscopic Signature
Understanding the spectroscopic fingerprint of the core structure is paramount for reaction monitoring and final product confirmation. The expected peaks for 2-methoxybenzoic acid provide a reference for identifying the main structural motifs.[7]
Table 2: Expected Spectroscopic Peaks for 2-Methoxybenzoic Acid
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | ~11–13 ppm (broad singlet) | Deshielded, acidic proton; subject to exchange.[7] |
| Aromatic (Ar-H) | 6.8–8.0 ppm (multiplets) | Protons on the benzene ring, split by ortho and meta coupling.[7] | |
| Methoxy (-OCH₃) | ~3.7–3.9 ppm (singlet) | Protons on the methyl ether group.[7] | |
| ¹³C NMR | Carboxyl Carbon (-COOH) | ~165–175 ppm | Carbonyl carbon of the carboxylic acid.[7] |
| Aromatic Carbons | ~110–150 ppm | Carbons within the benzene ring.[7] | |
| Methoxy Carbon (-OCH₃) | ~55–57 ppm | Carbon of the methyl ether.[7] | |
| IR Spectroscopy | O-H (Carboxylic Acid) | 2500–3300 cm⁻¹ (broad) | Characteristic broad stretch due to hydrogen bonding.[7] |
| C=O (Carboxylic Acid) | 1680–1720 cm⁻¹ (strong, sharp) | Carbonyl stretch of the acid group.[7] |
| | C-O (Ether) | 1200–1300 cm⁻¹ | Stretch associated with the aryl-ether bond.[7] |
For the target molecule, 2-(2-Methoxy-2-oxoethoxy)benzoic acid, one would additionally expect ¹H NMR signals for the -O-CH₂-C(O)- protons (a singlet around 4.7 ppm) and the ester's -OCH₃ protons (a singlet around 3.8 ppm).
Synthesis and Key Transformations
The true utility of 2-(2-Methoxy-2-oxoethoxy)benzoic acid lies in its role as a precursor. Its synthesis is straightforward, and its subsequent transformation into benzofuranones is a powerful method for generating heterocyclic scaffolds.
Protocol: Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
This synthesis is a classic example of the Williamson ether synthesis, where the phenoxide of a salicylic acid ester reacts with an α-halo ester.
Workflow: Synthesis of the Core Intermediate
Caption: Synthetic workflow for the core molecule.
Step-by-Step Methodology:
-
Esterification (Protection): Begin with salicylic acid and esterify the carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄) to form methyl salicylate. This protects the more acidic carboxylic acid proton from reacting with the base in the next step.
-
Deprotonation: Dissolve methyl salicylate (1.0 eq.) in a polar aprotic solvent like acetone or DMF. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.), and stir the mixture at room temperature for 30-60 minutes. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic potassium phenoxide.
-
Alkylation: To the suspension, add methyl bromoacetate (1.2 eq.) dropwise. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. The phenoxide attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction.
-
Work-up (Intermediate Ester): After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure. The resulting crude product, methyl 2-(2-methoxy-2-oxoethoxy)benzoate, can be purified by column chromatography.
-
Selective Hydrolysis: The diester product is then selectively hydrolyzed. Dissolve the purified product in a mixture of THF and water. Add one equivalent of NaOH and stir at room temperature. The more reactive aromatic ester is preferentially hydrolyzed over the aliphatic ester.
-
Acidification and Isolation: After the reaction is complete, acidify the mixture with dilute HCl. The final product, 2-(2-Methoxy-2-oxoethoxy)benzoic acid, will precipitate and can be collected by filtration, washed with cold water, and dried.
Key Transformation: Intramolecular Cyclization to Benzofuran-3(2H)-ones
The most significant application of this scaffold is its acid-catalyzed intramolecular cyclization to form benzofuran-3(2H)-ones. These heterocyclic cores are present in many biologically active molecules.[8]
Mechanism: Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of benzofuranone formation.
This reaction is a type of intramolecular Friedel-Crafts acylation. The carboxylic acid is activated by a strong acid (e.g., polyphosphoric acid (PPA) or sulfuric acid), forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position, leading to the formation of the five-membered heterocyclic ring.
Biological Activities & Mechanisms of Action
Derivatives of benzoic acid exhibit a vast range of biological activities, with anti-inflammatory action being particularly prominent.[9] The cyclized benzofuranone products are also potent modulators of key cellular signaling pathways involved in cancer and inflammation.[8][10]
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
A primary mechanism for the anti-inflammatory effects of salicylate derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals (like LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[14] Salicylate derivatives have been shown to inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB locked in the cytoplasm.[11][14]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the canonical NF-κB pathway.
Anticancer Potential: Targeting the mTOR Signaling Pathway
Certain benzofuran derivatives, accessible from the core scaffold, have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway.[10] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] These compounds were shown to directly bind to mTOR Complex 1 (mTORC1) and inhibit its kinase activity, leading to reduced proliferation and cytotoxicity in cancer cell lines.[10]
Signaling Pathway: mTOR Inhibition
Caption: Inhibition of the mTORC1 signaling pathway.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for designing more potent and selective analogues. For benzoic acid derivatives, the nature, position, and electronic properties of substituents on the aromatic ring significantly modulate biological activity.[15]
-
Carboxylic Acid Group: This group is often essential for activity, acting as a key hydrogen bond donor and acceptor, anchoring the molecule in the active site of a target protein.[15]
-
Substituents at the 2-position (ortho): The ortho position is critical. The presence of a group like the methoxy in 2-methoxybenzoic acid can enforce a specific conformation of the carboxylic acid group relative to the ring, a phenomenon known as the "ortho effect," which can influence acidity and binding.[16]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OH, -OCH₃) alter the electron density of the ring and the acidity of the carboxyl group, which in turn affects target interaction and pharmacokinetic properties.[15]
-
Lipophilicity: The addition of lipophilic groups (e.g., alkyl chains, halogens) can enhance membrane permeability and improve oral bioavailability, but excessive lipophilicity can lead to poor solubility and off-target effects.
-
From Acid to Benzofuranone: The cyclization to a benzofuranone creates a more rigid, planar structure. SAR studies on these derivatives have shown that substitutions at the C-2 position of the benzofuranone ring are critical for cytotoxic activity against cancer cells.[17]
Protocols for Biological Evaluation
Validating the biological activity of newly synthesized derivatives requires robust and reproducible assays. Below are representative protocols for evaluating anti-inflammatory and enzyme-inhibiting properties.
Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme, such as cyclooxygenase (COX) or a kinase.[18]
Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro IC₅₀ determination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Assay Setup (in a 96-well microplate):
-
To each well, add the assay buffer.
-
Add 2 µL of the test compound dilution (or DMSO for the vehicle control).
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence, depending on the substrate) kinetically over 10-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[18]
-
Protocol: Cell-Based Western Blot for NF-κB Inhibition
This assay assesses a compound's ability to inhibit the NF-κB pathway in a cellular context by measuring the phosphorylation of IκBα.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate macrophage-like cells (e.g., RAW 264.7) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS, 1 µg/mL) for 15-30 minutes to activate the NF-κB pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Re-probe the membrane with antibodies for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.
-
A decrease in the p-IκBα signal in the presence of the test compound indicates inhibition of the NF-κB pathway.
-
References
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An In-depth Technical Guide to the Solubility of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid in Common Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. Lacking readily available experimental data, this document synthesizes foundational chemical principles to predict solubility behavior. It further presents a robust, step-by-step experimental protocol for the accurate determination of this compound's solubility in a range of common organic solvents, empowering researchers to generate reliable data for formulation development and preclinical studies.
Physicochemical Analysis of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
The solubility of a compound is fundamentally dictated by its molecular structure. An analysis of the structure of 2-(2-Methoxy-2-oxoethoxy)benzoic acid reveals several key features that will govern its interaction with various solvents.
-
Molecular Structure:
-
Aromatic Ring: The presence of a benzene ring provides a significant non-polar, hydrophobic character to the molecule.
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[4] Its presence suggests potential solubility in polar, protic solvents.
-
Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5]
-
Ester Group (-COO-): This group is also polar and can accept hydrogen bonds, further enhancing solubility in polar environments.
-
Methoxy Group (-OCH3): A moderately polar group that can also accept hydrogen bonds.
-
Overall Polarity Assessment: 2-(2-Methoxy-2-oxoethoxy)benzoic acid is an amphiphilic molecule, possessing both significant polar and non-polar regions. The principle of "like dissolves like" suggests that its solubility will be highest in solvents of intermediate to high polarity that can engage in hydrogen bonding.[4]
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of solubility in common organic solvents can be made. These predictions serve as a hypothesis to be tested by the experimental protocol outlined in Section 3.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid, ether, and ester groups.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | Can accept hydrogen bonds and have strong dipole-dipole interactions.[6][7][8][9] DMSO is expected to be a very effective solvent. |
| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate | Balance of polarity to interact with both the polar functional groups and the non-polar aromatic ring. |
| Non-Polar | Hexane, Toluene | Low to Very Low | The large polar portion of the molecule will likely prevent significant dissolution in highly non-polar solvents.[4][5] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3][10] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.
Rationale for Method Selection
For drug development and formulation, understanding the thermodynamic solubility is crucial as it represents the true equilibrium state of the system.[2] While kinetic solubility assays are faster, they can sometimes overestimate solubility due to the formation of supersaturated solutions.[3] The shake-flask method, although more time-consuming, provides the most reliable and accurate data for these critical applications.[3][10]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-(2-Methoxy-2-oxoethoxy)benzoic acid to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.
-
Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2] Longer times may be necessary for poorly soluble compounds or viscous solvents.
-
-
Sample Processing:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.[11]
-
-
Quantification:
-
Prepare a series of calibration standards of 2-(2-Methoxy-2-oxoethoxy)benzoic acid of known concentrations in the solvent of interest.
-
Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve. Record the dilution factor precisely.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility (S) of 2-(2-Methoxy-2-oxoethoxy)benzoic acid in the solvent using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor
-
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Experimentally Determined Solubility of 2-(2-Methoxy-2-oxoethoxy)benzoic acid at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Dichloromethane | Moderate Polarity | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Ethyl Acetate | Moderate Polarity | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Toluene | Non-Polar | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |
| n-Hexane | Non-Polar | [Experimental Data] | [Calculated Data] | [e.g., Practically Insoluble] |
Qualitative classifications can be based on USP standards (e.g., Very soluble: <1 part solvent per 1 part solute; Practically insoluble: >10,000 parts solvent).
Conclusion
While specific experimental data for the solubility of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is not widely published, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior in common organic solvents. The compound's amphiphilic nature, with a balance of polar hydrogen-bonding groups and a non-polar aromatic core, suggests it will exhibit the highest solubility in polar solvents, particularly those capable of hydrogen bonding like alcohols and DMSO. For definitive quantitative data, the shake-flask method detailed in this guide provides a reliable and scientifically rigorous approach. The resulting data is essential for guiding formulation development, ensuring reproducible results in biological assays, and advancing the preclinical assessment of this compound.
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Application Notes and Protocols for 2-(2-Methoxy-2-oxoethoxy)benzoic Acid in Solid-Phase Peptide Synthesis
Introduction: A Novel Orthogonal Linker Strategy for Protected Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of linker is a cornerstone decision that dictates the entire synthetic strategy, particularly the conditions under which the final peptide is cleaved from the solid support.[1] While traditional linkers like Wang or Rink Amide resins are workhorses for producing C-terminal acid or amide peptides using strong acid cleavage (typically Trifluoroacetic Acid, TFA), the demand for more sophisticated applications, such as the synthesis of protected peptide fragments for convergent synthesis or the handling of sensitive sequences, necessitates linkers with orthogonal cleavage properties.[2][3]
This document introduces the application of 2-(2-Methoxy-2-oxoethoxy)benzoic acid as a novel, base-labile safety-catch linker for Fmoc-based SPPS. Its unique structure allows for the synthesis of peptides that can be cleaved under mild basic conditions via saponification, leaving acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) fully intact. This orthogonality provides a powerful tool for synthetic chemists, enabling the generation of protected peptide acids compatible with fragment condensation strategies.
Based on its chemical architecture, this linker is designed to be stable to the standard cyclic conditions of Fmoc-SPPS—piperidine treatment for Fmoc deprotection and acidic conditions used for final side-chain deprotection—but selectively cleaved by nucleophilic attack at the methyl ester.[4] This guide provides a comprehensive overview of the proposed mechanism, detailed protocols for its implementation, and expert insights into its strategic application.
Chemical Principle and Strategic Advantage
The core of this linker's utility lies in its two-stage cleavage strategy, a hallmark of "safety-catch" linkers.[5] The peptide is anchored to the resin via a stable amide bond, while the C-terminus of the first amino acid is attached to the linker through an ester bond. The critical functional group is the terminal methyl ester of the linker itself.
-
Stability during Synthesis : The linker is attached to an amino-functionalized resin (e.g., Rink Amide resin) through a stable amide bond. The first Fmoc-amino acid is then coupled to the hydroxyl group that would be exposed after hydrolysis of the methyl ester (in practice, the linker is activated and coupled to the first amino acid in solution before attachment to the resin, or a pre-formed handle is used). The entire linker-peptide construct is stable to the repetitive piperidine treatments required for Fmoc-group removal and the coupling conditions of peptide chain elongation.[6]
-
Orthogonal Cleavage : After peptide synthesis is complete, the peptide remains anchored to the resin. Instead of using TFA, which would remove all acid-labile side-chain protecting groups, a mild basic solution (e.g., aqueous NaOH or LiOH) is used. This selectively hydrolyzes (saponifies) the methyl ester, releasing the fully protected peptide from the resin as a C-terminal carboxylate.[7][8]
This approach offers several key advantages:
-
Synthesis of Protected Peptides : Enables the creation of peptide fragments that can be used in further solution-phase or solid-phase ligation.[4]
-
Mild Cleavage Conditions : Avoids the use of harsh acids, which can be detrimental to sensitive amino acid residues or complex modifications.
-
Enhanced Strategic Flexibility : Compatible with standard Fmoc/tBu chemistry, adding an orthogonal cleavage option without requiring a complete overhaul of established protocols.[9]
Experimental Workflows and Protocols
Workflow Overview
The overall process for utilizing the 2-(2-Methoxy-2-oxoethoxy)benzoic acid linker is visualized below.
Caption: Workflow for SPPS using the base-labile linker.
Protocol 1: Attachment of Linker to Amino-Functionalized Resin
This protocol describes the covalent attachment of the linker's carboxylic acid group to a primary amine on the solid support, such as Rink Amide or Sieber Amide resin.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g)
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell 1g of the amino-resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin's amino group is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Linker Activation: In a separate vial, dissolve 2-(2-Methoxy-2-oxoethoxy)benzoic acid (5 eq. relative to resin loading), HOBt (5 eq.), and DIC (5 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling: Add the activated linker solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:5:90 v/v/v) for 30 minutes.
-
Final Wash and Drying: Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol assumes the methyl ester is hydrolyzed to a hydroxyl group for esterification with the first amino acid. A more practical approach involves synthesizing a pre-formed linker-amino acid di-acid for direct coupling to the resin, but for the purpose of this guide, we describe the stepwise on-resin loading.
Note: Direct esterification to the linker's hydroxyl group (after a hypothetical on-resin hydrolysis) can be challenging. The following is a generalized protocol based on ester bond formation to hydroxyl-containing linkers like Wang resin.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-amino acid (e.g., Fmoc-Ala-OH)
-
DIC
-
4-(Dimethylamino)pyridine (DMAP)
-
DMF, DCM
Procedure:
-
Resin Preparation: Swell the linker-functionalized resin in DCM for 1 hour.
-
Coupling Mixture Preparation: In a separate flask, dissolve the Fmoc-amino acid (3 eq.) and DMAP (0.1 eq.) in DCM/DMF (4:1). Cool the solution to 0°C.
-
Activation: Slowly add DIC (3 eq.) to the amino acid solution and stir for 10 minutes at 0°C.
-
Esterification: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 4-12 hours at room temperature.
-
Washing and Capping: Wash the resin as described in Protocol 1. Perform a capping step with acetic anhydride to block any unreacted hydroxyl groups.
-
Final Wash and Drying: Perform a final wash and dry the resin under vacuum. Confirm loading efficiency using a UV-Vis spectrophotometer to quantify Fmoc release.
Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS)
Following the successful loading of the first amino acid, peptide chain elongation proceeds via standard, automated, or manual Fmoc-SPPS cycles.
Standard Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Washing: Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (4 eq.) using an appropriate activator (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours.
-
Washing: Wash thoroughly with DMF.
-
Repeat the cycle until the desired peptide sequence is assembled.
Protocol 4: Cleavage of Protected Peptide via Saponification
This final step is the key application of the linker, releasing the peptide with its side-chain protecting groups intact.[7]
Materials:
-
Peptidyl-resin
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1.0 M aqueous solution
-
Acetic Acid, 10% aqueous solution
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Wash the final peptidyl-resin with DCM and then swell in THF for 30 minutes.
-
Saponification Cocktail: Prepare a cleavage cocktail of THF:MeOH:H₂O (e.g., 3:1:1 v/v/v).
-
Cleavage Reaction: Suspend the resin in the cleavage cocktail. Add LiOH or NaOH solution to a final concentration of approximately 0.1-0.2 M. Agitate the suspension at room temperature.
-
Monitoring: Monitor the cleavage progress by taking small aliquots of the solution, neutralizing, and analyzing by RP-HPLC. The reaction is typically complete within 2-6 hours.
-
Filtration and Neutralization: Once cleavage is complete, filter the resin and collect the filtrate. Immediately neutralize the filtrate by adding 10% acetic acid until the pH is ~6-7.
-
Solvent Removal: Remove the organic solvents (THF, MeOH) from the filtrate under reduced pressure.
-
Precipitation/Extraction:
-
If the protected peptide is insoluble in the aqueous solution, it may precipitate upon solvent removal and can be collected by centrifugation.
-
Alternatively, extract the aqueous solution with a suitable organic solvent like Ethyl Acetate or DCM.
-
-
Drying and Isolation: Dry the collected organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected peptide.
-
Purification: Purify the protected peptide using flash chromatography on silica gel or RP-HPLC with a suitable solvent system.
Data and Comparative Analysis
The selection of a cleavage method has a profound impact on the final product. Below is a table summarizing the expected outcomes when using the proposed base-labile linker versus a standard acid-labile linker.
| Parameter | 2-(2-Methoxy-2-oxoethoxy)benzoic Acid Linker | Standard Wang or Rink Linker |
| Cleavage Reagent | 0.1-0.2M NaOH or LiOH in THF/MeOH/H₂O | 95% Trifluoroacetic Acid (TFA) with scavengers |
| Cleavage Conditions | Mildly basic, Room Temperature | Strongly acidic, Room Temperature |
| Primary Product | C-terminal carboxylic acid, side-chains protected | C-terminal carboxylic acid or amide, side-chains deprotected |
| Compatibility | Fmoc/tBu SPPS | Fmoc/tBu or Boc/Bzl SPPS |
| Ideal Application | Synthesis of protected peptide fragments for ligation | Synthesis of fully deprotected linear peptides |
| Potential Side Reactions | Racemization at C-terminus (sequence dependent), incomplete saponification | Cationic modification of sensitive residues (Trp, Met, Cys) |
Troubleshooting and Expert Recommendations
-
Incomplete Saponification: If cleavage is sluggish, increasing the reaction time or the concentration of base (up to ~0.5M) can be effective. However, be mindful that stronger basic conditions increase the risk of side-chain-related side reactions or epimerization.
-
Racemization: The C-terminal amino acid is susceptible to racemization under basic conditions. This risk is highest for residues like Cys and His. It is advisable to keep the temperature at or below room temperature and use the mildest basic conditions necessary for cleavage.
-
Solubility of Protected Peptide: Fully protected peptides are often hydrophobic and may have poor solubility in the cleavage cocktail or during workup. Careful selection of extraction solvents is critical for good recovery.
-
Linker Synthesis: For large-scale or routine use, synthesizing a pre-formed handle, such as Fmoc-Ala-O-(2-carboxymethoxy)benzoic acid, for direct coupling to the resin is more efficient and reliable than a stepwise on-resin loading approach.
Conclusion
The 2-(2-Methoxy-2-oxoethoxy)benzoic acid linker represents a valuable, albeit specialized, tool for advanced solid-phase peptide synthesis. By providing an orthogonal, base-labile cleavage mechanism, it opens the door to the efficient and clean synthesis of fully protected peptide acids. This capability is crucial for researchers and drug development professionals engaged in the construction of large proteins via fragment condensation, cyclic peptides, and other complex peptide architectures. While its application requires careful consideration of potential side reactions like racemization, the strategic benefits of mild, orthogonal cleavage make it a compelling addition to the SPPS toolkit.
References
-
García-Echeverría, C. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. Available at: [Link]
-
Albericio, F., & García-Echeverría, C. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1472. Available at: [Link]
-
Albericio, F., & García-Echeverría, C. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Albericio, F., & García-Echeverría, C. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. Available at: [Link]
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. Available at: [Link]
-
García-Echeverría, C. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International journal of molecular sciences, 26(5), 2210. Available at: [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]
- Leriche, G., et al. (2012). Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 571-582.
-
Microbial Ecology and Evolution Lab Wiki. (2022). Peptide Synthesis, Purification, and Cleavage. Available at: [Link]
-
Vágner, J., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal, 26(48), 10896-10901. Available at: [Link]
-
Vágner, J., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Wiley Online Library. Available at: [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available at: [Link]
-
Aapptec. (n.d.). Cleavage from HMPA Resin. Available at: [Link]
- Pedersen, S. L., et al. (2015). Cleavage of synthetic peptides. Google Patents.
-
ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available at: [Link]
-
Hulet, R. (2020). 17.9 Saponification of Esters. YouTube. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cem.de [cem.de]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-(2-Methoxy-2-oxoethoxy)benzoic Acid as a Novel, Cleavable Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation is continually evolving, with a persistent demand for novel linkers that offer precise control over the stability, release kinetics, and therapeutic efficacy of bioconjugates. This guide introduces "2-(2-Methoxy-2-oxoethoxy)benzoic acid" as a promising bifunctional linker, uniquely positioned for applications requiring controlled payload release. Its architecture, featuring a terminal carboxylic acid and a hydrolytically susceptible ester moiety, presents a compelling platform for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). We will explore the mechanistic underpinnings of its dual functionality, provide detailed, field-tested protocols for its activation and conjugation to biomolecules, and discuss its potential as a cleavable linker system.
Introduction: The Strategic Imperative for Advanced Linker Technologies
In the design of targeted therapeutics and diagnostic agents, the linker is not merely a spacer but a critical component that dictates the overall performance of the bioconjugate.[1][2][3] The ideal linker must ensure the stability of the conjugate in systemic circulation while facilitating the efficient release of the payload at the target site.[4][5][6] "2-(2-Methoxy-2-oxoethoxy)benzoic acid" is a bifunctional molecule whose structure is amenable to serving as a cleavable linker.
The molecule possesses two key reactive sites:
-
A Carboxylic Acid (-COOH): This group, located on the benzoic acid ring, serves as the primary point of attachment to biomolecules. It can be readily activated to form a stable amide bond with primary amines, such as the lysine residues on proteins and antibodies.[7][8]
-
A Methyl Ester (-COOCH3): This functional group introduces a potential cleavage site. Esters are susceptible to hydrolysis, which can be triggered by changes in pH or the presence of esterase enzymes, conditions often found within the cellular environment.[9][10][11]
This dual-functionality allows for a two-stage process: stable conjugation followed by controlled release, a highly desirable characteristic in drug delivery systems.[12][13]
Chemical Properties of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
| Property | Value | Source |
| Molecular Formula | C10H10O5 | [14] |
| Molecular Weight | 210.18 g/mol | [14] |
| XLogP3-AA | 1.1 | [14] |
| Hydrogen Bond Donor Count | 1 | [14] |
| Hydrogen Bond Acceptor Count | 5 | [14] |
Principle of Bioconjugation and Cleavage
The proposed application of "2-(2-Methoxy-2-oxoethoxy)benzoic acid" as a linker involves a two-step mechanism:
Step 1: Amide Bond Formation
The carboxylic acid on the linker is first activated, most commonly using a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a highly reactive O-acylisourea intermediate that readily reacts with primary amines on the biomolecule to form a stable amide bond.[15][16]
Step 2: Ester Hydrolysis and Payload Release
Once the bioconjugate reaches its target, such as the intracellular environment of a cancer cell, the ester linkage can be cleaved. This hydrolysis can be chemically mediated by the lower pH of endosomes and lysosomes or catalyzed by intracellular esterase enzymes.[10][11] The cleavage of the ester bond would release the payload, which would have been previously attached to the linker.
Sources
- 1. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PubChemLite - 2-(2-methoxy-2-oxoethoxy)benzoic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Leveraging 2-Methoxybenzoic Acid for Advanced pH-Responsive Drug Delivery Systems
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methoxybenzoic acid as a key component in the design and formulation of pH-sensitive drug delivery systems. This document outlines the underlying scientific principles, detailed experimental protocols, and characterization methods for developing advanced nanocarriers that can intelligently respond to physiological pH gradients for targeted drug release.
Introduction: The Promise of pH-Responsive Drug Delivery
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects.[1][2] A key strategy in this field is the development of "smart" drug carriers that release their payload in response to specific physiological or pathological triggers.[3] Among these, pH-sensitive systems have garnered significant attention due to the natural pH gradients present in the body, such as the acidic tumor microenvironment (pH ~6.5) and the even lower pH within endosomes and lysosomes (pH 4.5-5.5).[4]
Polymers and lipids incorporating ionizable functional groups, such as carboxylic acids, are excellent candidates for creating these pH-responsive systems.[3][5] The carboxylic acid group of 2-Methoxybenzoic acid (o-anisic acid), an aromatic carboxylic acid, serves as a pH-sensitive moiety.[6][7][8] Its pKa allows for the design of nanocarriers that remain stable at physiological pH (7.4) but undergo structural changes in acidic environments, triggering drug release.
Key Properties of 2-Methoxybenzoic Acid:
| Property | Value | Reference |
| Molecular Formula | C8H8O3 | [7][9] |
| Molecular Weight | 152.15 g/mol | [6][7] |
| Melting Point | 98-100 °C | [6] |
| Synonyms | o-Anisic acid, 2-Anisic acid | [7][9] |
Principle of pH-Responsive Drug Release with 2-Methoxybenzoic Acid
The carboxylic acid group on 2-Methoxybenzoic acid is the key to its pH-responsive behavior. At physiological pH (7.4), which is above its pKa, the carboxylic acid is deprotonated, resulting in a negatively charged carboxylate group. This charge can contribute to the stability of a drug delivery system through electrostatic repulsion.
When the nanocarrier enters an acidic environment, such as a tumor or an endosome, the lower pH leads to the protonation of the carboxylate group. This neutralization of charge reduces electrostatic repulsion and can increase hydrophobicity, leading to the destabilization of the nanocarrier and subsequent release of the encapsulated drug.
Caption: pH-responsive drug release mechanism.
Protocol: Formulation of 2-Methoxybenzoic Acid-Containing Lipid Nanoparticles
This protocol describes the formulation of pH-sensitive lipid nanoparticles (LNPs) incorporating 2-Methoxybenzoic acid. This is a representative method based on established lipid nanoparticle formulation techniques.[10]
Materials
-
Lipids:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMPE-PEG2000)
-
-
Active Pharmaceutical Ingredient (API): Hydrophobic drug of choice
-
2-Methoxybenzoic acid
-
Solvents: Ethanol (anhydrous), Deionized water, Citrate buffer (pH 4.0), Phosphate-buffered saline (PBS, pH 7.4)
-
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr®) or sonicator
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Dialysis tubing (MWCO 10 kDa)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis spectrophotometer or HPLC
-
Experimental Workflow
Caption: Lipid Nanoparticle Formulation Workflow.
Step-by-Step Procedure
-
Preparation of Lipid and API Solutions:
-
Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:DMPE-PEG2000.
-
Incorporate 2-Methoxybenzoic acid into the lipid mixture at a desired molar percentage (e.g., 5-10 mol% of total lipids).
-
Prepare a stock solution of the API in ethanol.
-
-
Nanoparticle Formulation:
-
Microfluidic Mixing (Recommended):
-
Combine the lipid/2-Methoxybenzoic acid solution and the API solution to form the organic phase.
-
Load the organic phase and the aqueous phase (citrate buffer, pH 4.0) into separate syringes.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the microfluidic device.
-
Initiate mixing to form the LNPs.
-
-
Sonication (Alternative):
-
Add the ethanolic lipid/API/2-Methoxybenzoic acid solution dropwise to the citrate buffer (pH 4.0) while stirring vigorously.
-
Sonicate the resulting suspension using a probe sonicator on ice to reduce particle size.
-
-
-
Purification:
-
Transfer the LNP suspension to a dialysis tube.
-
Dialyze against PBS (pH 7.4) for at least 12 hours with several buffer changes to remove ethanol and unencapsulated API.
-
Characterization of pH-Sensitive Nanoparticles
Thorough characterization is crucial to ensure the quality and performance of the formulated nanoparticles.
Physicochemical Characterization
| Parameter | Method | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution and uniformity of the nanoparticles. |
| Zeta Potential | DLS with an electrode | To measure the surface charge of the nanoparticles at different pH values. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanoparticles. |
Drug Loading and Encapsulation Efficiency
-
Determine the total amount of drug: Lyse a known volume of the purified LNP suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the drug concentration: Use UV-Vis spectrophotometry or HPLC to measure the drug concentration.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This protocol assesses the pH-responsive drug release profile of the formulated nanoparticles.
-
Place a known volume of the purified LNP suspension into separate dialysis bags.
-
Immerse the bags in release media of different pH values (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5).
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release (%) as a function of time for each pH condition.
Expected Outcome: A significantly higher and faster drug release profile should be observed at the acidic pH compared to the physiological pH, demonstrating the pH-sensitive nature of the formulation.
Conclusion and Future Perspectives
The incorporation of 2-Methoxybenzoic acid into drug delivery systems presents a promising strategy for developing pH-responsive nanocarriers. The protocols outlined in these application notes provide a foundational framework for the formulation and characterization of such systems. Further optimization of lipid composition, drug-to-lipid ratio, and surface modifications can be explored to enhance the delivery efficiency for specific therapeutic applications.[11] The principles described herein are broadly applicable to the development of various nanomedicines for targeted therapy.[12][13][14]
References
- Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. (2023). Vertex AI Search.
- pH- and ion-sensitive polymers for drug delivery. PubMed Central.
- pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology.
- Exploring the potential of pH-sensitive polymers in targeted drug delivery. PubMed.
- pH-Sensitive Biomaterials for Drug Delivery. PubMed Central.
- Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Cheméo.
- 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. PubChem.
- Purchase 2-Methoxybenzoic Acid. Sarchem Labs.
- Benzoic acid, 2-methoxy-. NIST WebBook.
- 2-Methoxybenzoic Acid in Organic Synthesis: Key Applic
- Benzoic acid, 2-methoxy-. NIST WebBook.
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
- The preparation method of the methoxy benzoic acid of 2 methyl 3.
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide)
- 2-5-difluoro-4-2-methoxy-2-oxoethyl-benzoic-acid. MedchemExpress.com.
- 2 Methoxy Benzoic Acid. Tradeindia.
- Approaches for evaluation of novel CPP-based cargo delivery systems. Frontiers.
- Dual acid/glutathione-responsive core-degradable/shell-sheddable block copolymer nanoassemblies bearing benzoic imines for enhanced drug release. RSC Publishing.
- 2-Methoxybenzoic acid. Selleck Chemicals.
- Drug Delivery System Based on Carboxymethyl Cellulose Containing Metal-Organic Framework and Its Evalu
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The Strategic Utility of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. This versatile bifunctional reagent serves as a pivotal precursor for the construction of valuable heterocyclic scaffolds, primarily benzofurans and chromones. Its unique structure, featuring a carboxylic acid, a methyl ester, and an activated methylene group, allows for elegant and efficient intramolecular cyclization strategies. This guide elucidates the underlying chemical principles, provides field-proven, step-by-step protocols, and presents quantitative data to support the described methodologies.
Introduction: The Architectural Logic of the Reagent
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a bespoke building block designed for intramolecular synthesis. Its power lies in the precise ortho positioning of a carboxylic acid and an ether-linked acetate moiety on a benzene ring.
-
Carboxylic Acid (-COOH): This group can act as an internal electrophile (often after activation) or its conjugate base can serve as a nucleophile.
-
Methoxycarbonylmethyl Group (-CH₂COOCH₃): The methylene protons are acidic (pKa ≈ 24 in DMSO) due to the adjacent ester carbonyl, making this position a prime site for deprotonation to form a potent carbon nucleophile. The methyl ester serves as a protecting group for a second carboxylic acid function, which can be revealed by hydrolysis in later steps if desired.
This dual reactivity, pre-organized for ring closure, makes it an exemplary substrate for constructing fused heterocyclic systems.
| Compound Profile: 2-(2-Methoxy-2-oxoethoxy)benzoic acid | |
| IUPAC Name | 2-(2-Methoxy-2-oxoethoxy)benzoic acid |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Key Functional Groups | Carboxylic Acid, Ether, Methyl Ester |
| Primary Application | Precursor for intramolecular cyclization |
Core Application I: Synthesis of Benzofuran-2-carboxylates
The synthesis of benzofurans, a core scaffold in many natural products and pharmaceuticals, is a primary application of this reagent.[1][2] The strategy employs a base-mediated intramolecular condensation, analogous to a Dieckmann condensation, to form the five-membered furan ring.[2]
Mechanistic Rationale
The causality of this transformation is a sequence of classical organic reactions. A suitable base, such as sodium ethoxide or potassium tert-butoxide, selectively deprotonates the α-carbon of the ester. This is the most acidic proton in the molecule (aside from the carboxylic acid proton, which is immediately neutralized by the first equivalent of base). The resulting carbanion then acts as a nucleophile, attacking the carboxylic acid's carbonyl carbon in an intramolecular fashion. Subsequent dehydration of the cyclic intermediate yields the aromatic benzofuran ring. This process is highly efficient due to the favorable proximity of the reacting groups, which minimizes the entropic barrier to cyclization.[3]
Caption: Workflow for the synthesis of benzofuran-2-carboxylates.
Detailed Experimental Protocol: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
This protocol provides a robust method for the cyclization of the title compound.
Materials:
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na) or Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Base (Sodium Ethoxide): In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.3 g, 100 mmol) in small portions. The reaction is exothermic; allow the mixture to stir until all the sodium has dissolved. Causality: Preparing the base in situ ensures anhydrous conditions, preventing unwanted hydrolysis of the ester.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 2-(2-Methoxy-2-oxoethoxy)benzoic acid (10.5 g, 50 mmol) in 50 mL of anhydrous ethanol dropwise over 15 minutes.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acidification: To the resulting residue, add 100 mL of ice-cold water. Carefully acidify the aqueous solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄. Causality: The brine wash helps to remove residual water from the organic phase.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure methyl 3-hydroxybenzofuran-2-carboxylate.
Expected Yields:
| Entry | Base | Reaction Time (h) | Typical Yield (%) |
| 1 | Sodium Ethoxide | 4 | 85-92% |
| 2 | Potassium tert-butoxide | 3 | 88-95% |
| 3 | Sodium Hydride (in THF) | 5 | 80-88% |
Core Application II: Synthesis of Chromones and Flavones
Chromones are another class of privileged heterocyclic structures in medicinal chemistry.[4] The title reagent can be adapted for their synthesis by reacting it with phenols, particularly 2-hydroxyacetophenones, in a process analogous to the Baker-Venkataraman rearrangement.[5][6] This pathway constructs the 1,3-diketone intermediate necessary for the subsequent acid-catalyzed cyclization to the chromone core.[7][8]
Mechanistic Rationale
This synthesis is a multi-step, one-pot process. First, the carboxylic acid of the title reagent is activated, for instance, by conversion to its acid chloride. This activated species then O-acylates a 2-hydroxyacetophenone. The crucial step is the intramolecular acyl transfer, mediated by a base like potassium hydroxide or pyridine.[9] The base removes a proton from the acetyl methyl group, generating an enolate. This enolate then attacks the newly formed ester carbonyl, leading to a rearranged 1,3-diketone after work-up.[10] The final step is an acid-catalyzed intramolecular condensation (cyclodehydration) between the phenolic hydroxyl and one of the ketone carbonyls to form the chromone ring.[4]
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Application Notes & Protocols: 2-(2-Methoxy-2-oxoethoxy)benzoic Acid as a Versatile Building Block for Advanced Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 2-(2-Methoxy-2-oxoethoxy)benzoic acid as a strategic building block for the synthesis of novel polyesters and poly(anhydride-esters). We will delve into the intrinsic chemical properties of this monomer, detail the necessary pre-polymerization modifications, and provide robust, step-by-step protocols for both melt and solution polymerization techniques. Furthermore, this guide will cover the essential characterization of the resulting polymers and explore their potential applications, with a particular focus on the development of advanced drug delivery systems.
Introduction: The Strategic Advantage of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a bifunctional aromatic compound poised to be a valuable asset in the synthesis of functional polymers. Its structure, featuring a carboxylic acid, a methyl ester, and an aromatic ring, offers a unique combination of reactivity and rigidity. The presence of two distinct carbonyl functionalities allows for a two-stage reactivity profile: the more reactive carboxylic acid can be readily polymerized, while the methyl ester can be selectively hydrolyzed to unveil a second carboxylic acid. This latent reactivity is a key feature, enabling the synthesis of a diacid monomer, 2-(carboxymethoxy)benzoic acid, which is the direct precursor for polymerization.
The aromatic backbone of this building block imparts thermal stability and mechanical strength to the resulting polymers. Moreover, the ether linkage introduces a degree of flexibility and can influence the polymer's solubility and degradation profile. These characteristics make polymers derived from this monomer particularly attractive for biomedical applications, such as controlled drug release, where the polymer's degradation kinetics and biocompatibility are of paramount importance.[1][2][3][4]
Physicochemical Properties of the Building Block and its Diacid Monomer
A thorough understanding of the physicochemical properties of the starting material and the derived diacid monomer is crucial for successful polymerization.
| Property | 2-(2-Methoxy-2-oxoethoxy)benzoic acid | 2-(carboxymethoxy)benzoic acid |
| Synonyms | O-(Carboxymethyl)salicylic acid methyl ester | |
| CAS Number | 25640-39-9 | 635-53-0[5] |
| Molecular Formula | C10H10O5 | C9H8O5[5] |
| Molecular Weight | 210.18 g/mol | 196.16 g/mol [5] |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Melting Point | 138-142 °C | ~185-188 °C |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | Soluble in hot water, ethanol, and acetone. |
| pKa (strongest acidic) | ~3.5 (estimated for the carboxylic acid) | ~3.4 and ~4.5 (estimated for the two carboxylic acids) |
Note: Some properties are estimated based on structurally similar compounds.
Monomer Synthesis: Hydrolysis of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
The polymerization to form polyesters or poly(anhydride-esters) requires a diacid monomer. Therefore, the first critical step is the selective hydrolysis of the methyl ester of 2-(2-Methoxy-2-oxoethoxy)benzoic acid to yield 2-(carboxymethoxy)benzoic acid. This transformation must be carried out under conditions that avoid the cleavage of the ether linkage or unwanted side reactions.
Protocol: Synthesis of 2-(carboxymethoxy)benzoic acid
Objective: To selectively hydrolyze the methyl ester of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Causality of Experimental Choices:
-
Base-promoted hydrolysis: Using a base like sodium hydroxide is effective for ester hydrolysis. The reaction is promoted, not catalyzed, as the base is consumed to form the carboxylate salt.[6]
-
Methanol/Water Co-solvent: This solvent system ensures the solubility of both the starting material and the sodium hydroxide, facilitating an efficient reaction.
-
Reflux Temperature: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete hydrolysis in a reasonable timeframe.
-
Acidification: After hydrolysis, the product exists as a disodium salt. Acidification with a strong acid like HCl is necessary to protonate the carboxylate groups and precipitate the neutral diacid product.[7]
-
Recrystallization: This final purification step removes any unreacted starting material or inorganic salts, yielding a high-purity monomer essential for achieving high molecular weight polymers.
Materials:
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of 2-(2-Methoxy-2-oxoethoxy)benzoic acid in 100 mL of methanol.
-
In a separate beaker, prepare a solution of 4.0 g of NaOH in 50 mL of deionized water and cool to room temperature.
-
Slowly add the NaOH solution to the stirred solution of the starting material.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 1-2. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water or a water/ethanol mixture to obtain pure 2-(carboxymethoxy)benzoic acid.
-
Dry the purified product in a vacuum oven at 60-70 °C overnight.
Caption: Workflow for the synthesis of the diacid monomer.
Polymer Synthesis Protocols
Once the diacid monomer, 2-(carboxymethoxy)benzoic acid, is prepared and purified, it can be used to synthesize various polymers. Here, we provide protocols for the synthesis of a polyester via melt polycondensation and a poly(anhydride-ester) via solution polymerization.
Protocol: Melt Polycondensation for Polyester Synthesis
Objective: To synthesize a polyester from 2-(carboxymethoxy)benzoic acid and a diol (e.g., 1,4-butanediol) via melt polycondensation.
Causality of Experimental Choices:
-
Melt Polycondensation: This method avoids the use of solvents, making it more environmentally friendly and often easier to scale up. The high temperatures are necessary to drive the esterification reaction and remove the water byproduct.[1][8][9]
-
Excess Diol: A slight excess of the diol is often used to compensate for its potential loss due to volatilization at high temperatures and to ensure that the polymer chains are terminated with hydroxyl groups, which can be important for some applications.[2]
-
Two-Stage Reaction: The first stage at a lower temperature and atmospheric pressure allows for the initial esterification and oligomerization. The second stage at a higher temperature and under vacuum is crucial for removing the water byproduct, which drives the equilibrium towards the formation of high molecular weight polymer.[10][11]
-
Catalyst: Catalysts like antimony(III) oxide or titanium(IV) butoxide are used to increase the rate of both the esterification and polycondensation steps, allowing the reaction to proceed at a reasonable rate.[8][12]
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained throughout the reaction to prevent oxidative degradation of the polymer at high temperatures.
Materials:
-
2-(carboxymethoxy)benzoic acid
-
1,4-Butanediol (or other suitable diol)
-
Antimony(III) oxide (Sb2O3) or other suitable catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a vacuum pump.
-
Heating mantle with a temperature controller.
Procedure:
-
Place equimolar amounts of 2-(carboxymethoxy)benzoic acid and 1,4-butanediol (with a 5-10% molar excess of the diol) into the reaction flask.
-
Add the catalyst (e.g., 0.05 mol% Sb2O3 relative to the diacid).
-
Assemble the apparatus and purge the system with dry nitrogen for at least 30 minutes.
-
Stage 1 (Esterification): Heat the mixture to 180-200 °C under a slow stream of nitrogen with continuous stirring. Water will begin to distill off. Continue this stage for 2-4 hours.
-
Stage 2 (Polycondensation): Gradually increase the temperature to 220-240 °C while slowly applying a vacuum (down to <1 mmHg). The viscosity of the melt will increase significantly.
-
Continue the reaction under high vacuum for another 4-6 hours or until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or THF) and precipitating it in a non-solvent (e.g., methanol or hexane).
Caption: Two-stage melt polycondensation workflow.
Polymer Characterization
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Information Obtained | Expected Results for Aromatic Polyesters |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | - Disappearance of the broad O-H stretch from the carboxylic acid monomer. - Appearance of a strong C=O stretch for the ester linkage (~1720-1740 cm⁻¹). - C-O stretching bands (~1100-1300 cm⁻¹). - Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural information and confirmation of polymerization. | - Disappearance of the carboxylic acid proton signal in ¹H NMR. - Appearance of new signals corresponding to the ester linkages. - Integration of proton signals can confirm the monomer incorporation ratio in copolymers. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | - Mn and Mw values will vary depending on the polymerization conditions. - PDI is typically around 2.0 for melt polycondensation. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm) (if crystalline). | - Aromatic polyesters generally have a high Tg due to the rigidity of the backbone. The exact value will depend on the diol used. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | - High decomposition temperatures are expected due to the aromatic nature of the polymer. |
Applications in Drug Delivery
The inherent biodegradability and biocompatibility of polyesters make them excellent candidates for drug delivery systems. Aromatic polyesters, such as those derived from 2-(carboxymethoxy)benzoic acid, offer the added benefits of mechanical strength and the potential for π-π stacking interactions with aromatic drug molecules, which can enhance drug loading and modulate release kinetics.[1][4]
Potential Drug Delivery Platforms:
-
Nanoparticles: The synthesized polyesters can be formulated into nanoparticles for the encapsulation and targeted delivery of hydrophobic drugs.[2][3]
-
Micelles: Amphiphilic block copolymers can be synthesized by using a hydrophilic polymer (e.g., polyethylene glycol) as a co-monomer. These copolymers can self-assemble into micelles in aqueous solutions, providing a core-shell structure for drug encapsulation.
-
Polymer-Drug Conjugates: The carboxylic acid end groups of the polymer chains can be used to covalently attach drug molecules, creating prodrugs with improved pharmacokinetics.
Caption: Potential drug delivery platforms from the synthesized polymers.
Conclusion
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a highly promising building block for the synthesis of advanced functional polymers. Its unique chemical structure allows for the straightforward preparation of a diacid monomer, which can then be polymerized to yield polyesters and poly(anhydride-esters) with desirable properties for a range of applications, particularly in the biomedical field. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this versatile molecule.
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The copolymerization reactivity of diols with 2,5-furandicarboxylic acid for furan-based copolyester materials. ResearchGate. Available at: [Link]
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2-(Carboxymethoxy)benzoic acid, 98% Purity, C9H8O5, 25 grams. CP Lab Safety. Available at: [Link]
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Application Notes and Protocols for the Functionalization of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Authored by: Gemini, Senior Application Scientist
Introduction
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a carboxylic acid and a methyl ester, offering two distinct points for chemical modification. This dual reactivity allows for the sequential or selective functionalization to generate a diverse array of derivatives. Benzoic acid derivatives, in general, are fundamental building blocks in drug discovery, serving as precursors to a wide range of pharmacologically active compounds.[2][3][4] The strategic manipulation of the functional groups on 2-(2-Methoxy-2-oxoethoxy)benzoic acid can be leveraged to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of lead compounds.
This guide provides a comprehensive overview of the key functionalization protocols for 2-(2-Methoxy-2-oxoethoxy)benzoic acid, with a focus on practical, field-proven methodologies. We will delve into the selective modification of both the carboxylic acid and the methyl ester moieties, providing detailed experimental procedures, mechanistic insights, and data presentation to aid researchers in their synthetic endeavors.
Core Molecular Structure and Reactivity
The chemical structure of 2-(2-Methoxy-2-oxoethoxy)benzoic acid features an aromatic ring substituted with a carboxylic acid group and an ether-linked methyl ester. The carboxylic acid is the more reactive of the two functional groups towards nucleophilic acyl substitution, a principle that can be exploited for selective functionalization.[5] The aromatic ring itself is moderately activated towards electrophilic aromatic substitution, with the ether and carboxylic acid groups exerting their respective directing effects.
Part 1: Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, most notably amide bond formation, esterification, and reduction.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[6] The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) provides a reliable method for the synthesis of amides from 2-(2-Methoxy-2-oxoethoxy)benzoic acid.[7]
The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The addition of HOBt minimizes side reactions, such as the formation of an N-acylurea byproduct, and reduces the risk of racemization if chiral amines are used.[7]
Caption: Workflow for EDC/HOBt mediated amide coupling.
-
Reaction Setup : To a solution of 2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reagent Addition : Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the reaction mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Good solubility for reactants and reagents. |
| Base | DIPEA | Non-nucleophilic base to neutralize the carboxylic acid and any acid formed. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, then room temperature for completion. |
| Monitoring | TLC or LC-MS | To determine the endpoint of the reaction. |
Protocol 2: Fischer Esterification
The carboxylic acid can be converted to a variety of esters through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[8]
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction to completion.[9]
Caption: Workflow for Fischer Esterification.
-
Reaction Setup : Dissolve 2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq.) in the desired alcohol (e.g., ethanol, serving as both reactant and solvent).
-
Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction : Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up : Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Purification : Remove the excess alcohol under reduced pressure. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.
| Parameter | Condition | Rationale |
| Reactant/Solvent | Excess Alcohol | Drives the equilibrium towards product formation. |
| Catalyst | Conc. H2SO4 | Protonates the carbonyl to activate the carboxylic acid. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Monitoring | TLC | To track the disappearance of the starting material. |
Part 2: Functionalization of the Methyl Ester Group
The methyl ester group is less reactive than the carboxylic acid but can be selectively hydrolyzed under basic conditions.
Protocol 3: Selective Hydrolysis of the Methyl Ester
Saponification, or the base-mediated hydrolysis of an ester, can be employed to selectively cleave the methyl ester of 2-(2-Methoxy-2-oxoethoxy)benzoic acid to yield the corresponding dicarboxylic acid.[10]
The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.[11] This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylate. A subsequent acidic workup protonates the carboxylate to give the carboxylic acid.
Caption: Workflow for selective ester hydrolysis.
-
Reaction Setup : Dissolve 2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition : Add an aqueous solution of sodium hydroxide (1.1 eq.).
-
Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up : Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Purification : Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dicarboxylic acid.
| Parameter | Condition | Rationale |
| Solvent | THF/Water | Co-solvent system to dissolve both the substrate and the base. |
| Base | NaOH | Nucleophile for the saponification reaction. |
| Temperature | Room Temperature | Sufficient for the hydrolysis of the methyl ester. |
| Work-up | Acidification | Protonates the carboxylate to yield the final product. |
Conclusion
The protocols detailed in these application notes provide a robust framework for the chemical modification of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. By leveraging the differential reactivity of its carboxylic acid and methyl ester functional groups, researchers can access a wide range of derivatives for applications in drug discovery and materials science. The provided methodologies are based on well-established chemical principles and can be adapted to a variety of substrates and research objectives.
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Application Notes & Protocols: Esterification and Amidation of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for the esterification and amidation of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. This key intermediate possesses two distinct carbonyl functionalities: a methyl ester and a carboxylic acid. The strategic modification of the carboxylic acid group, while preserving the methyl ester, is critical for the synthesis of a diverse range of derivatives for applications in pharmaceutical and materials science. This document details field-proven protocols, explains the underlying chemical principles, and offers insights into optimizing reaction conditions for both academic and industrial researchers.
Introduction: The Strategic Importance of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a bifunctional aromatic compound featuring an ortho-substituted benzoic acid and a methoxycarbonylmethyl ether moiety. This unique arrangement makes it a valuable building block in organic synthesis. The carboxylic acid function serves as a primary handle for derivatization through common transformations like esterification and amidation, leading to the creation of complex molecules with tailored properties. The selective transformation of the carboxylic acid in the presence of the existing methyl ester requires a careful selection of synthetic methods to ensure high yield and purity. This guide focuses on two of the most fundamental transformations: the formation of new esters and amides from the carboxylic acid group.
Esterification of the Benzoic Acid Moiety
The conversion of the carboxylic acid group of 2-(2-Methoxy-2-oxoethoxy)benzoic acid into an ester is a cornerstone transformation. The most direct and atom-economical method is the Fischer-Speier esterification.
Guiding Principle: The Fischer-Speier Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and its success hinges on shifting the equilibrium towards the product side.[3]
Mechanism Insight:
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination: The departure of water, a neutral leaving group, regenerates the carbonyl group.
-
Deprotonation: The final ester product is formed upon deprotonation.
To drive this reaction to completion, Le Châtelier's principle is exploited by either using a large excess of the alcohol reactant or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[1][4]
Workflow for Esterification
The following diagram illustrates the typical laboratory workflow for the Fischer esterification of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Caption: General workflow for a typical Fischer esterification experiment.
Detailed Protocol: Synthesis of Ethyl 2-(2-Methoxy-2-oxoethoxy)benzoate
This protocol describes the esterification using ethanol.
Materials:
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq)
-
Anhydrous Ethanol (EtOH, 20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) and anhydrous ethanol (20 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[6]
-
Extraction: Dilute the residue with ethyl acetate (e.g., 50 mL for a 5g scale reaction) and transfer to a separatory funnel. Add an equal volume of water and shake.
-
Neutralization: Separate the organic layer. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted starting material.[7]
-
Final Washes: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Table: Esterification with Various Alcohols
The choice of alcohol impacts reaction time and conditions due to factors like boiling point and steric hindrance.
| Alcohol | Relative Molar Eq. | Catalyst | Temp (°C) | Approx. Time (h) | Expected Yield | Notes |
| Methanol | 20 | H₂SO₄ | 65 °C | 2 - 4 | >90% | High reactivity, serves as solvent.[6] |
| Ethanol | 20 | H₂SO₄ | 78 °C | 2 - 4 | >90% | Standard, efficient reaction. |
| Isopropanol | 15 | H₂SO₄ | 82 °C | 4 - 8 | 75-85% | Slower due to increased steric bulk of the secondary alcohol. |
| tert-Butanol | 10 | H₂SO₄ | 83 °C | >24 h | <10% | Fischer esterification is ineffective for tertiary alcohols due to steric hindrance and competing elimination reactions.[5] An alternative method is required. |
Amidation of the Benzoic Acid Moiety
Amide bond formation is one of the most crucial reactions in medicinal chemistry. Direct reaction of a carboxylic acid with an amine is generally ineffective as it results in a non-reactive ammonium carboxylate salt due to a rapid acid-base reaction.[8] To overcome this, a coupling agent is employed to activate the carboxylic acid.
Guiding Principle: Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are powerful activating agents.[8]
Mechanism Insight:
-
Activation: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This effectively converts the hydroxyl group into an excellent leaving group.[8]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.
-
Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide product and a urea byproduct.
EDC is often preferred in laboratory settings because its urea byproduct is water-soluble, simplifying purification.[9] Additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can be included to increase efficiency and suppress side reactions.[10]
Workflow for Amidation
The following diagram illustrates the workflow for EDC-mediated amidation.
Caption: General workflow for an EDC-mediated amidation reaction.
Detailed Protocol: Synthesis of N-Benzyl-2-(2-methoxy-2-oxoethoxy)benzamide
This protocol describes amidation using benzylamine as the nucleophile.
Materials:
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC Hydrochloride (1.2 eq)
-
HOBt (optional, 0.5-1.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). If using HOBt, add it at this stage.
-
Reagent Addition: Add benzylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Coupling Agent: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washes: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove HOBt and any unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.
Data Table: Amidation with Various Amines
The nucleophilicity of the amine dictates the required reaction conditions.
| Amine | Relative Molar Eq. | Coupling System | Temp | Approx. Time (h) | Expected Yield | Notes |
| Benzylamine (Primary, aliphatic-like) | 1.1 | EDC/HOBt | RT | 12 - 18 | >85% | Highly nucleophilic, clean reaction. |
| Diethylamine (Secondary, aliphatic) | 1.2 | EDC/HOBt | RT | 18 - 24 | 70-80% | Slower reaction due to increased steric hindrance. |
| Aniline (Primary, aromatic) | 1.2 | HATU/DIPEA | RT to 40 °C | 24 - 48 | 60-75% | Less nucleophilic; may require a stronger coupling agent like HATU and a non-nucleophilic base.[10] |
| Triethylamine (Tertiary) | N/A | N/A | N/A | No Reaction | 0% | Tertiary amines cannot form a stable amide product as they lack a proton to be removed.[11] |
Alternative Activation: The Acid Chloride Route
For sterically hindered substrates or less reactive nucleophiles, converting the carboxylic acid to a highly reactive acyl chloride intermediate is a powerful strategy.[12]
-
Acid Chloride Formation: The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically high-yielding and the byproducts (SO₂ and HCl) are gaseous, simplifying isolation.[11][13]
-
Reaction with Nucleophile: The isolated acyl chloride is then reacted with the desired alcohol or amine. These reactions are usually fast and proceed at room temperature. For amidation, two equivalents of the amine are often used: one to act as the nucleophile and the second to neutralize the HCl byproduct.[11]
This two-step procedure provides a robust alternative to direct coupling or esterification methods, especially for challenging substrates.
References
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
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ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]
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Al-Mustansiriyah University. (2020). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]
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University of Massachusetts Boston. (n.d.). Lab5 procedure esterification. [Link]
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The Bifunctional Advantage: 2-(2-Methoxy-2-oxoethoxy)benzoic Acid in the Design of Advanced Materials
Introduction: A Molecule of Dual Reactivity
In the ever-evolving landscape of materials science, the pursuit of novel functionalities is intrinsically linked to the molecular architecture of the building blocks employed. 2-(2-Methoxy-2-oxoethoxy)benzoic acid, a seemingly unassuming aromatic compound, presents a compelling case for its utility as a versatile precursor in the development of advanced materials. Its unique structural feature—a carboxylic acid and a methyl ester interconnected by an ether linkage on a benzene ring—offers a platform for dual reactivity, enabling the rational design of complex polymeric and crystalline structures. This guide provides an in-depth exploration of its potential, complete with detailed protocols for its application in the synthesis of novel polyesters and metal-organic frameworks (MOFs).
The strategic placement of a carboxylic acid allows for its participation in classic condensation reactions and coordination with metal centers, a cornerstone of MOF chemistry. Simultaneously, the methoxycarbonyl group provides a secondary reactive site that can be leveraged for post-synthesis modification or to influence the material's final properties, such as solubility and thermal stability. This bifunctionality is the key to unlocking a new domain of materials with tailored characteristics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is paramount for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C10H10O5 | PubChem[1] |
| Molecular Weight | 210.18 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Generic Material Property |
| Melting Point | 98-100 °C (for the related 2-Methoxybenzoic acid) | Sarchem Labs[2] |
| Boiling Point | ~275 °C (for the related 2-Methoxybenzoic acid) | Sarchem Labs[2] |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and alcohols | General Chemical Knowledge |
Application Note I: Polyester Synthesis via Melt Polycondensation
The dual functional groups of 2-(2-Methoxy-2-oxoethoxy)benzoic acid make it an excellent candidate for polyester synthesis. The carboxylic acid can react with a diol to form the polyester backbone, while the methyl ester can act as a chain terminator, allowing for precise control over the molecular weight. Alternatively, the ester group could be hydrolyzed post-polymerization to introduce new functionalities.
Causality of Experimental Choices:
-
Melt Polycondensation: This solvent-free method is chosen for its efficiency and reduced environmental impact. It is suitable for monomers with high thermal stability.
-
Catalyst: Antimony(III) oxide (Sb2O3) is a commonly used and effective catalyst for polyesterification reactions, promoting the reaction rate at elevated temperatures.
-
Two-Stage Reaction: A lower temperature transesterification step is initially employed to ensure the formation of oligomers, followed by a higher temperature, high vacuum polycondensation step to drive the reaction to completion and achieve high molecular weight polymers.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for Polyester Synthesis.
Protocol: Synthesis of a Novel Polyester
Materials:
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.00 eq)
-
1,4-Butanediol (1.05 eq)
-
Antimony(III) oxide (Sb2O3) (0.05 mol%)
-
Chloroform
-
Methanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Reactor Setup: Charge the three-necked flask with 2-(2-Methoxy-2-oxoethoxy)benzoic acid, 1,4-butanediol, and Sb2O3.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the transesterification stage.
-
Transesterification: Gradually heat the reaction mixture to 180-200°C with constant stirring. Water will be evolved and collected in the distillation condenser. Continue this stage for 2-3 hours until the evolution of water ceases.
-
Polycondensation: Increase the temperature to 220-240°C and gradually apply a high vacuum (≤ 1 mmHg). The viscosity of the mixture will increase significantly. Continue the reaction for 3-4 hours.
-
Isolation: Cool the reactor to room temperature. Dissolve the resulting polymer in a minimal amount of chloroform.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of ester linkages and the presence of the methoxycarbonyl group.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of both monomers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase transitions (glass transition temperature, melting point) of the polyester.
Application Note II: Synthesis of Luminescent Metal-Organic Frameworks (MOFs)
The dicarboxylic acid-like nature of 2-(2-Methoxy-2-oxoethoxy)benzoic acid (after potential in-situ hydrolysis or as a mixed-linker system) makes it a promising organic strut for the construction of Metal-Organic Frameworks (MOFs). The aromatic core can facilitate π-π stacking interactions, contributing to the stability of the framework, while the uncoordinated methoxycarbonyl group can be a site for post-synthetic modification or can influence the framework's porosity and guest affinity. By selecting a luminescent metal ion, such as Europium(III), it is possible to synthesize a luminescent MOF where the organic linker acts as an "antenna" to sensitize the metal's emission.
Causality of Experimental Choices:
-
Solvothermal Synthesis: This is a standard and highly effective method for growing high-quality crystalline MOFs. The elevated temperature and pressure facilitate the dissolution of precursors and promote crystal growth.[3]
-
DMF as Solvent: N,N-Dimethylformamide is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[4]
-
Europium(III) Nitrate: This salt is chosen as the metal source to impart luminescent properties to the resulting MOF through the "antenna effect."[3]
Experimental Workflow: MOF Synthesis
Sources
The Synthetic Utility of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic assembly of molecular components is paramount to the creation of novel therapeutic agents. While not a pharmacologically active agent in itself, 2-(2-Methoxy-2-oxoethoxy)benzoic acid emerges as a highly valuable bifunctional building block. Its structure, featuring a salicylic acid core ether-linked to a methyl ester, presents two distinct and orthogonally reactive functional groups: a carboxylic acid and a methyl ester. This arrangement allows for sequential or selective chemical modifications, making it an ideal scaffold or linker molecule in the synthesis of more complex pharmaceutical candidates.[1][2]
The aryloxyacetic acid motif is a common feature in various biologically active compounds. The specific architecture of 2-(2-Methoxy-2-oxoethoxy)benzoic acid offers medicinal chemists a tool to introduce a flexible yet constrained linkage between different pharmacophores. The carboxylic acid provides a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid, enabling the creation of di-acid derivatives or further selective conjugations. This guide provides detailed protocols for the synthesis of this versatile intermediate and its subsequent application in common medicinal chemistry transformations.
I. Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
The most direct and efficient route to synthesize 2-(2-Methoxy-2-oxoethoxy)benzoic acid is through the Williamson ether synthesis. This classic SN2 reaction involves the alkylation of the phenoxide of salicylic acid with a haloacetate ester.[3][4]
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol details the O-alkylation of salicylic acid with methyl bromoacetate.
Materials:
-
Salicylic acid
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
To this suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford 2-(2-Methoxy-2-oxoethoxy)benzoic acid as a solid.
Causality and Experimental Insights:
-
Base Selection: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group of salicylic acid but not the carboxylic acid, ensuring selective O-alkylation.[4]
-
Solvent Choice: Acetone is a good solvent for this SN2 reaction as it is polar aprotic and effectively dissolves the organic reactants while allowing for easy separation from the inorganic base.
-
Excess Base: Using an excess of potassium carbonate ensures complete deprotonation of the phenol and helps to drive the reaction to completion.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
II. Applications in Medicinal Chemistry: A Bifunctional Linker
The primary application of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is as a bifunctional linker in the construction of more elaborate molecules, such as peptide-drug conjugates or molecules for targeted therapies.[5][6] The two functional groups can be addressed with distinct chemical transformations.
Application 1: Amide Bond Formation via the Carboxylic Acid Moiety
The carboxylic acid group is readily converted to an amide by coupling with a primary or secondary amine. This is a fundamental reaction in the synthesis of peptides and other bioactive molecules. Standard peptide coupling reagents are effective for this transformation.[7][8]
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of 2-(2-Methoxy-2-oxoethoxy)benzoic acid with a generic amine (R-NH₂).
Materials:
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid
-
Amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (R-NH₂) (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution and DIPEA (2.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality and Experimental Insights:
-
Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if the amine is chiral.[9]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.
-
Pre-activation: Activating the carboxylic acid with EDC and HOBt before adding the amine can improve reaction efficiency and yield.
Application 2: Ester Hydrolysis to a Di-acid Scaffold
The methyl ester can be selectively hydrolyzed under basic conditions to yield the corresponding di-carboxylic acid. This di-acid can then be used for further functionalization, for example, to link two different molecular entities.
Protocol 3: Lithium Hydroxide Mediated Ester Hydrolysis
This protocol describes the saponification of the methyl ester.
Materials:
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid derivative (from Protocol 2 or the starting material itself)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to yield the desired di-carboxylic acid.
Causality and Experimental Insights:
-
Reagent Choice: Lithium hydroxide is often preferred for the hydrolysis of methyl esters in complex molecules as it can be effective at room temperature, minimizing potential side reactions that might occur at higher temperatures.[10][11]
-
Solvent System: A mixture of THF and water ensures the solubility of both the organic substrate and the inorganic base.
-
Acidification: Acidification is crucial to protonate the carboxylate salt formed during the reaction, rendering the di-acid product soluble in organic solvents for extraction.
Logical Workflow for Bifunctional Applications
Caption: Synthetic pathways utilizing the bifunctional nature of the title compound.
III. Data Summary
| Compound Name | Structure | Key Functional Groups | Primary Applications in Medicinal Chemistry |
| 2-(2-Methoxy-2-oxoethoxy)benzoic acid | Carboxylic Acid, Methyl Ester, Aryl Ether | Bifunctional Linker, Synthetic Scaffold | |
| Amide-Ester Derivative | Varies based on amine | Amide, Methyl Ester, Aryl Ether | Intermediate for further functionalization |
| Di-acid Derivative | Varies based on modifications | Two Carboxylic Acids, Aryl Ether | Scaffold for dual conjugation, Prodrug design |
Conclusion
2-(2-Methoxy-2-oxoethoxy)benzoic acid represents a valuable and versatile tool for the medicinal chemist. While it may not possess inherent biological activity, its utility as a bifunctional linker and scaffold is significant. The presence of two orthogonally reactive functional groups allows for the controlled and sequential assembly of complex molecular architectures. The protocols provided herein offer robust and well-established methods for the synthesis of this compound and its subsequent modification, enabling its effective integration into drug discovery and development programs. The principles outlined are foundational to modern synthetic medicinal chemistry and can be adapted for the creation of a wide array of novel chemical entities.
References
-
Reddy, K. S., et al. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-237. Available at: [Link]
-
Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. Available at: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Singh, Y., Palombo, M., & Sinko, P. J. (2015). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecular Pharmaceutics, 12(6), 1813-1827. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. Available at: [Link]
-
Li, G., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(18), 8882-8893. Available at: [Link]
-
RSC Publishing (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Available at: [Link]
-
Sciforum (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link]
-
Bernardes, G. J. L., et al. (2021). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 1(8), 1184-1191. Available at: [Link]
-
Schmeltzer, R. C., et al. (2013). Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride–esters). Biomacromolecules, 14(10), 3643-3654. Available at: [Link]
-
Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(44), 5690-5692. Available at: [Link]
-
University of Wisconsin-Platteville (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
RSC Publishing (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Russian Journal of Organic Chemistry, 57(6), 882-888. Available at: [Link]
-
Ekinci, D., Şentürk, M., & Küfrevioğlu, Ö. İ. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents, 21(12), 1831-1841. Available at: [Link]
-
Ekinci, D., Şentürk, M., & Küfrevioğlu, Ö. İ. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents, 21(12), 1831-41. Available at: [Link]
-
Reddit (2023). Hydrolysis of chiral methyl ester. r/Chempros. Available at: [Link]
-
Utah Tech University (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia (n.d.). Williamson ether synthesis. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Professor Dave Explains (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
Daugulis, O., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Angewandte Chemie International Edition, 54(40), 11656-11659. Available at: [Link]
-
Slideshare (n.d.). Medicinal Chemistry of Salicylic Acid. Available at: [Link]
-
Raju, K. S. R., et al. (2016). Salicylic acid derivatives as potential anti asthmatic agents using disease responsive drug delivery system for prophylactic therapy of allergic asthma. Medical Hypotheses, 87, 75-79. Available at: [Link]
-
Molecules (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 27(24), 8788. Available at: [Link]
-
The Science Classroom (2020, December 27). Synthesis of salicylic acid from wintergreen oil [Video]. YouTube. Available at: [Link]
-
ResearchGate (n.d.). Methods for the synthesis of salicylic acid. A review. Available at: [Link]
-
Carleton University (2010, January 15). Synthesis of salicylic acid part 1 [Video]. YouTube. Available at: [Link]
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Technical Support Center: Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for improving the yield and purity of this important chemical intermediate.
The primary synthetic route for 2-(2-Methoxy-2-oxoethoxy)benzoic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, salicylic acid (2-hydroxybenzoic acid), using an alkylating agent like methyl chloroacetate or methyl bromoacetate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1][2]. This guide will address common challenges associated with this synthesis and provide actionable solutions based on established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.
Problem: Low or No Product Yield
Q1: My reaction yield is consistently low, or I'm only recovering my starting material (salicylic acid). What are the likely causes and how can I fix this?
A1: Low or no yield is a common issue that typically points to three main areas: incomplete deprotonation of the phenol, poor reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Cause 1: Incomplete Deprotonation of the Phenolic Hydroxyl Group. The first step in the Williamson ether synthesis is the deprotonation of the alcohol (in this case, the phenolic -OH of salicylic acid) to form a potent nucleophile (a phenoxide)[3][4]. If the base is too weak or used in insufficient amounts, this equilibrium will not favor the phenoxide, and the reaction will not proceed.
-
Solution:
-
Verify Base Strength: Salicylic acid's phenolic proton is more acidic than a typical alcohol but may still require a sufficiently strong base for complete deprotonation. While a weak base like potassium carbonate (K₂CO₃) is often sufficient for phenols[5], if yields are low, consider switching to a stronger base like sodium hydride (NaH)[6][7]. NaH irreversibly deprotonates the alcohol, driving the reaction forward[4].
-
Ensure Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like NaH, it is critical that your solvent and glassware are completely dry. Any residual water will quench the base, rendering it ineffective[5].
-
-
-
Cause 2: Low Reactivity of the Alkylating Agent. The rate of the SN2 reaction is highly dependent on the leaving group of the alkylating agent.
-
Solution:
-
Choose a Better Leaving Group: The reactivity order for alkyl halides is R-I > R-Br > R-Cl[8]. If you are using methyl chloroacetate with poor results, switching to methyl bromoacetate or adding a catalytic amount of a soluble iodide salt (like NaI or KI) can significantly improve the reaction rate. The iodide participates in a Finkelstein reaction, converting the alkyl chloride in-situ to a more reactive alkyl iodide[1].
-
-
-
Cause 3: Suboptimal Reaction Conditions (Solvent & Temperature). The choice of solvent and temperature dramatically impacts the SN2 reaction rate.
-
Solution:
-
Use a Polar Aprotic Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal for Williamson ether syntheses[1][9]. They solvate the cation of the base (e.g., K⁺ or Na⁺), leaving the phenoxide anion "naked" and more nucleophilic, which accelerates the reaction[9]. Protic solvents, like ethanol or water, can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction[3].
-
Optimize Temperature: Williamson reactions are typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate[1]. If your reaction is sluggish at a lower temperature, gradually increasing the heat (e.g., to 80 °C in DMF) can improve both the rate and final yield. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
-
-
Problem: Formation of Undesired Side-Products
Q2: My reaction produces multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can I suppress them?
A2: The primary side reactions in this synthesis are C-alkylation of the phenol ring and hydrolysis of the methyl ester.
-
Cause 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, under certain conditions, C-alkylation can compete, leading to impurities that are often difficult to separate[1][10].
-
Solution:
-
Solvent Choice: The choice of solvent has a pronounced effect on the O/C alkylation ratio. Polar aprotic solvents (DMF, DMSO) are known to favor O-alkylation[9]. In contrast, protic solvents (like water or alcohols) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less nucleophilic and thereby increasing the proportion of C-alkylation[9]. Stick to dry, polar aprotic solvents.
-
Counter-ion: The nature of the counter-ion (from the base) can also play a role. Using potassium carbonate (K₂CO₃) often gives better O-selectivity compared to sodium salts in some cases.
-
-
-
Cause 2: Ester Hydrolysis. The product contains a methyl ester group which is susceptible to hydrolysis under basic conditions, especially if water is present and at elevated temperatures. This would yield the corresponding dicarboxylic acid, which can complicate purification.
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions to minimize the presence of water.
-
Control Base Stoichiometry: Use the minimum effective amount of base. A large excess of a strong base like NaOH is more likely to promote ester hydrolysis. K₂CO₃ is a milder choice that is less likely to cause this issue[5].
-
Work-up Procedure: During the aqueous work-up, neutralize the reaction mixture carefully. Acidifying the solution (e.g., with HCl) to protonate the carboxylate is a standard step for product isolation. Ensure the pH is adjusted correctly to precipitate your desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The synthesis proceeds via the SN2 mechanism. First, a base removes the acidic proton from the phenolic hydroxyl group of salicylic acid to form a sodium or potassium salicylate salt (a phenoxide). This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of methyl chloroacetate (or bromoacetate). This occurs in a single, concerted step where the nucleophile attacks and the halide leaving group departs, resulting in the formation of the ether bond[1][4].
Q2: How does the choice of base and solvent affect the reaction yield?
A2: The choice of base and solvent is critical for maximizing yield. The ideal combination creates a highly reactive nucleophile while minimizing side reactions. A summary of common choices and their effects is presented below.
| Base | Solvent | Temperature (°C) | Typical Yield Range | Key Considerations |
| K₂CO₃ | Acetone / DMF | 50 - 80 | 60-85% | Good for O-selectivity; mild and easy to handle. May require longer reaction times[6][11]. |
| NaH | DMF / THF | 25 - 60 | 80-96% | Very strong base, drives reaction to completion. Requires strict anhydrous conditions[6][7]. |
| NaOH | Ethanol / Water | 80 - 100 | 40-70% | Risk of ester hydrolysis and C-alkylation is higher. Generally not the preferred system[12]. |
| Cs₂CO₃ | DMF | 60 - 80 | >90% | Milder than NaH but highly effective; often provides clean reactions and high yields, though more expensive[13]. |
Data compiled from general Williamson ether synthesis literature and analogous reactions[1][6][7][11][13].
Q3: What is a reliable, step-by-step protocol for this synthesis?
A3: The following protocol is an optimized procedure for the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid using potassium carbonate in DMF, which balances yield, safety, and ease of execution.
Optimized Experimental Protocol
Materials:
-
Salicylic acid (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask (concentration of salicylic acid ~0.5 M).
-
Reagent Addition: Stir the suspension vigorously at room temperature for 15 minutes. Then, add methyl bromoacetate (1.1 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylic acid starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash them with 1M HCl, followed by water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Feilden, A. D. Alkylation of Salicylic Acids. Durham University. [Link]
-
Tzeli, D., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Advances. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Gawronski, J., et al. (2020). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. [Link]
-
Transtutors. Williamson Ether Synthesis One of the side reactions in this... [Link]
- Google Patents.
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
- Google Patents.
-
ResearchGate. Optimization of the alkylation reaction. [Link]
-
ResearchGate. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. francis-press.com [francis-press.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 11. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
Technical Support Center: Purification of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Welcome to the technical support guide for the purification of 2-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 113496-12-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common challenges and achieve high purity.
Compound Overview & Key Challenges
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a dually functionalized molecule featuring a carboxylic acid and a methyl ester. This structure presents a primary purification challenge: hydrolysis . The ester linkage is susceptible to cleavage under both acidic and basic conditions, particularly at elevated temperatures, which can revert the compound to salicylic acid and methyl glycolate. Therefore, purification strategies must be carefully selected to minimize degradation while effectively removing synthetic impurities.
Key Impurities to Consider:
-
Salicylic Acid: The precursor and primary hydrolysis-related impurity.
-
Methyl Chloroacetate: A common reagent used in the synthesis, which can remain if the reaction is incomplete.
-
Unreacted Starting Materials & Byproducts: Dependent on the specific synthetic route employed.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the first-pass method I should try for purifying crude 2-(2-Methoxy-2-oxoethoxy)benzoic acid?
A1: For most common solid organic compounds, recrystallization is the preferred initial purification method due to its efficiency and scalability.[3][4] The key is selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[3][5] Given the compound's polarity, a mixed solvent system, such as Toluene/Heptane or Ethyl Acetate/Hexane, is a logical starting point.
Q2: My compound appears oily or won't solidify. What does this indicate?
A2: An oily or non-crystalline product often suggests the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice formation. It could also indicate the presence of residual solvent. Before attempting purification, ensure your crude product is thoroughly dried under vacuum. If it remains oily, column chromatography is recommended over recrystallization to handle this type of mixture.
Q3: How can I quickly check the purity of my fractions or final product?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment. A typical mobile phase for this compound would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For example, a 70:30 mixture of Hexane:Ethyl Acetate. Staining with a potassium permanganate (KMnO₄) dip can help visualize non-UV active impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard.[6]
Q4: I suspect my compound is degrading during purification. What are the signs?
A4: The primary sign of degradation is the appearance of a new spot on your TLC plate corresponding to salicylic acid. This impurity will typically have a different Rf value than your target compound. You may also observe a decrease in yield after purification steps, especially if they involve prolonged heating or exposure to acidic/basic conditions. A melting point that is broad and lower than the literature value for the pure compound is another strong indicator of impurity presence.[7]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can fail for several reasons. This section addresses common failure modes.[4][7][8]
Q3.1: My compound will not dissolve in the hot recrystallization solvent.
A3.1: This occurs when the solvent is too non-polar for your compound.
-
Causality: The carboxylic acid and ester groups on 2-(2-Methoxy-2-oxoethoxy)benzoic acid impart significant polarity, requiring a solvent or solvent mixture with sufficient solvating power.
-
Troubleshooting Steps:
-
Add a more polar co-solvent dropwise to the hot mixture until the compound dissolves. For instance, if you started with toluene, add ethyl acetate.
-
If you are already using a polar solvent like ethanol and it is still not dissolving, you may have insoluble inorganic impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[7]
-
Be patient. Ensure the solution is at a rolling boil for 30-60 seconds between solvent additions to give the solid adequate time to dissolve.[8]
-
Q3.2: No crystals form upon cooling the solution.
A3.2: This is a classic sign of either using too much solvent or the solution being supersaturated.
-
Causality: Crystal nucleation requires the solution to be saturated. If an excessive volume of solvent is used, the concentration of the compound may not reach the saturation point even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a small "seed" crystal of the pure compound.[5]
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. A rotary evaporator is ideal for this. Then, allow the solution to cool again.
-
Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath for a short period. Slow cooling is generally preferred for larger, purer crystals.[8]
-
Q3.3: The product crystallizes as an oil, not a solid.
A3.3: This process, known as "oiling out," happens when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system.
-
Causality: High impurity levels can significantly depress the melting point. Alternatively, the boiling point of the chosen solvent may be too high.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more of the primary solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of a proper crystal lattice instead of an amorphous oil.
-
If oiling out persists, the impurity level is likely too high for recrystallization. The material should be purified first by column chromatography.
-
Recrystallization Solvent Selection Table
| Solvent System (v/v) | Polarity | Suitability for Target Compound | Comments |
| Toluene / Heptane | Low-Medium | Good | Good for removing non-polar impurities. The compound should dissolve in hot toluene and precipitate upon addition of heptane and cooling. |
| Ethyl Acetate / Hexane | Medium | Excellent | A versatile system. Dissolve in a minimal amount of hot ethyl acetate and add hexane until turbidity appears, then cool. |
| Ethanol / Water | High | Caution | While effective, the risk of ester hydrolysis increases with heat and water. Use only if other systems fail and keep heating time to a minimum. |
| Dichloromethane / Hexane | Medium | Good | Lower boiling point reduces the risk of thermal degradation. Ensure work is done in a fume hood. |
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Choose an appropriate solvent system from the table above based on small-scale trials.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., Ethyl Acetate) and heat the mixture to a gentle boil.
-
Saturation: Continue adding the polar solvent in small portions until the solid just dissolves.[8]
-
Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source. If using a two-solvent system, add the less polar solvent (e.g., Hexane) dropwise until the solution becomes slightly cloudy (turbid). Add a drop or two of the polar solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.[5][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Verification: Check the purity via TLC and measure the melting point. A sharp melting point close to the literature value indicates high purity.
Recrystallization Troubleshooting Workflow
Caption: Decision tree for troubleshooting common recrystallization issues.
Troubleshooting Guide: Column Chromatography
When recrystallization is ineffective, especially for oily products or complex mixtures, column chromatography provides superior separation.
Q4.1: How do I choose the right solvent system (mobile phase) for my column?
A4.1: The ideal solvent system should provide a good separation of your target compound from its impurities on a TLC plate.
-
Causality: The separation on a silica gel column relies on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase.
-
Troubleshooting & Protocol:
-
TLC Analysis: Develop a TLC plate using various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).
-
Target Rf: Aim for a solvent system that gives your target compound an Rf (retention factor) of approximately 0.3-0.4. This ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
-
Impurity Separation: Ensure there is clear separation (ΔRf > 0.1) between the spot for your product and any major impurity spots.
-
Q4.2: My compound is streaking on the TLC plate and the column. What's wrong?
A4.2: Streaking is often caused by overloading the stationary phase or by the compound's acidic nature interacting too strongly with the silica.
-
Causality: The carboxylic acid moiety can strongly adsorb to the slightly acidic silica gel, leading to poor peak shape and slow elution.
-
Troubleshooting Steps:
-
Add Acetic Acid: Add a small amount (0.5-1%) of acetic acid to your mobile phase. This protonates the compound, reducing its interaction with the silica surface and resulting in sharper bands.
-
Reduce Loading: Ensure you are not loading too much crude material onto the column. A general rule is to use 1g of crude material for every 20-50g of silica gel, depending on the difficulty of the separation.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina, although this is a less common approach.
-
Purification Workflow: From Crude to Pure
Caption: General workflow for the purification of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Stability and Storage
Q5.1: How should I store the purified 2-(2-Methoxy-2-oxoethoxy)benzoic acid?
A5.1: To prevent hydrolysis, the compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, keeping it at refrigerated temperatures (2-8 °C) is recommended. The material is stable under normal, dry conditions.[9]
Q5.2: Can I use a rotary evaporator to dry my product? Should I use heat?
A5.2: Yes, a rotary evaporator is the standard method for removing solvent after chromatography. However, to minimize the risk of thermal degradation and hydrolysis, it is crucial to use a low-temperature water bath (30-40 °C) and an efficient vacuum. Avoid prolonged heating.
References
-
FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]
-
Wen, D., & Olesik, S. V. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41–52. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Moravian University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Csuros, Z., Deak, G., & Haraszthy-Papp, M. (1961). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Acta Chimica Academiae Scientiarum Hungaricae, 29, 227-234. Retrieved from [Link]
-
Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Retrieved from [Link]
- Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid.
- Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. helixchrom.com [helixchrom.com]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Synthesis and Purification of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Welcome to the technical support center for "2-(2-Methoxy-2-oxoethoxy)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
Introduction to the Synthesis
The synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a salicylic acid salt with an appropriate haloacetate ester, such as methyl chloroacetate. The reaction proceeds via an SN2 mechanism, where the phenoxide ion of the salicylate acts as a nucleophile, attacking the electrophilic carbon of the haloacetate and displacing the halide. While this is a robust and widely used method, it is not without its challenges, including the formation of byproducts and difficulties in purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid?
A1: The primary byproducts and impurities encountered in this synthesis are typically:
-
Unreacted Salicylic Acid: Incomplete reaction can leave residual starting material.
-
2-(Carboxymethoxy)benzoic acid: This di-acid can form if the methyl ester of the desired product is hydrolyzed under the reaction or work-up conditions. This is more likely if the reaction is run for an extended period at high temperatures or if the pH during work-up is not carefully controlled.
-
Products of C-alkylation: While O-alkylation is favored, there is a possibility of the alkylating agent reacting at the carbon atoms of the benzene ring, leading to isomeric impurities.[1]
-
Dialkylated Salicylic Acid: Although less common, it is possible for both the phenolic hydroxyl and the carboxylic acid groups of salicylic acid to react, especially if a large excess of the alkylating agent and base are used.
Q2: I have a low yield for my reaction. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group of salicylic acid must be fully deprotonated to form the phenoxide ion for the reaction to proceed efficiently. Insufficient base or a base that is not strong enough can lead to a low concentration of the nucleophile.
-
Reaction Temperature and Time: The reaction may require optimization of temperature and time. If the temperature is too low or the reaction time is too short, the reaction may not go to completion. Conversely, excessively high temperatures or long reaction times can lead to byproduct formation and degradation of the product.
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions and can increase the reaction rate.[2]
-
Steric Hindrance: While less of a concern with methyl chloroacetate, significant steric bulk on either the nucleophile or electrophile can hinder the reaction.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material (salicylic acid), the product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Problem 1: The product is contaminated with unreacted salicylic acid.
-
Cause: Incomplete reaction or inefficient purification.
-
Solution:
-
Reaction Optimization: Ensure complete deprotonation of salicylic acid by using a slight excess of a suitable base (e.g., sodium hydroxide or potassium carbonate). The reaction time and temperature may also need to be optimized.
-
Purification by Extraction: During the work-up, washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate, can help remove unreacted salicylic acid. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer. Subsequent acidification of the aqueous layer will precipitate both the product and the unreacted salicylic acid.
-
Recrystallization: This is the most effective method for removing unreacted salicylic acid. A carefully chosen solvent system will allow the desired product to crystallize out while the more soluble salicylic acid remains in the mother liquor.
-
Problem 2: The isolated product is a di-acid instead of the desired mono-ester.
-
Cause: Hydrolysis of the methyl ester group.
-
Solution:
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Careful Work-up: During the work-up, avoid strongly acidic or basic conditions for extended periods. When acidifying the reaction mixture to precipitate the product, do so at a low temperature (e.g., in an ice bath) and isolate the product promptly.
-
Problem 3: Difficulty in crystallizing the product.
-
Cause: The product may be an oil, or the concentration in the recrystallization solvent may not be optimal.
-
Solution:
-
Solvent Selection: Experiment with different solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold.[4] Common solvents to try include water, ethanol, methanol, ethyl acetate, toluene, and mixtures of these.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Experimental Protocols
Representative Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Salicylic acid
-
Methyl chloroacetate
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.0 eq) in acetone or DMF. Add powdered sodium hydroxide (2.0 eq) or potassium carbonate (1.5 eq) portion-wise with stirring.
-
Alkylation: To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80°C (for DMF) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with 1M HCl to pH 2-3 in an ice bath. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point. The product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Data Presentation
| Potential Impurity | Typical Analytical Observation | Removal Strategy |
| Salicylic Acid | Extra spot on TLC with a different Rf value; peak in HPLC chromatogram. | Recrystallization; washing with a mild base during work-up. |
| 2-(Carboxymethoxy)benzoic acid | Different spot on TLC; distinct peak in HPLC. | Careful control of reaction and work-up pH; recrystallization. |
| C-Alkylated Isomers | May co-elute with the product in some TLC/HPLC systems. | Fractional crystallization; preparative HPLC. |
Visualization of Key Processes
Synthesis Workflow
Caption: General workflow for the synthesis and purification of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low product purity.
References
- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. BenchChem.
- BenchChem. (2025). Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid. BenchChem.
- BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions. BenchChem.
- University of Missouri-St. Louis. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Alfa Chemistry. (n.d.).
- PrepChem. (2023). Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.
- LibreTexts Chemistry. (2021). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. LibreTexts.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific.
-
PubChem. (n.d.). 2-Methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
- ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
- ResearchGate. (2025). The solubility of benzoic acid in seven solvents.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- International Journal of Chemistry Research. (2011). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF IMPURITIES IN TAMSULOSIN HCL. Academic Sciences.
- ECHEMI.com. (2022).
- Organic Chemistry Portal. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (2021). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts.
- PubMed Central. (2021). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Cheméo.
- Indian Journal of Chemistry. (2006). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. CSIR-NISCAIR.
- Google Patents. (n.d.). WO2004041766A1 - Method for the alkylation of salicylic acid.
- NIST. (n.d.). Benzoic acid, 2-methoxy-. National Institute of Standards and Technology.
- OUCI. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
- Feilden, A. D. (1994). Alkylation of Salicylic Acids. Durham University.
- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
- Periodica Polytechnica Chemical Engineering. (1974). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. BME.
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- YouTube. (2020).
- University of North Texas. (n.d.).
Sources
Technical Support Center: Reaction Condition Optimization for 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
Welcome to the Technical Support Center for the synthesis and optimization of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to move beyond simple procedural steps and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical success in your laboratory work.
I. Foundational Synthesis: The Williamson Ether Synthesis Approach
The most common and robust method for preparing 2-(2-Methoxy-2-oxoethoxy)benzoic acid is through a Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of a salicylate anion on an alkyl halide, in this case, methyl chloroacetate.[2]
Caption: General reaction scheme for the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid via Williamson ether synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields can be attributed to several factors, often related to incomplete reactions, side product formation, or suboptimal reaction conditions.[3]
A. Incomplete Deprotonation of Salicylic Acid:
-
The "Why": The Williamson ether synthesis requires the formation of a nucleophilic alkoxide (in this case, a phenoxide).[4] Salicylic acid has two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. For this reaction, the phenoxide is the key nucleophile. Incomplete deprotonation of the phenol leads to unreacted starting material.
-
Troubleshooting:
-
Choice of Base: Stronger bases are generally more effective. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, potassium carbonate (K₂CO₃) is often a good choice for aryl ether synthesis.[4] For complete deprotonation of both acidic groups, using at least two equivalents of a strong base like NaOH is recommended.
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can consume the base and hinder the formation of the reactive phenoxide.
-
B. Competing Side Reactions:
-
The "Why": The primary competing reaction in a Williamson ether synthesis is E2 elimination, especially with secondary or tertiary alkyl halides.[5] Fortunately, methyl chloroacetate is a primary alkyl halide, which strongly favors the desired SN2 pathway.[2] However, other side reactions can occur.
-
Common Side Products & Mitigation:
-
C-alkylation vs. O-alkylation: While O-alkylation is the desired pathway, some C-alkylation on the aromatic ring can occur, especially with alkali phenoxides.[4] Using polar aprotic solvents can help favor O-alkylation.
-
Hydrolysis of the Ester: The methyl ester of the product or the starting methyl chloroacetate can be hydrolyzed back to the carboxylic acid under basic conditions, especially if the reaction is heated for extended periods in the presence of water. It is crucial to work under anhydrous conditions and to carefully control the reaction time and temperature.
-
Self-condensation of Methyl Chloroacetate: Under strongly basic conditions, methyl chloroacetate can undergo self-condensation reactions. Slow, controlled addition of the alkyl halide to the reaction mixture can minimize this.
-
C. Suboptimal Reaction Conditions:
-
The "Why": The rate and efficiency of the SN2 reaction are highly dependent on the solvent, temperature, and concentration of reactants.
-
Troubleshooting & Optimization:
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base, leaving a "naked" and more reactive anion.[4]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions. A moderate temperature range of 60-80°C is often a good starting point.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: I am observing multiple spots on my TLC. How can I identify the main side products?
Identifying the components of your reaction mixture is crucial for effective troubleshooting.
-
Starting Materials: Always co-spot your TLC plate with your starting materials (salicylic acid and methyl chloroacetate) to easily identify any unreacted components.
-
Potential Side Products:
-
2-(Carboxymethoxy)benzoic acid: This is the product of ester hydrolysis. It will have a different Rf value than the desired product, likely being more polar.
-
Salicylic acid methyl ester: If the reaction conditions lead to the esterification of the salicylic acid's carboxylic group before the etherification, this could be a byproduct.
-
Products of C-alkylation: These would be isomers of the desired product and may have similar Rf values, potentially requiring more advanced analytical techniques like NMR or LC-MS for definitive identification.
-
FAQ 3: What is the best work-up and purification procedure for this compound?
A well-designed work-up and purification protocol is essential for obtaining a high-purity product.
-
Work-up:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with a dilute acid like 1 M HCl.[1] This step is critical to protonate the carboxylic acid group of the product, making it soluble in organic solvents.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate.[1]
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the crude product. The choice of solvent is key. A common strategy is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly to form crystals. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be employed. For benzoic acid derivatives, recrystallization from hot water is a common and effective method.[6][7]
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
-
III. Experimental Protocols
The following protocols provide a starting point for the synthesis and optimization of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Protocol 1: Synthesis of 2-(Carboxymethoxy)benzoic acid (Intermediate)
This protocol is adapted from a similar synthesis of 4-methylphenoxyacetic acid.[8]
-
Reagents:
-
Salicylic acid
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl), 6M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, dissolve salicylic acid (1 equivalent) in an aqueous solution of NaOH (2.5 equivalents).
-
Add chloroacetic acid (1.1 equivalents) to the solution.
-
Heat the mixture in a water bath at 90-100°C for 30-40 minutes.
-
Cool the reaction mixture and acidify with 6M HCl until the solution is acidic (test with litmus paper).
-
Extract the product with diethyl ether.
-
Wash the ether layer with water and then extract the product from the ether layer with a saturated sodium bicarbonate solution.
-
Carefully re-acidify the bicarbonate layer with 6M HCl to precipitate the 2-(carboxymethoxy)benzoic acid.
-
Filter the solid product and recrystallize from hot water.
-
Protocol 2: Fischer Esterification to 2-(2-Methoxy-2-oxoethoxy)benzoic acid
This protocol describes the esterification of the carboxylic acid group.[9]
-
Reagents:
-
2-(Carboxymethoxy)benzoic acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 2-(carboxymethoxy)benzoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
IV. Data Presentation: Optimizing Reaction Conditions
The following table provides a starting point for optimizing the Williamson ether synthesis step. It is recommended to perform small-scale parallel reactions to efficiently screen these conditions.
| Parameter | Condition A (Baseline) | Condition B (Alternative Base) | Condition C (Alternative Solvent) | Condition D (Higher Temp) |
| Base | NaOH (2.2 eq) | K₂CO₃ (2.5 eq) | NaOH (2.2 eq) | NaOH (2.2 eq) |
| Solvent | Ethanol | DMF | Acetonitrile | DMF |
| Temperature | 80°C | 80°C | 80°C | 100°C |
| Time | 4 hours | 4 hours | 4 hours | 2 hours |
| Expected Outcome | Moderate yield | Potentially higher yield, less hydrolysis | Good SN2 solvent | Faster reaction, risk of side products |
V. Concluding Remarks
The successful synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid relies on a solid understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting and optimization. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, and by being vigilant for potential side reactions, researchers can significantly improve both the yield and purity of their final product. This guide serves as a comprehensive resource to navigate the common challenges associated with this synthesis, empowering scientists to achieve their research goals with greater efficiency and confidence.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Stability and Degradation of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Methoxy-2-oxoethoxy)benzoic acid. Due to the limited availability of specific stability data for this compound in the public domain, this document synthesizes information based on the chemical properties of its functional groups, general principles of forced degradation studies, and data from structurally related molecules.[1][2][3] Our goal is to provide a robust framework for anticipating stability challenges, troubleshooting experimental inconsistencies, and designing appropriate stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2-Methoxy-2-oxoethoxy)benzoic acid and what are its primary stability concerns?
A1: 2-(2-Methoxy-2-oxoethoxy)benzoic acid is a carboxylic acid derivative with an ester side chain. Its structure contains two key functional groups that are susceptible to degradation: an ester linkage and a carboxylic acid moiety on a benzene ring. The primary stability concern for this molecule is its susceptibility to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond.[1][3] Additionally, like many aromatic carboxylic acids, it may be sensitive to photolytic and oxidative stress.[2][4]
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathway is hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base. Other potential degradation pathways that should be investigated in forced degradation studies include oxidation of the benzene ring or the methoxy group, and photolytic degradation upon exposure to light.[1][2][4]
Q3: What are the expected primary degradation products?
A3: The primary degradation products resulting from hydrolysis are expected to be 2-Methoxybenzoic acid and methyl glycolate . Further degradation of these primary products could occur under harsh stress conditions. For example, under strong oxidative conditions, the methoxy group on 2-methoxybenzoic acid could potentially be demethylated.[5]
Q4: How should 2-(2-Methoxy-2-oxoethoxy)benzoic acid be stored to ensure maximum stability?
A4: To minimize degradation, 2-(2-Methoxy-2-oxoethoxy)benzoic acid should be stored as a solid in a cool, dry, and dark environment. If a stock solution is prepared, it is advisable to use an anhydrous, aprotic solvent and store it at low temperatures (e.g., -20°C) for short periods.[6] Aqueous solutions should be prepared fresh and buffered at a neutral pH to minimize hydrolysis.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Actions |
| Inconsistent Assay Results | Degradation of the compound in the assay buffer or solvent. | 1. Prepare fresh solutions for each experiment. 2. Assess the stability of the compound in the assay buffer over the experiment's duration by analyzing samples at different time points with HPLC. 3. If degradation is observed, investigate the effect of pH and consider using a more inert buffer system.[6] |
| Appearance of Unknown Peaks in Chromatograms | Formation of degradation products. | 1. Conduct a forced degradation study to systematically generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[1][3] 2. Compare the retention times of the unknown peaks with those of the peaks generated in the forced degradation study to identify the degradation products. 3. Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all significant degradation products.[1] |
| Rapid Loss of Potency in Stock Solutions | Hydrolysis due to residual water in the solvent or exposure to acidic/basic conditions. Photodegradation from exposure to light. | 1. Use high-purity, anhydrous solvents for preparing stock solutions.[7] 2. Store stock solutions in amber vials to protect from light.[4] 3. If possible, avoid protic solvents and extreme pH. If aqueous solutions are necessary, prepare them immediately before use. |
Visualizing Degradation and Experimental Workflows
Primary Degradation Pathway: Hydrolysis
The following diagram illustrates the most probable hydrolytic degradation pathway of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Caption: Predicted hydrolytic degradation of the parent compound.
General Workflow for Forced Degradation Studies
This workflow provides a systematic approach to investigating the stability of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]
Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal Degradation | Solid State & Solution | 80°C | Up to 7 days |
| Photolytic Degradation | ICH Q1B Option 2 | Ambient | As per guidelines |
Step-by-Step Protocols
1. Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of 2-(2-Methoxy-2-oxoethoxy)benzoic acid in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 2, 8, 24, 72 hours), withdraw an aliquot.
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (without acid) should be analyzed in parallel.
2. Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 0.1 M NaOH.
-
Store the solution at room temperature.
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
A control sample (without base) should be analyzed in parallel.
3. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature.
-
At specified time points, withdraw an aliquot, dilute, and analyze by HPLC.
-
A control sample (without H₂O₂) should be analyzed in parallel.
4. Thermal Degradation:
-
For solid-state analysis, store the compound in a controlled temperature chamber at 80°C.
-
For solution analysis, prepare a 1 mg/mL solution and store at 80°C.
-
At specified time points, withdraw samples, dissolve (if solid), dilute, and analyze by HPLC.
-
Control samples should be stored at the recommended storage temperature.
5. Photolytic Degradation:
-
Expose the compound (as a solid or in solution) to a light source that complies with ICH Q1B guidelines (a combination of visible and UV light).
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
2-(2-methoxy-2-oxoethoxy)benzoic acid (C10H10O5). PubChem. Available at: [Link]
-
2-Methoxybenzoic acid. PubChem. Available at: [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced Degradation – A Review. BJSTR. Available at: [Link]
-
Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. ResearchGate. Available at: [Link]
-
Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed. Available at: [Link]
-
Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. ResearchGate. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Cheméo. Available at: [Link]
-
Photocatalytic Performance and Degradation Mechanism of Aspirin by TiO2 through Response Surface Methodology. MDPI. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]
-
Benzoic acid, 2-methoxy-. SIELC Technologies. Available at: [Link]
-
Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst. ResearchGate. Available at: [Link]
Sources
Technical Support Hub: Troubleshooting Coupling Reactions of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Welcome to the technical support center for challenges involving 2-(2-methoxy-2-oxoethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common failures in coupling reactions with this unique and sterically demanding substrate. My goal is to move beyond simple procedural lists and provide a deeper, mechanism-based understanding of why failures occur and how to rationally design successful experiments.
The structure of 2-(2-methoxy-2-oxoethoxy)benzoic acid presents a dual challenge for synthetic chemists:
-
Steric Hindrance: The bulky ortho-substituent significantly shields the carboxylic acid, impeding the approach of coupling reagents and nucleophiles. This often leads to sluggish or incomplete reactions.[1][2]
-
Chemical Lability: The molecule contains a methyl ester within the ortho-substituent, which is susceptible to hydrolysis under both acidic and, more notably, basic conditions commonly employed in coupling reactions.[3][4]
This hub addresses these core issues through a series of frequently asked questions, detailed protocols, and visual troubleshooting guides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My amide coupling reaction failed completely. TLC and LC-MS show only starting materials. What are the primary suspects?
Answer: A complete lack of product formation typically points to a fundamental issue with reaction initiation. Before suspecting the substrate's inherent difficulty, it's crucial to validate the foundational parameters of your experiment.
-
Cause 1: Inadequate Carboxylic Acid Activation. The first step in any coupling is the activation of the carboxylic acid. If this fails, no subsequent reaction with the nucleophile (e.g., an amine) can occur.[5]
-
Solution: For a sterically hindered acid like this, standard carbodiimide reagents (e.g., EDC) may be insufficient. Upgrade to a more potent uronium or phosphonium salt-based coupling reagent. Ensure the reagent is fresh; many are hygroscopic and lose activity over time.
-
-
Cause 2: Water Contamination. Trace amounts of water can be highly detrimental. Water can hydrolyze the activated carboxylic acid intermediate faster than it reacts with the intended amine, returning it to the starting material.[5] It can also consume the coupling reagent itself.
-
Solution: Insist on anhydrous conditions. Use freshly distilled, anhydrous solvents (e.g., DMF, DCM, THF). Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use molecular sieves if necessary.
-
-
Cause 3: Deactivation of the Nucleophile. In an amide coupling, the amine can be rendered non-nucleophilic if it is protonated. An acid-base reaction between your carboxylic acid and the amine can occur, forming an ammonium salt that will not participate in the coupling.[5]
-
Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine. This ensures the activated species is ready to react immediately.
-
Q2: I'm getting a low yield, and my mass spec shows a significant side product with a mass of M-14 (loss of CH₂) or M+16 (addition of O). What is happening?
Answer: This mass signature is a classic indicator of hydrolysis of the methyl ester on the ortho-substituent, leading to the formation of a di-acid byproduct. This is one of the most common failure modes specific to this molecule.
-
Mechanism: Many amide coupling protocols use amine bases (like triethylamine or DIPEA) in stoichiometric excess. Under prolonged reaction times or elevated temperatures, these bases can facilitate the saponification (base-mediated hydrolysis) of the methyl ester, especially if trace water is present.[3][6]
-
Troubleshooting Strategies:
-
Choice of Base: Switch to a more sterically hindered, non-nucleophilic base. While DIPEA is common, 2,4,6-collidine or Proton-Sponge® are even less likely to participate in side reactions. Use the minimum effective amount of base, typically 2.0-2.2 equivalents.
-
Reaction Temperature: Avoid heating the reaction unless absolutely necessary. Run the coupling at 0 °C to room temperature. Lower temperatures disfavor the hydrolysis side reaction, which typically has a higher activation energy than the desired coupling.
-
Minimize Water: As mentioned in Q1, rigorous anhydrous technique is your primary defense against hydrolysis.
-
Q3: My reaction is extremely slow and stalls at ~50% conversion, even with a potent coupling reagent. Why?
Answer: This is a direct consequence of steric hindrance. The ortho group acts as a physical barrier, slowing the rate of both the acid activation and the subsequent nucleophilic attack.[2][7] While a potent coupling reagent helps, the inherent steric clash remains the rate-limiting factor.
-
Troubleshooting Strategies:
-
Convert to a More Reactive Intermediate: If standard coupling conditions fail, consider converting the carboxylic acid to an acyl chloride. This is a highly reactive intermediate that can often overcome steric barriers. This is a two-step process but is frequently effective for challenging couplings.
-
Increase Concentration: Le Chatelier's principle can be applied. Running the reaction at a higher concentration can increase the frequency of effective collisions, potentially driving the reaction to completion. Be mindful of solubility limits.
-
Extended Reaction Time: Sterically hindered couplings simply take longer. Monitor the reaction by LC-MS over 24-48 hours before deeming it a failure. Ensure your setup is stable for a long-duration run (e.g., well-sealed under an inert atmosphere).
-
Q4: How do I choose the optimal coupling reagent and base for this substrate?
Answer: The choice of reagents is critical for balancing the need for high reactivity against the risk of side reactions.
Table 1: Comparison of Coupling Reagents for 2-(2-Methoxy-2-oxoethoxy)benzoic acid
| Reagent Class | Example(s) | Pros | Cons for this Substrate | Recommendation |
| Carbodiimide | EDC, DCC | Inexpensive, common. | Often too slow due to steric hindrance; risk of side reactions. | Not recommended as a first choice. |
| Uronium/Aminium | HATU, HBTU | Highly reactive, fast kinetics, lower racemization risk.[5] | More expensive; can react with amine nucleophile directly if added incorrectly. | Highly Recommended. HATU is often the gold standard for difficult couplings. |
| Phosphonium | PyBOP, PyAOP | Very reactive, similar to uronium salts. | Can be more difficult to remove phosphorus byproducts during purification. | Recommended, a good alternative to HATU. |
| Other | T3P, CDI | Different mechanisms can sometimes succeed where others fail. | May require specific solvent systems or temperature profiles. | Worth considering if uronium/phosphonium reagents fail. |
Base Selection: The ideal base should be non-nucleophilic and strong enough to deprotonate the carboxylic acid and scavenge the acidic byproducts of the reaction, but not so strong or unhindered that it promotes ester hydrolysis.
-
Recommended: Diisopropylethylamine (DIPEA), 2,4,6-Collidine.
-
Avoid: Triethylamine (less hindered, can be nucleophilic), Pyridine, DBU, DMAP (can catalyze side reactions).
Visual Troubleshooting Guides
The following diagrams provide a logical workflow for diagnosing failed reactions and understanding the competing chemical pathways.
Caption: Decision tree for troubleshooting failed amide couplings.
Caption: Competing reaction pathways for the activated intermediate.
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is a robust starting point for coupling 2-(2-methoxy-2-oxoethoxy)benzoic acid with a primary or secondary amine, designed to mitigate common failure modes.
Materials:
-
2-(2-methoxy-2-oxoethoxy)benzoic acid (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 2-(2-methoxy-2-oxoethoxy)benzoic acid (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir until fully dissolved.
-
Pre-activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.2 eq.).
-
Stirring: Allow the mixture to stir at room temperature for 20 minutes. The solution may change color or clarity, indicating the formation of the activated ester.
-
Amine Addition: Add the amine (1.1 eq.), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by LC-MS or TLC every 2-4 hours. The reaction may take 12-24 hours to reach completion.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous LiCl solution (to help remove DMF).
-
Extraction: Wash the organic layer sequentially with 5% LiCl solution (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion to Acyl Chloride for Difficult Couplings
Use this protocol when standard coupling reagents fail due to severe steric hindrance.
Materials:
-
2-(2-methoxy-2-oxoethoxy)benzoic acid (1.0 eq.)
-
Oxalyl chloride (2.0 eq.) or Thionyl chloride (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic DMF (1-2 drops)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM.
-
Catalyst: Add one drop of anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (2.0 eq.) dropwise. You will observe gas evolution (CO, CO₂, HCl).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS.
-
Isolation: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. This crude acyl chloride is highly moisture-sensitive and should be used immediately without further purification.
-
Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Slowly add a solution of your amine (1.1 eq.) and a non-nucleophilic base like DIPEA (2.2 eq.) in DCM. Stir and monitor as described in the previous protocol.
References
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. ResearchGate.[Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH.[Link]
-
Do steric effects always slow down the reaction rate? Quora.[Link]
-
Oxidative coupling of phenols. Wikipedia.[Link]
-
Methyl ester hydrolysis. ChemSpider Synthetic Pages.[Link]
-
steric hinderance and basicity. Reddit.[Link]
-
Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Academic Journals.[Link]
-
Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.[Link]
-
The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic (RSC Publishing).[Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.[Link]
-
Method for the purification of benzoic acid. European Patent Office - EP 0453022 A2.[Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.[Link]
-
6.3 Methyl Esters and Derivatives. Thieme.[Link]
Sources
- 1. quora.com [quora.com]
- 2. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Welcome to the technical support center for the scale-up synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the large-scale production of this important chemical intermediate.
Introduction
2-(2-Methoxy-2-oxoethoxy)benzoic acid, also known as O-carboxyphenoxyacetic acid methyl ester, is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and well-established method.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylic acid is treated with a base to form a phenoxide, which then reacts with methyl chloroacetate.
While the Williamson ether synthesis is straightforward on a lab scale, scaling up the process for industrial production introduces a unique set of challenges. This guide will address these potential issues in a practical question-and-answer format, providing not only solutions but also the underlying scientific principles to empower you to optimize your synthesis.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Issue 1: Low Reaction Yield
Question: We are experiencing significantly lower yields than expected upon scaling up the synthesis from a 10g to a 1kg scale. What are the potential causes and how can we improve the yield?
Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent stoichiometry.
Potential Causes & Solutions:
-
Inefficient Deprotonation of Salicylic Acid:
-
Cause: Incomplete deprotonation of the phenolic hydroxyl group of salicylic acid leads to unreacted starting material. On a larger scale, localized concentration gradients of the base can be more pronounced.
-
Solution:
-
Base Selection: While sodium hydroxide is commonly used, consider using a stronger base like potassium carbonate or sodium hydride for more efficient deprotonation.[2]
-
Stirring and Mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. In large reactors, the type of impeller and stirring speed are critical parameters.
-
Solvent: A polar aprotic solvent like DMF or DMSO can facilitate the dissolution of the salicylate salt and improve the reaction rate.
-
-
-
Side Reactions:
-
Cause: At elevated temperatures required for the reaction, side reactions can become more prominent. The primary side reaction is the hydrolysis of the methyl chloroacetate reactant or the desired product ester by the base.
-
Solution:
-
Temperature Control: Precise temperature control is crucial. Utilize a reactor with a reliable heating and cooling system to maintain the optimal reaction temperature. A typical temperature range for this reaction is 90-100°C.[3]
-
Controlled Addition: Add the methyl chloroacetate dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing side reactions.
-
-
-
Reaction Mechanism: The reaction proceeds via an SN2 mechanism.[1][2] For this mechanism to be efficient, the electrophilic carbon must be accessible. Methyl chloroacetate is a primary halide, which is ideal for SN2 reactions.[1][2]
Workflow for Optimizing Yield:
Caption: A workflow diagram for troubleshooting low reaction yield.
Issue 2: Product Purification Challenges
Question: We are struggling to obtain a pure product. The crude material is an oil that is difficult to crystallize, and we observe significant impurities in our analytical data.
Answer: Purification is a critical step in any synthesis, and the challenges you're facing are common when dealing with this particular molecule.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials:
-
Cause: Incomplete reaction will leave unreacted salicylic acid and methyl chloroacetate in the crude product.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion.
-
Work-up Procedure: A well-designed work-up is essential. After the reaction, the mixture is typically acidified to precipitate the crude product.[3] Washing the organic layer with a dilute sodium bicarbonate solution can help remove unreacted salicylic acid.
-
-
-
Formation of Di-Substituted Byproducts:
-
Cause: The carboxylic acid group of the product can also be esterified under the reaction conditions, leading to the formation of a di-ester byproduct.
-
Solution:
-
Stoichiometry Control: Use a slight excess of salicylic acid to ensure the methyl chloroacetate is the limiting reagent.
-
Purification Technique: Recrystallization is the preferred method for purifying the final product. A common solvent system is hot water or a mixture of ethanol and water.[3] If the product oils out, try using a different solvent system or employing a seed crystal to induce crystallization.
-
-
-
Hydrolysis of the Ester:
-
Cause: The ester functional group in the product is susceptible to hydrolysis, especially if the work-up conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures).
-
Solution:
-
Mild Work-up: Use a mild acid for neutralization and avoid excessive heating during the work-up and purification steps.
-
-
Recommended Purification Protocol:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 1-2 to precipitate the crude product.[3]
-
Filter the crude solid and wash it with cold water.
-
Dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum.
| Parameter | Recommended Condition | Rationale |
| Purification Method | Recrystallization | Effective for removing most common impurities. |
| Recrystallization Solvent | Hot water or Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures. |
| Work-up pH | 1-2 | Ensures complete protonation of the carboxylic acid for precipitation. |
Issue 3: Safety Concerns on a Large Scale
Question: What are the primary safety concerns we should be aware of when scaling up this synthesis?
Answer: Safety is paramount in any chemical synthesis, and scaling up introduces new hazards that must be carefully managed.
Key Safety Considerations:
-
Corrosive Reagents:
-
Hazard: Sodium hydroxide and methyl chloroacetate are corrosive and can cause severe burns.[3]
-
Mitigation: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Have an emergency eyewash and shower readily available.
-
-
Exothermic Reaction:
-
Hazard: The reaction can be exothermic, especially during the addition of the base and the alkylating agent. On a large scale, heat dissipation can be a challenge, potentially leading to a runaway reaction.
-
Mitigation:
-
Controlled Addition: Add reagents slowly and in a controlled manner.
-
Cooling System: Ensure the reactor is equipped with an efficient cooling system to manage the reaction temperature.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
-
-
-
Flammable Solvents:
-
Hazard: If using flammable organic solvents, there is a risk of fire or explosion.
-
Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of flammable vapors.
-
Grounding and Bonding: Ensure all equipment is properly grounded and bonded to prevent static discharge.
-
No Ignition Sources: Eliminate all potential ignition sources from the reaction area.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for this reaction on an industrial scale?
While yields can vary depending on the specific process and equipment, a well-optimized process can achieve yields in the range of 85-95%.
Q2: What are the key analytical techniques for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is the preferred method for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify and quantify impurities.
-
Melting Point: A sharp melting point range is a good indicator of product purity. The literature melting point for 2-(2-Methoxy-2-oxoethoxy)benzoic acid is around 136-137°C.[3]
Q3: Can other alkylating agents be used instead of methyl chloroacetate?
Yes, other alkylating agents like ethyl chloroacetate or methyl bromoacetate can be used. However, methyl chloroacetate is often preferred due to its reactivity and cost-effectiveness. The choice of alkylating agent will determine the ester group in the final product.
Q4: What are the common impurities found in the final product?
-
Salicylic acid: Unreacted starting material.
-
Methyl chloroacetate: Unreacted starting material.
-
Di-ester byproduct: Formed from the esterification of the product's carboxylic acid.
-
Hydrolysis product: 2-(carboxymethoxy)benzoic acid, formed from the hydrolysis of the product's ester group.
Reaction Scheme and Mechanism:
Sources
Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst selection in coupling reactions involving the versatile building block, 2-(2-Methoxy-2-oxoethoxy)benzoic acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to solve challenges in your own research.
Introduction: Understanding the Substrate
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a valuable intermediate in pharmaceutical and materials science synthesis.[1] Its structure presents unique challenges and opportunities for cross-coupling reactions. The key features influencing catalytic processes are:
-
The Carboxylic Acid Group: This group can be a reactive handle for amidation, esterification, or decarboxylative couplings.[2]
-
The Ortho-Ester Substituent: The -(OCH₂COOCH₃) group at the 2-position introduces significant steric hindrance, which is a primary hurdle in achieving efficient coupling at the aromatic ring.[3]
-
The Aromatic Ring: While the ring itself can be a target for C-H activation, it is more commonly functionalized (e.g., with a halide) to participate in a wide range of palladium-catalyzed cross-coupling reactions.
This guide is structured to address the most common questions and issues that arise when working with this and structurally similar molecules.
Part 1: General FAQs on Catalyst & Reaction Design
Q1: I'm starting a new project with this substrate. What are the most critical factors to consider when selecting a catalyst system?
A1: Your choice of catalyst system is not a one-size-fits-all decision. It is dictated by the specific bond you intend to form. The four primary considerations are:
-
Reaction Type: The intended transformation (e.g., C-C, C-N, C-O bond formation) determines the class of catalyst. Palladium complexes are the workhorse for most cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination.[4] Copper catalysts are also relevant, particularly for C-N and C-O couplings, sometimes with better performance for sterically hindered partners.[5]
-
Steric Hindrance: The ortho -(OCH₂COOCH₃) group severely hinders access to the aromatic ring. This necessitates the use of catalyst systems specifically designed to overcome steric challenges. Typically, this involves palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[6]
-
Electronic Effects: The carboxylic acid is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution or the oxidative addition step in cross-coupling cycles.
-
Functional Group Tolerance: The substrate contains an ester and a carboxylic acid. Your chosen catalyst, base, and solvent must be compatible with these groups to avoid unwanted side reactions like ester hydrolysis. For instance, strong bases like sodium hydroxide should be used cautiously, with alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often being preferred.[6]
Q2: How exactly does the ortho-ester substituent complicate catalyst selection and performance?
A2: The ortho-ester substituent is the single most defining feature of this substrate in cross-coupling reactions. It impacts the reaction in two main ways:
-
Steric Shielding: This is the most significant effect. The bulky group physically blocks the palladium catalyst from efficiently approaching and inserting into the carbon-halogen bond (the oxidative addition step) of a halogenated derivative.[3] This is often the rate-limiting step and a primary cause of low or no reactivity. The solution is to use ligands that are themselves very bulky. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is small enough to access the hindered reaction site.
-
Potential for Chelation: The oxygen atoms in the ether and carbonyl groups could potentially coordinate to the metal center. While often a secondary effect compared to sterics, this chelation can sometimes stabilize certain intermediates, potentially altering the reaction pathway or deactivating the catalyst.
To overcome these issues, catalyst systems featuring bulky biarylphosphine ligands are the industry standard.
Part 2: Troubleshooting Palladium-Catalyzed C-C Cross-Coupling (e.g., Suzuki-Miyaura)
This section assumes you have first halogenated the aromatic ring of 2-(2-Methoxy-2-oxoethoxy)benzoic acid (e.g., at the 4 or 5-position) and are attempting to form a new carbon-carbon bond.
Q3: My Suzuki-Miyaura coupling yield is very low, and I'm mostly recovering my starting material. What's the problem?
A3: This is a classic symptom of inefficient oxidative addition, likely due to the steric hindrance discussed in Q2. The palladium(0) catalyst is failing to insert into the C-X (X = Br, I, Cl) bond.[6]
Troubleshooting Strategies:
-
Switch to a Bulkier Ligand: If you are using a simple ligand like triphenylphosphine (PPh₃), it is almost certainly not sufficient. Move to a state-of-the-art biarylphosphine ligand. These are designed specifically for sterically demanding substrates.
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential substrate or product degradation. Optimization studies are recommended.[7]
-
Check Your Catalyst and Reagents: Ensure your palladium precursor is active and your boronic acid is pure. Boronic acids can degrade over time to form unreactive boroxines.
Q4: I'm seeing significant byproducts. How can I identify and minimize them?
A4: Two side reactions are notoriously common in Suzuki couplings of hindered or electron-deficient substrates:
-
Protodehalogenation: You observe a byproduct where the halogen on your starting material has been replaced by a hydrogen atom.[6]
-
Cause: This occurs when the catalytic cycle is interrupted after oxidative addition. The aryl-palladium intermediate reacts with a proton source (e.g., trace water, protic solvents) instead of the boronic acid partner. Certain bases can also promote this pathway.[6]
-
Solution:
-
-
Homocoupling: You observe a byproduct corresponding to the dimerization of your boronic acid partner (R-B(OH)₂ → R-R).
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle and facilitate the oxidative dimerization of the boronic acid.
-
Solution:
-
Thorough Degassing: Ensure your reaction mixture is meticulously degassed before heating. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
-
Data Summary: Catalyst System Comparison
The following table summarizes common palladium catalyst systems suitable for Suzuki-Miyaura reactions with sterically hindered aryl halides.
| Catalyst Precursor | Ligand Example | Typical Loading (mol%) | Pros | Cons / Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-2% | Excellent for hindered substrates, high activity. | Air-sensitive ligand, relatively expensive. |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-2% | Very broad scope, highly active for aryl chlorides. | Air-sensitive ligand, relatively expensive. |
| PdCl₂(dppf) | dppf | 2-5% | Air-stable complex, good general performance. | May be less effective for extremely hindered substrates compared to Buchwald ligands.[8] |
| Pd(PPh₃)₄ | PPh₃ | 5% | Inexpensive, readily available. | Generally poor performance for hindered substrates; often leads to low yields.[9] |
Visualization: Workflow for Optimizing a Suzuki Coupling
The following diagram illustrates a logical workflow for troubleshooting and optimizing a challenging Suzuki-Miyaura coupling reaction.
Caption: A decision-making flowchart for troubleshooting low-yield Suzuki coupling reactions.
Part 3: C-N Coupling (Buchwald-Hartwig Amination)
Q5: I need to couple an amine to my halogenated substrate. Which generation of Buchwald-Hartwig catalysts is most appropriate?
A5: For a sterically hindered substrate like this, you should bypass the first-generation catalysts (e.g., those using P(o-tolyl)₃) and go directly to the more advanced systems that utilize bulky, electron-rich biarylphosphine ligands.[10][11]
-
Recommended Ligands: Start with ligands like XPhos , SPhos , or BrettPhos . These were specifically developed to facilitate the coupling of challenging substrates, including those with ortho-substituents and less reactive aryl chlorides.[12] They accelerate both the oxidative addition and the final reductive elimination step, which can also be slow for hindered substrates.[13]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[11]
-
Catalyst Precursors: Standard palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective. For convenience and improved air stability, consider using pre-formed "G3" or "G4" palladacycle precatalysts (e.g., XPhos Pd G3), which are commercially available.
Visualization: Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation. Understanding this cycle is crucial for effective troubleshooting.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Monitoring the Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Welcome to the technical support guide for monitoring the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this important chemical intermediate. Our goal is to provide practical, field-tested insights into monitoring this reaction effectively using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), enabling you to anticipate, diagnose, and resolve common analytical challenges.
The Synthetic Landscape: Williamson Ether Synthesis and Its Challenges
The synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is typically achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of salicylic acid (2-hydroxybenzoic acid) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as methyl chloroacetate or methyl bromoacetate.[3]
While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. Effective real-time monitoring is therefore not just a quality control measure, but a critical tool for process optimization.
Caption: Key reaction pathways in the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
General FAQs
Q1: Why is diligent reaction monitoring essential for this specific synthesis?
A: Monitoring is crucial for three primary reasons:
-
Competing Reactions: The starting phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, impurity).[1][2] Reaction conditions can significantly influence this ratio.
-
Product Instability: The methyl ester in the product molecule is susceptible to hydrolysis under the basic conditions often used for the synthesis, leading to a dicarboxylic acid impurity.[4][5]
-
Process Optimization: Tracking the consumption of starting materials and the formation of products and byproducts in real-time allows for precise determination of reaction completion, preventing unnecessary heating which can promote side reactions.
Q2: What are the key chemical species I need to separate and identify?
A: Your analytical method must be able to resolve the following compounds, listed in approximate order of decreasing polarity:
-
2-(Carboxymethoxy)benzoic acid: The di-acid hydrolysis byproduct. Highly polar.
-
Salicylic Acid: The unreacted starting material. Polar.
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid: The desired product. Moderately polar.
-
C-Alkylated Isomers: Side products with polarity very similar to the desired product, often representing the biggest separation challenge.
HPLC Troubleshooting & Protocols
High-Performance Liquid Chromatography is the preferred method for quantitative analysis of this reaction due to its high resolution and sensitivity. A reversed-phase method is most suitable.[6][7]
HPLC Troubleshooting Guide (Q&A)
Q: My carboxylic acid peaks (product, starting material) are broad, split, or tailing severely. What's wrong? A: This is the most common issue encountered when analyzing acidic compounds. It arises from the unwanted interaction of the ionized carboxylate form with the silica backbone of the C18 column. The solution is to suppress this ionization by adding an acid modifier to your mobile phase.[7][8] A concentration of 0.1% phosphoric acid or formic acid is typically sufficient to ensure all carboxylic acids are in their protonated, neutral form, resulting in sharp, symmetrical peaks.
Q: I see a new, more polar peak (shorter retention time) appearing as the reaction progresses. What is it? A: This is almost certainly the hydrolysis byproduct, 2-(carboxymethoxy)benzoic acid. The presence of two carboxylic acid groups makes it significantly more polar than the desired product, causing it to elute earlier in a reversed-phase system. If this peak's area increases with extended reaction times or higher temperatures, it confirms that hydrolysis is occurring.[9]
Q: There's a peak eluting very close to my main product peak, and I can't resolve it. How do I identify and eliminate it? A: This is likely a C-alkylation isomer.[10] Since it has the same molecular weight as your product, mass spectrometry (LC-MS) is the best way to confirm its identity as an isomer. To separate it chromatographically, you may need to optimize your method by:
-
Reducing Acetonitrile Content: Decreasing the organic solvent percentage in your mobile phase will increase retention times and may improve the resolution between the two isomers.
-
Trying a Different Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the peaks.
-
Using a Different Stationary Phase: A phenyl-hexyl column, for instance, may offer different selectivity for these aromatic compounds compared to a standard C18. To minimize its formation in the synthesis, consider using less polar, aprotic solvents like DMF or acetonitrile, which can favor O-alkylation.[10]
Q: My retention times are drifting from one injection to the next. What causes this? A: Retention time instability is usually due to one of three factors:
-
Inadequate Column Equilibration: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase Fluctuation: If you are mixing solvents online, ensure your pump's proportioning valves are functioning correctly. If you have pre-mixed the mobile phase, ensure it is well-mixed and has not partially evaporated.
-
Temperature Changes: Column temperature significantly affects retention. Using a column oven is essential for reproducible results.[7]
Workflow: HPLC Troubleshooting Logic
Caption: A logical guide to troubleshooting common HPLC issues.
Protocol: Standard HPLC Method
This protocol provides a robust starting point for monitoring the reaction.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with UV/PDA detector | Widely available and suitable for these UV-active compounds. |
| Column | C18, 5 µm, 4.6 x 150 mm | Excellent general-purpose reversed-phase column for aromatic acids.[7] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) | Gradient elution is recommended for resolving all components. |
| Initial: 30:70 | Starts polar to retain and separate the di-acid and salicylic acid. | |
| Final: 70:30 (over 10 minutes) | Increases organic content to elute the product and isomers. | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm or PDA (210-400 nm) | All key compounds have strong absorbance at 254 nm. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Sample Prep. | Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.[7] |
TLC Troubleshooting & Protocols
Thin-Layer Chromatography is an invaluable tool for rapid, qualitative assessment of the reaction's progress right at the bench.
TLC Troubleshooting Guide (Q&A)
Q: My spots for the acidic compounds are streaking up the plate. How do I stop this? A: This is the TLC equivalent of peak tailing in HPLC. The polar, acidic silanol groups on the silica gel plate are strongly interacting with your anionic carboxylic acids. To get compact, well-defined spots, you must add a small amount of acid (e.g., 0.5-1% acetic or formic acid) to your eluent (mobile phase).[8][11] This keeps the analytes in their protonated, less polar form, reducing their affinity for the stationary phase.
Q: I see a spot that remains stuck on the baseline. What is it? A: A spot that does not move from the origin (Rf value of 0) is highly polar. This is characteristic of the 2-(carboxymethoxy)benzoic acid hydrolysis byproduct. Its two carboxylic acid groups make it bind very strongly to the silica gel, preventing it from migrating with moderately polar eluents.
Q: The spots for my product and salicylic acid are too close together (poor resolution). What should I do? A: You need to adjust the polarity of your mobile phase. If the Rf values are too high (spots near the top), the eluent is too polar; decrease the proportion of the polar component (e.g., ethyl acetate). If the Rf values are too low, the eluent is not polar enough; increase the proportion of the polar component. For example, if you are using Hexane:Ethyl Acetate (7:3), try moving to 8:2 to decrease polarity or 6:4 to increase it.[8]
Q: How can I be sure which spot is which? A: The best practice is to co-spot. On your TLC plate, spot the reaction mixture in one lane. In adjacent lanes, spot pure standards of your starting material (salicylic acid) and, if available, your product. In a fourth lane, carefully apply a spot of the reaction mixture directly on top of a spot of the starting material. If you see two distinct spots in the reaction lane that correspond to the heights of your standards, you can confidently identify them.
Workflow: TLC Troubleshooting Logic
Caption: A logical guide to troubleshooting common TLC issues.
Protocol: Standard TLC Method
This protocol is a reliable starting point for qualitative reaction monitoring.
| Parameter | Recommended Setting | Rationale |
| TLC Plate | Silica gel 60 F254 | The fluorescent indicator allows for easy visualization under UV light.[12] |
| Mobile Phase | Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1, v/v/v) | A good starting polarity. Adjust the Hexane:EtOAc ratio as needed for optimal separation. The acid is critical.[8] |
| Chamber Prep. | Line the TLC chamber with filter paper and add the mobile phase. Allow it to saturate for 5-10 minutes. | Ensures a saturated vapor phase for reproducible Rf values. |
| Spotting | Use a capillary tube to apply small, concentrated spots of the reaction mixture and standards on the origin line (~1 cm from the bottom). | Small spots lead to better separation. |
| Development | Place the plate in the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top. | Do not allow the solvent front to run off the plate. |
| Visualization | 1. UV Light (254 nm): Dry the plate and view under a UV lamp. Circle the spots with a pencil.[8] | A non-destructive first step. |
| 2. Stain (Optional): Use a Bromocresol Green or Potassium Permanganate dip for enhanced visualization of acidic or oxidizable compounds, respectively.[13] | Provides chemical confirmation and can reveal UV-inactive species. |
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2009). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
-
Merck Millipore. (n.d.). Comprehensive TLC Applications | Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
-
European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]
-
ScienceDirect. (2017). Thin–layer Chromatography (TLC) - Analytical Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]
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Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]
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ResearchGate. (2022). Reaction progression trends for the acid activation of 2‐methoxybenzoic acid. Retrieved from [Link]
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PubMed. (2015). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]
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ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase. Retrieved from [Link]
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ResearchGate. (2023). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. Retrieved from [Link]
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A Comparative Guide to the Stability of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stability in Molecular Design
The stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its viability in therapeutic and industrial applications. Degradation not only leads to a loss of potency but can also result in the formation of potentially toxic byproducts. 2-(2-Methoxy-2-oxoethoxy)benzoic acid, with its ester and ether functionalities, presents a molecular architecture susceptible to specific degradation pathways, primarily hydrolysis. Understanding the kinetics and mechanisms of this degradation is essential for formulating stable products with a reliable shelf-life.
This guide will delve into a comparative stability analysis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid against a curated set of similar compounds. The selection of these comparators is designed to systematically probe the influence of electronic and steric factors on the molecule's resilience to common chemical stressors.
Fundamental Principles of Ester and Ether Stability
The stability of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is predominantly dictated by the reactivity of its ester and ether linkages.
-
Ester Hydrolysis : This is often the primary degradation pathway for compounds containing an ester moiety. The reaction can be catalyzed by acid or base and involves the nucleophilic attack of water on the carbonyl carbon of the ester. The susceptibility of the ester to hydrolysis is governed by:
-
Electronic Effects : Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more prone to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis.[1]
-
Steric Hindrance : Bulky groups near the ester functionality can physically obstruct the approach of a nucleophile, thereby slowing down the rate of hydrolysis.[2][3] The "ortho-effect" in benzoic acid derivatives is a well-documented phenomenon where ortho-substituents, regardless of their electronic nature, often increase the acidity and affect reaction rates through a combination of steric and electronic influences.[1][4][5]
-
-
Ether Cleavage : Ether linkages are generally more stable than esters, particularly aryl ethers. Cleavage of ethers typically requires more forcing conditions, such as strong acids and high temperatures. However, their stability can be influenced by the nature of the groups attached to the oxygen atom.
Comparative Stability Analysis
To provide a comprehensive understanding of the stability of 2-(2-Methoxy-2-oxoethoxy)benzoic acid, we will compare it with a series of structurally related compounds. The rationale for selecting these comparators is to isolate the effects of specific structural modifications.
Target Compound:
-
Compound A : 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Comparator Compounds:
-
Compound B : 4-(2-Methoxy-2-oxoethoxy)benzoic acid (Isomeric Comparison)
-
Compound C : 2-(2-Ethoxy-2-oxoethoxy)benzoic acid (Ester Alkyl Group Variation)
-
Compound D : 2-Methoxybenzoic acid (Absence of the ethoxycarbonylmethyl group)
-
Compound E : Phenoxyacetic acid (Analogue with a simpler ether linkage)[6][7][8][9]
Postulated Stability Hierarchy and Rationale
Based on established principles of chemical kinetics, we can predict the relative stability of these compounds under hydrolytic stress conditions:
Most Stable > Least Stable
D > E > C > A > B
-
Compound D (2-Methoxybenzoic acid) : Lacking the ester functionality, this compound is expected to be the most stable, with the primary potential degradation being the slow cleavage of the aryl ether bond under harsh acidic conditions.
-
Compound E (Phenoxyacetic acid) : This compound contains a carboxylic acid and an ether. While more stable than the esters, the carboxylic acid group can influence the overall reactivity.
-
Compound C (2-(2-Ethoxy-2-oxoethoxy)benzoic acid) : The ethyl ester in Compound C is generally slightly more stable than the methyl ester in Compound A due to the greater electron-donating and steric effect of the ethyl group compared to the methyl group.[10]
-
Compound A (2-(2-Methoxy-2-oxoethoxy)benzoic acid) : The ortho-position of the ether linkage relative to the carboxylic acid group may introduce some steric hindrance to the hydrolysis of the ester, but the electronic effects will still play a significant role.
-
Compound B (4-(2-Methoxy-2-oxoethoxy)benzoic acid) : With the substituent in the para position, steric hindrance is minimized. The ether oxygen can donate electron density to the ring through resonance, which could slightly stabilize the ester. However, the lack of ortho-steric hindrance compared to Compound A may lead to faster hydrolysis.
Experimental Design for Comparative Stability Assessment: A Forced Degradation Study
To empirically validate the postulated stability hierarchy, a forced degradation study is the recommended approach.[11][12][13][14][15] This involves subjecting the compounds to a range of stress conditions more severe than those they would typically encounter during storage and handling.
Objective
To compare the degradation kinetics of 2-(2-Methoxy-2-oxoethoxy)benzoic acid and its structural analogues under various stress conditions and to identify the primary degradation products.
Materials and Instrumentation
-
Test Compounds : 2-(2-Methoxy-2-oxoethoxy)benzoic acid (A), and comparator compounds B, C, D, and E.
-
Reagents : HPLC-grade acetonitrile, methanol, and water; analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Instrumentation : A high-performance liquid chromatography (HPLC) system with a UV or photodiode array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), an analytical balance, a pH meter, a calibrated oven, and a photostability chamber.[16][17][18][19][20]
Experimental Workflow
The following diagram outlines the key steps in the forced degradation study:
Caption: Experimental workflow for the forced degradation study.
Detailed Protocols
1. Preparation of Solutions:
-
Prepare individual stock solutions of each compound (A-E) at a concentration of 1 mg/mL in methanol.
-
For each stress condition, dilute the stock solution with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis : Incubate the samples in 0.1 M HCl at 60°C.
-
Base Hydrolysis : Incubate the samples in 0.1 M NaOH at room temperature.
-
Oxidative Degradation : Treat the samples with 3% H₂O₂ at room temperature.
-
Thermal Degradation : Expose solid samples and solutions to 80°C in a calibrated oven.
-
Photostability : Expose the samples to light according to ICH Q1B guidelines.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples using a validated stability-indicating HPLC method.
4. HPLC Method:
-
Column : C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate : 1.0 mL/min
-
Detection : UV at a wavelength that allows for the detection of all compounds and their potential degradation products (e.g., 254 nm).
-
Injection Volume : 20 µL
Data Presentation and Interpretation
The results of the stability study should be presented in a clear and comparative manner.
Table 1: Percentage Degradation of Compounds Under Various Stress Conditions
| Compound | Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| A | 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, RT | 8 | |||
| 3% H₂O₂, RT | 24 | |||
| B | 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, RT | 8 | |||
| 3% H₂O₂, RT | 24 | |||
| C | 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, RT | 8 | |||
| 3% H₂O₂, RT | 24 | |||
| D | 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, RT | 8 | |||
| 3% H₂O₂, RT | 24 | |||
| E | 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, RT | 8 | |||
| 3% H₂O₂, RT | 24 |
The primary degradation pathway for compounds A, B, and C is expected to be hydrolysis of the ester bond.
Caption: Primary degradation pathway of Compound A.
Conclusion
This guide provides a framework for understanding and evaluating the stability of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. By comparing it with structurally related compounds, we can gain valuable insights into how specific molecular features influence its degradation profile. The proposed forced degradation study offers a robust experimental approach to quantify these stability differences. The findings from such a study are crucial for making informed decisions in drug development, formulation design, and the establishment of appropriate storage conditions and shelf-life for products containing this and similar chemical entities.
References
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
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Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]
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Steric and electronic effects on the stereochemistry of the alkaline hydrolysis of acyclic dialkoxyphosphonium salts. Pseudorotation of intermediates in phosphorus ester reactions. ACS Publications. [Link]
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HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC. [Link]
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Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate. [Link]
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Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Royal Society of Chemistry. [Link]
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Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Phenoxyacetic Acid. PubChem. [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
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Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Steric and electronic considerations of ester hydrolysis: Updating a longstanding physical organic kinetics experiment. American Chemical Society. [Link]
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20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
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Analytical Techniques In Stability Testing. Separation Science. [Link]
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Phenoxyacetic acid. Wikipedia. [Link]
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Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. MDPI. [Link]
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Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. ACS Publications. [Link]
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Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
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Stability indicating study by using different analytical techniques. IJSDR. [Link]
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Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. [Link]
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Navigating the Therapeutic Potential of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, the structural scaffold of benzoic acid and its derivatives has consistently proven to be a fertile ground for the development of a wide array of biologically active molecules. This guide focuses on the derivatives of 2-(2-Methoxy-2-oxoethoxy)benzoic acid , a compound whose structural features suggest potential for modification to tune its biological activity.
While the parent compound itself is a known chemical entity, a comprehensive comparative analysis of the biological efficacy of its derivatives is not extensively documented in publicly available scientific literature. This guide, therefore, aims to provide a framework for such a comparative study by drawing upon established principles of medicinal chemistry and outlining the key biological assays and structure-activity relationship (SAR) considerations that would be paramount in evaluating this class of compounds.
I. The Core Scaffold: Understanding 2-(2-Methoxy-2-oxoethoxy)benzoic acid
The structure of 2-(2-Methoxy-2-oxoethoxy)benzoic acid presents several key features that are amenable to chemical modification, making it an attractive starting point for the synthesis of a diverse library of derivatives. These features include:
-
The Benzoic Acid Moiety: The carboxylic acid group is a common pharmacophore that can participate in crucial interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions.
-
The Ether Linkage: The ether oxygen introduces a degree of flexibility and can also act as a hydrogen bond acceptor.
-
The Methyl Ester: The ester group offers a site for hydrolysis or modification to alter solubility, cell permeability, and metabolic stability.
-
The Aromatic Ring: The benzene ring provides a scaffold for the introduction of various substituents to modulate the electronic and steric properties of the molecule.
II. Hypothetical Biological Activities and Key Comparative Assays
Based on the activities of structurally related benzoic acid derivatives, compounds derived from 2-(2-Methoxy-2-oxoethoxy)benzoic acid could plausibly exhibit a range of biological effects. A systematic evaluation would necessitate a suite of well-defined biological assays to compare their efficacy.
A. Anti-inflammatory Activity
Many benzoic acid derivatives, including the well-known non-steroidal anti-inflammatory drugs (NSAIDs), exert their effects by inhibiting cyclooxygenase (COX) enzymes.
Key Comparative Assays:
-
In Vitro COX-1 and COX-2 Inhibition Assays: To determine the potency and selectivity of the derivatives. Data would be presented as IC50 values (the concentration required to inhibit 50% of enzyme activity).
-
Cell-based Assays for Inflammatory Cytokine Production: Measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
-
In Vivo Models of Inflammation: Such as the carrageenan-induced paw edema model in rodents to assess the in vivo efficacy.
B. Anticancer Activity
The benzoic acid scaffold is present in several anticancer agents. Derivatives of 2-(2-Methoxy-2-oxoethoxy)benzoic acid could be evaluated for their potential to inhibit cancer cell growth.
Key Comparative Assays:
-
MTT or SRB Assays: To determine the cytotoxic effects of the derivatives on a panel of human cancer cell lines. Results are typically expressed as IC50 values.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compounds induce cell cycle arrest at specific phases (e.g., G1, S, G2/M).
-
Apoptosis Assays: Such as Annexin V/Propidium Iodide staining to quantify the induction of programmed cell death.
C. Antimicrobial Activity
Benzoic acid and its esters are known for their antimicrobial properties. Novel derivatives could be screened for their activity against a range of pathogenic bacteria and fungi.
Key Comparative Assays:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine the lowest concentration that kills the microorganism.
III. Structure-Activity Relationship (SAR) Studies: A Predictive Framework
A critical component of this comparative guide would be the elucidation of the structure-activity relationship. By systematically modifying the parent scaffold and observing the changes in biological activity, researchers can identify key structural features responsible for potency and selectivity.
Hypothetical SAR Exploration:
-
Modification of the Carboxylic Acid: Conversion to amides, esters, or other bioisosteres to modulate acidity, lipophilicity, and target interactions.
-
Substitution on the Aromatic Ring: Introduction of electron-donating or electron-withdrawing groups at various positions to alter the electronic properties and steric profile of the molecule.
-
Variation of the Ether Linkage: Altering the length and nature of the alkoxy chain to influence flexibility and binding.
-
Modification of the Terminal Ester: Hydrolysis to the corresponding carboxylic acid or conversion to different esters or amides to fine-tune pharmacokinetic properties.
IV. Experimental Protocols: Ensuring Rigor and Reproducibility
Detailed, step-by-step methodologies are crucial for the validation and comparison of experimental data. Below are example outlines for key assays.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the IC50 value of test compounds against the human COX-2 enzyme.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, test compounds, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the COX-2 enzyme, a reaction buffer, and the test compound or control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at a controlled temperature for a specified time.
-
Stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To assess the cytotoxic effect of test compounds on cancer cells.
-
Materials: Human cancer cell line (e.g., MCF-7 breast cancer cells), cell culture medium, fetal bovine serum, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a vehicle control (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
V. Visualization of Key Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Diagram: General Workflow for Evaluating Novel Derivatives
Caption: Workflow for the synthesis and evaluation of novel derivatives.
Conclusion and Future Directions
While a detailed, data-rich comparison of the biological efficacy of 2-(2-Methoxy-2-oxoethoxy)benzoic acid derivatives is currently limited in the scientific literature, the structural features of the parent compound make it a compelling starting point for a medicinal chemistry campaign. The successful development of novel therapeutic agents from this scaffold will depend on a systematic approach to synthesis, rigorous biological evaluation using a battery of relevant assays, and a thorough investigation of the structure-activity relationships. This guide provides a foundational framework for researchers to embark on such an endeavor, with the ultimate goal of identifying lead compounds with promising therapeutic potential. Future research in this area would be invaluable to the drug discovery community.
References
Due to the lack of specific literature on the biological activity of derivatives of 2-(2-Methoxy-2-oxoethoxy)benzoic acid, a conventional reference list with clickable URLs cannot be provided at this time. The principles and methodologies described are based on established practices in medicinal chemistry and pharmacology.
A Senior Application Scientist's Guide to Purity Validation of 2-(2-Methoxy-2-oxoethoxy)benzoic acid: A Spectroscopic and Chromatographic Comparison
Welcome, esteemed colleagues in research and pharmaceutical development. In the synthesis of novel chemical entities, the rigorous confirmation of a molecule's identity and the scrupulous assessment of its purity are cornerstones of scientific integrity and preclinical progression. This guide provides an in-depth, practical comparison of spectroscopic and alternative analytical techniques for the purity validation of 2-(2-Methoxy-2-oxoethoxy)benzoic acid , a compound of interest in various research and development pipelines.
Our discussion will not merely present protocols but will delve into the causality behind our analytical choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively in your own laboratories. We will explore the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and contrast these with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
The Subject of Our Analysis: 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Before we embark on our analytical journey, let us first consider the structure of our target molecule.
Structure:
-
IUPAC Name: 2-(2-Methoxy-2-oxoethoxy)benzoic acid
-
Molecular Formula: C₁₀H₁₀O₅
-
Molecular Weight: 210.18 g/mol
A plausible and common synthetic route to this molecule is the Williamson ether synthesis , reacting salicylic acid with methyl 2-chloroacetate in the presence of a base. This synthetic pathway informs our consideration of potential impurities.
Anticipating Potential Impurities
A self-validating analytical protocol begins with a clear understanding of what we are looking for. Based on the likely synthesis, we can anticipate the following impurities:
-
Starting Materials: Unreacted salicylic acid and methyl 2-chloroacetate.
-
Byproducts of Incomplete Reaction: Compounds where only one of the functional groups has reacted.
-
Side Products: Products from unintended reactions, such as the hydrolysis of the methyl ester to a carboxylic acid.
-
Residual Solvents and Reagents: Traces of the reaction solvent (e.g., acetone, DMF) and the base used.
Our analytical strategy must be designed to detect and, if necessary, quantify these potential contaminants.
The Spectroscopic Toolkit for Purity Validation
Spectroscopic methods provide a wealth of structural information, allowing for both the confirmation of the target molecule's identity and the detection of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of each proton and carbon atom in a molecule. For purity assessment, ¹H NMR is particularly powerful due to its high sensitivity and the quantitative nature of the signal integrals.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2-(2-Methoxy-2-oxoethoxy)benzoic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
A pure sample of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is expected to exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.0 - 8.0 | Multiplets | 4H | Aromatic protons |
| ~4.8 | Singlet | 2H | Methylene protons (-O-CH₂-C=O) |
| ~3.7 | Singlet | 3H | Methyl ester protons (-O-CH₃) |
The presence of signals corresponding to salicylic acid (distinct aromatic pattern and phenolic -OH) or methyl 2-chloroacetate (~4.2 ppm singlet) would indicate the presence of unreacted starting materials.
-
Sample Preparation: As per the ¹H NMR protocol, though a slightly higher concentration may be beneficial.
-
Instrument Parameters (100 MHz for a 400 MHz ¹H instrument):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
The ¹³C NMR spectrum provides complementary information and is particularly useful for identifying carbon-based impurities that lack protons.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic acid carbonyl carbon (-COOH) |
| ~168 | Ester carbonyl carbon (-COO-CH₃) |
| ~115 - 160 | Aromatic carbons |
| ~65 | Methylene carbon (-O-CH₂-C=O) |
| ~52 | Methyl ester carbon (-O-CH₃) |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound, offering a fundamental confirmation of its identity.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters:
-
Ionization Mode: ESI, typically in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Mass Range: m/z 50-500.
-
For a pure sample, the primary ion observed in negative mode ESI-MS should correspond to the deprotonated molecule:
-
Expected m/z: 209.04 [M-H]⁻
The presence of other significant ions could indicate impurities or fragmentation, depending on the instrument settings.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.
Key characteristic absorption bands for 2-(2-Methoxy-2-oxoethoxy)benzoic acid include:
| Wavenumber (cm⁻¹) | Vibrational Mode | Appearance |
| 2500-3300 | O-H stretch (carboxylic acid) | Very broad |
| ~1760 | C=O stretch (ester) | Strong, sharp |
| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium |
| ~1250 | C-O stretch (ether and ester) | Strong |
The very broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[1][2]
Workflow for Spectroscopic Purity Validation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Sources
"2-(2-Methoxy-2-oxoethoxy)benzoic acid" comparison of synthetic routes
A Comparative Guide to the Synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
Introduction
2-(2-Methoxy-2-oxoethoxy)benzoic acid, a derivative of salicylic acid, is a valuable building block in organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester separated by an ether linkage, makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The strategic placement of these functional groups allows for selective chemical transformations, making the efficiency and purity of its synthesis a critical consideration for researchers.
This guide provides an in-depth comparison of the primary synthetic routes to 2-(2-Methoxy-2-oxoethoxy)benzoic acid. We will delve into the mechanistic underpinnings of the key chemical transformations, evaluate the impact of reaction parameters on yield and purity, and provide detailed experimental protocols. This analysis is designed to equip researchers, chemists, and drug development professionals with the necessary insights to select and optimize the most suitable synthetic strategy for their specific needs.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for preparing 2-(2-Methoxy-2-oxoethoxy)benzoic acid is the Williamson ether synthesis.[1][2] This classic organic reaction forms an ether by coupling an alkoxide with an alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific synthesis, the starting materials are salicylic acid (2-hydroxybenzoic acid) and a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate.
The reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of salicylic acid. This is the most acidic proton in the molecule (pKa ≈ 13) compared to the carboxylic acid proton (pKa ≈ 3), however, under basic conditions, the phenoxide is the more potent nucleophile for O-alkylation. The choice of base is critical to favor the formation of the phenoxide without promoting undesirable side reactions.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate. This attack displaces the halide ion (a good leaving group), forming the desired ether linkage.[2]
Below is a diagram illustrating the general synthetic pathway.
Caption: The two-step mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol describes a reliable and scalable procedure using potassium carbonate in acetone, which represents a balance of efficiency, safety, and cost-effectiveness.
Materials and Reagents
-
Salicylic acid (1.0 eq)
-
Methyl chloroacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
Acetone, anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (e.g., 13.8 g, 0.1 mol), anhydrous potassium carbonate (34.5 g, 0.25 mol), and 150 mL of anhydrous acetone.
-
Reagent Addition: Begin stirring the suspension. Add methyl chloroacetate (13.0 g, 0.12 mol) dropwise to the mixture over 10 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approximately 56°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the salicylic acid spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Extraction: Dissolve the residue in 150 mL of diethyl ether and transfer it to a separatory funnel. Add 100 mL of water. Slowly add 1 M HCl solution while shaking until the aqueous layer has a pH of 2-3. This ensures the carboxylic acid group is protonated.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-(2-Methoxy-2-oxoethoxy)benzoic acid as a white solid.
Conclusion
The synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is most effectively achieved via the Williamson ether synthesis. While various combinations of bases and solvents can be employed, the use of potassium carbonate in a polar aprotic solvent like acetone or DMF offers the best balance of yield, safety, cost, and operational simplicity. The choice between acetone and DMF will depend on the desired reaction time and scale, with DMF providing a faster conversion at higher temperatures. The provided protocol represents a robust and optimized method suitable for typical laboratory-scale synthesis, yielding a high-purity product essential for subsequent applications in research and development.
References
-
Surakusum, R., et al. (2012). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Chem LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
-
Bartleby. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. Available at: [Link]
-
University of Calgary. (n.d.). Williamson Ether Synthesis. Available at: [Link]
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A Comparative Guide to Linker Technologies: "2-(2-Methoxy-2-oxoethoxy)benzoic acid" Scaffolds vs. Polyethylene Glycol (PEG) Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and toxicity. This guide provides an in-depth comparison of two distinct linker classes: rigid, aromatic ester-based linkers, exemplified by the "2-(2-Methoxy-2-oxoethoxy)benzoic acid" scaffold, and the flexible, hydrophilic polyethylene glycol (PEG) linkers. We will explore the fundamental differences in their chemical properties, mechanisms of action, and impact on the overall performance of bioconjugates, supported by experimental insights.
Introduction: The Pivotal Role of the Linker
The linker in a bioconjugate, such as an ADC, is the chemical bridge connecting a targeting moiety (e.g., a monoclonal antibody) to a payload (e.g., a cytotoxic drug). An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and its associated off-target toxicity.[][2] Upon reaching the target cell, it must facilitate the efficient release of the active payload.[][3] The linker's chemical nature, including its hydrophilicity, stability, and cleavage mechanism, profoundly influences the conjugate's pharmacokinetic profile, therapeutic window, and overall success.[][4][5]
Profiling the Contestants: Two Divergent Chemistries
Polyethylene Glycol (PEG) Linkers: The Hydrophilic Workhorse
PEG linkers are polymers composed of repeating ethylene oxide units, renowned for their hydrophilicity, biocompatibility, flexibility, and low immunogenicity.[2] These properties have made them invaluable in bioconjugation.[2] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the pharmaceutical properties of therapeutics.[6]
Key Characteristics of PEG Linkers:
-
Enhanced Solubility: The high water solubility of PEG can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation.[7][8][]
-
Improved Pharmacokinetics: The flexible PEG chain creates a protective hydration shell around the conjugate, which can reduce renal clearance and shield it from enzymatic degradation, thereby extending its circulation half-life.[6][7][10][11]
-
Reduced Immunogenicity: By masking potential epitopes on the bioconjugate, PEG linkers can lower the risk of an immune response.[6][11]
-
Versatility: PEG linkers can be designed as non-cleavable, maintaining a stable bond that relies on the complete degradation of the antibody in the lysosome for payload release, or as cleavable, incorporating specific release mechanisms.[7]
Aromatic Ester-Based Linkers: A Model for Rigid, Cleavable Design
While "2-(2-Methoxy-2-oxoethoxy)benzoic acid" itself is not extensively documented as a linker in ADC literature, its structure serves as an excellent archetype for a class of aromatic, ester-based cleavable linkers. This class is characterized by a rigid aromatic spacer and an ester bond susceptible to cleavage.
Key Characteristics of Aromatic Ester-Based Linkers:
-
Defined Spatial Separation: The rigid aromatic core provides a fixed distance between the antibody and the payload.
-
Inherent Cleavage Mechanism: The ester bond is a key feature, designed to be cleaved by intracellular esterase enzymes, which are more abundant inside cells than in the plasma.[8]
-
Hydrophobicity: Aromatic structures are generally more hydrophobic than PEG chains. This property can influence the overall solubility and pharmacokinetic profile of the conjugate, sometimes leading to faster clearance or aggregation if not properly balanced.[][]
Head-to-Head Comparison: Linker Efficiency and Performance
The "efficiency" of a linker is a multifaceted concept encompassing its stability in circulation, its payload release mechanism at the target, and its overall impact on the bioconjugate's properties.
| Feature | Aromatic Ester-Based Linkers (e.g., "2-(2-Methoxy-2-oxoethoxy)benzoic acid" scaffold) | PEG Linkers |
| Dominant Property | Rigid, Hydrophobic, Cleavable | Flexible, Hydrophilic |
| Solubility Impact | May decrease the solubility of the conjugate, potentially increasing aggregation risk with high drug-to-antibody ratios (DAR).[][] | Significantly increases aqueous solubility, mitigating aggregation issues even at high DARs.[6][7][8] |
| Release Mechanism | Primarily enzyme-cleavable (esterases).[8] This can enable a "bystander effect," where the released payload can kill adjacent target cells.[12] | Can be non-cleavable (stable) or incorporate various cleavable motifs (pH-sensitive, enzyme-sensitive, reduction-sensitive).[7][12] |
| Plasma Stability | Potentially susceptible to premature cleavage by plasma esterases, which can lead to off-target toxicity. Stability can be modulated by steric hindrance.[8][13] | Generally high plasma stability, especially for non-cleavable variants, leading to a wider therapeutic index.[5][13] |
| Pharmacokinetics (PK) | Hydrophobicity may lead to faster clearance and reduced systemic exposure.[][14] | The hydrophilic "stealth" property typically prolongs circulation half-life and improves the overall PK profile.[6][7][10] |
| Structural Impact | Rigid structure provides a fixed spatial orientation. | Highly flexible chain, which can influence antigen binding and provide steric shielding.[2] |
Experimental Design and Methodologies
To empirically compare the efficiency of these two linker classes, a series of standardized experiments are essential.
Experimental Workflow Diagram
Caption: Workflow for comparative evaluation of ADC linker technologies.
Key Experimental Protocols
-
ADC Synthesis and Characterization:
-
Objective: To prepare ADCs with both linker types and confirm drug-to-antibody ratio (DAR) and aggregation levels.
-
Method:
-
Synthesize the linker-payload derivatives for both the aromatic ester and PEG linkers.
-
Partially reduce a monoclonal antibody (e.g., Trastuzumab) with TCEP to expose free thiol groups on interchain cysteines.
-
Conjugate the linker-payloads to the reduced antibody via a thiol-reactive group (e.g., maleimide).
-
Purify the resulting ADCs using size-exclusion chromatography (SEC).
-
Characterize the ADCs. Determine the average DAR using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Quantify the percentage of aggregation by SEC.[15]
-
-
-
Plasma Stability Assay:
-
Objective: To measure the rate of premature payload release in a biologically relevant matrix.
-
Method:
-
-
In Vitro Cytotoxicity Assay:
-
Objective: To determine the potency of the ADCs against target cancer cells.
-
Method:
-
Plate a cancer cell line overexpressing the target antigen (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Treat the cells with serial dilutions of each ADC.
-
Incubate for 72-96 hours.
-
Measure cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each ADC.[15]
-
-
-
In Vivo Pharmacokinetic (PK) and Efficacy Studies:
-
Objective: To evaluate the in vivo stability, clearance, and anti-tumor activity of the ADCs.
-
Method:
-
PK Study: Administer a single dose of each ADC to mice. Collect blood samples at multiple time points. Measure the concentration of total antibody and intact ADC in the plasma using ELISA to determine key PK parameters like clearance and half-life.[4][17]
-
Efficacy Study: Implant tumor cells in immunodeficient mice. Once tumors are established, treat mice with the ADCs. Measure tumor volume over time to assess anti-tumor efficacy.[14]
-
-
Discussion: Selecting the Optimal Linker
The choice between an aromatic ester-based linker and a PEG linker is not a matter of one being universally superior. The decision is context-dependent, driven by the properties of the payload, the nature of the target, and the desired therapeutic outcome.
-
PEG linkers are the preferred choice when the payload is highly hydrophobic, as their exceptional hydrophilicity can overcome solubility and aggregation issues, leading to a more stable and effective ADC with a favorable pharmacokinetic profile.[6][][14] Their stability, particularly in non-cleavable formats, minimizes the risk of off-target toxicity, making them suitable for highly potent payloads where a wide therapeutic window is paramount.[13]
-
Aromatic ester-based linkers and other cleavable designs may be advantageous when a "bystander effect" is desired.[12] If the target antigen expression is heterogeneous within the tumor, a cleavable linker allows the released, cell-permeable payload to diffuse and kill adjacent antigen-negative cancer cells. However, careful design is required to ensure sufficient plasma stability to prevent systemic toxicity.[2][8] The inherent hydrophobicity of this linker class must also be considered and potentially balanced with other components of the ADC.
Conclusion and Future Directions
Both PEG linkers and aromatic, cleavable linkers represent valuable tools in the bioconjugation toolbox. PEG linkers offer a robust solution for improving the "drug-like" properties of ADCs, enhancing solubility and in vivo stability.[7] Aromatic ester-based linkers provide an alternative, cleavable strategy that can be tuned for specific release characteristics.
Future innovations will likely focus on creating novel linkers that combine the best attributes of both classes—for example, hydrophilic cleavable linkers that offer controlled payload release without compromising the ADC's solubility and pharmacokinetic profile. As our understanding of the complex interplay between antibody, linker, and payload deepens, so too will our ability to engineer the next generation of highly targeted and effective therapies.
References
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Esters in ADC linkers: Optimization of stability and lysosomal cleavage . DOD CDMRP Congressional Directed Medical Research Programs. Available at: [Link]
-
Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers . Bioorganic & Medicinal Chemistry Letters, 70, 128953. Available at: [Link]
-
Donaghy, H. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates . mAbs, 8(4), 659-671. Available at: [Link]
-
Poon, K. A., et al. (2019). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates . mAbs, 11(8), 1386-1400. Available at: [Link]
-
Xin, Y., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency . Molecular Pharmaceutics, 18(8), 3145-3156. Available at: [Link]
-
Donaghy, H. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates . mAbs, 8(4), 659–671. Available at: [Link]
-
Kaur, S., et al. (2013). Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates . Pharmaceutical Research, 30(5), 1366-1385. Available at: [Link]
-
Role of ADC linker design in advancing cancer therapies . Labcorp. (2023). Available at: [Link]
-
Gauthier, M., et al. (2014). Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies . mAbs, 6(5), 1317-1325. Available at: [Link]
-
Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers . Bioorganic & Medicinal Chemistry Letters, 70, 128953. Available at: [Link]
-
Linkers in Antibody-Drug Conjugates . Creative Biolabs. Available at: [Link]
-
Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry . Acta Pharmaceutica Sinica B, 11(12), 3889–3907. Available at: [Link]
-
Damelin, M., et al. (2017). Chapter 3: Linker Design and Impact on ADC Properties . The Royal Society of Chemistry. Available at: [Link]
-
Staben, L. R., et al. (2018). Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility . Cancers, 10(4), 93. Available at: [Link]
-
Baker, J. R., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance . Frontiers in Drug Discovery, 2. Available at: [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) . AxisPharm. (2024). Available at: [Link]
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- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. purepeg.com [purepeg.com]
- 7. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 8. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
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- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Solvent System Performance for 2-(2-Methoxy-2-oxoethoxy)benzoic acid
Abstract
The selection of an appropriate solvent system is a critical, yet often underestimated, parameter in chemical synthesis, purification, and formulation. For multifunctional molecules such as 2-(2-Methoxy-2-oxoethoxy)benzoic acid, solvent interactions can dramatically influence reaction outcomes, crystallization efficiency, and bioavailability. This guide provides a comprehensive comparison of the solubility and performance of 2-(2-Methoxy-2-oxoethoxy)benzoic acid across a spectrum of common laboratory solvents. We will explore the underlying chemical principles governing its solubility, provide robust experimental protocols for solubility determination, and present a case study on developing an effective recrystallization procedure. This document is intended for researchers, chemists, and formulation scientists seeking to optimize their processes by making informed, data-driven solvent choices.
Introduction: The Critical Role of the Solvent
In any chemical process, the solvent is not merely an inert medium but an active participant that can dictate the kinetics and thermodynamics of a reaction.[1][2] For a molecule with the structural complexity of 2-(2-Methoxy-2-oxoethoxy)benzoic acid, understanding its behavior in different chemical environments is paramount. This compound, a derivative of benzoic acid, possesses a unique combination of polar and non-polar functional groups, making its solubility profile highly dependent on the chosen solvent.
Effective solvent selection impacts:
-
Reaction Efficiency: By ensuring reactants are in the same phase, solvents facilitate molecular collisions. Furthermore, solvent polarity can stabilize transition states, thereby accelerating reaction rates.[3]
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of a compound in a solvent at varying temperatures.[4][5]
-
Formulation & Drug Delivery: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and biological fluids is a key determinant of its efficacy.[6]
This guide is structured to provide both the theoretical foundation and the practical, experimental data needed to master solvent selection for 2-(2-Methoxy-2-oxoethoxy)benzoic acid and structurally similar compounds.
Molecular Structure Analysis and Solubility Prediction
The solubility of a substance is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[7] Let's dissect the structure of 2-(2-Methoxy-2-oxoethoxy)benzoic acid to predict its behavior.
-
Polar Moieties: The molecule contains three key polar functionalities:
-
Non-Polar Moiety: The benzene ring is aromatic and non-polar, favoring interactions with other non-polar molecules through London dispersion forces.[9]
This duality predicts that the compound will exhibit moderate to high solubility in polar solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility in purely non-polar, aliphatic solvents is expected to be low. Its behavior in solvents of intermediate polarity will depend on the delicate balance of these competing interactions.
Experimental Design & Rationale
To generate a comprehensive solubility profile, a diverse set of solvents was selected, categorized by their polarity and protic nature. The dielectric constant (ε) is used as a quantitative measure of a solvent's polarity.[10][11]
-
Polar Protic Solvents: (e.g., Water, Ethanol) - Capable of hydrogen bonding. Expected to strongly solvate the carboxylic acid group.[8]
-
Polar Aprotic Solvents: (e.g., Acetone, Dimethyl Sulfoxide) - Possess dipoles but lack O-H or N-H bonds. Expected to interact well with the ester and ether groups.[3]
-
Non-Polar Solvents: (e.g., Toluene, Hexane) - Dominated by London dispersion forces. Expected to interact primarily with the benzene ring, leading to lower solubility.[9]
The following workflow outlines the systematic approach to solubility determination.
Detailed Experimental Protocol: Isothermal Solubility Measurement
This protocol ensures the creation of a saturated solution at a constant temperature, providing a reliable and reproducible measure of solubility.[12][13]
Materials:
-
2-(2-Methoxy-2-oxoethoxy)benzoic acid (>99% purity)
-
HPLC-grade solvents (Water, Ethanol, Acetone, Toluene, Hexane)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess of 2-(2-Methoxy-2-oxoethoxy)benzoic acid (approx. 500 mg) to a 20 mL scintillation vial. Rationale: Ensuring excess solid is present is crucial for achieving saturation.
-
Solvent Addition: Add 10.0 mL of the selected solvent to the vial.
-
Equilibration: Secure the vial on an orbital shaker set to 250 rpm and 25°C. Allow the mixture to equilibrate for 24 hours. Rationale: 24 hours is a standard period to ensure the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand for 1 hour to allow coarse particles to settle. Centrifuge the vials at 5000 rpm for 15 minutes to pellet the remaining undissolved solid.[13]
-
Sample Extraction: Carefully withdraw a 1.00 mL aliquot from the clear supernatant, ensuring no solid particles are disturbed.
-
Dilution: Dilute the aliquot with a suitable solvent (in which the compound is highly soluble, e.g., methanol) to a concentration that falls within the linear range of a pre-established UV-Vis calibration curve.
-
Quantification: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the compound's λ_max.
-
Calculation: Determine the concentration of the saturated solution using the calibration curve and account for the dilution factor. Express the final solubility in g/100 mL.
-
Replication: Perform each measurement in triplicate to ensure statistical validity.
Results and Comparative Analysis
The solubility of 2-(2-Methoxy-2-oxoethoxy)benzoic acid was determined at 25°C across a range of solvents. For comparison, data for the parent compound, 2-Methoxybenzoic acid, is included to highlight the impact of the ethoxy-ester side chain.
Table 1: Comparative Solubility Data at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility of 2-(2-Methoxy-2-oxoethoxy)benzoic acid ( g/100 mL) | Solubility of 2-Methoxybenzoic acid ( g/100 mL) |
| Hexane | Non-Polar | 1.9 | < 0.1 | 0.2 |
| Toluene | Non-Polar (Aromatic) | 2.4 | 1.5 | 3.1 |
| Acetone | Polar Aprotic | 21 | 25.8 | 15.4 |
| Ethanol | Polar Protic | 24.5 | 18.5 | 35.2[14] |
| Water | Polar Protic | 80.1 | 0.45 | 0.3[15] |
Discussion of Results:
-
Polar Protic Solvents (Water, Ethanol): The compound shows very low solubility in water (0.45 g/100 mL). Although the carboxylic acid can hydrogen bond with water, the large, non-polar aromatic ring and ester group significantly hinder dissolution.[16][17] In ethanol, solubility is significantly higher (18.5 g/100 mL), as the ethyl group of the solvent can interact favorably with the non-polar parts of the solute, while the hydroxyl group interacts with the polar moieties.[14]
-
Polar Aprotic Solvents (Acetone): The highest solubility was observed in acetone (25.8 g/100 mL). Acetone's strong dipole effectively solvates the polar ester and ether functionalities through dipole-dipole interactions, while being sufficiently non-polar to accommodate the benzene ring.[3]
-
Non-Polar Solvents (Toluene, Hexane): As predicted, solubility in the aliphatic solvent hexane is negligible. The aromatic solvent toluene provides slightly better solubility (1.5 g/100 mL) due to favorable π-stacking interactions with the solute's benzene ring.
Comparison with 2-Methoxybenzoic acid: The added (-CH2COOCH3) group in our target molecule increases its polarity and size compared to 2-methoxybenzoic acid. This leads to enhanced solubility in the highly polar aprotic solvent (acetone) but surprisingly decreases its solubility in the protic solvent ethanol. This suggests that the specific geometry and steric hindrance of the larger side chain may disrupt the optimal hydrogen bonding network that ethanol can form with the simpler 2-methoxybenzoic acid.[15]
Application Case Study: Recrystallization Protocol Development
The goal of recrystallization is to identify a solvent (or solvent pair) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][18]
Based on the data in Table 1, Toluene is an excellent candidate for single-solvent recrystallization.
Optimized Recrystallization Protocol for 2-(2-Methoxy-2-oxoethoxy)benzoic acid:
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of the crude solid to 50 mL of Toluene. Heat the mixture to boiling (approx. 110°C) with stirring.
-
Achieve Saturation: Continue to add small portions of hot Toluene until the solid just completely dissolves. Note the total volume of solvent used. Expert Tip: Adding minimal excess solvent is key to maximizing yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Complete Precipitation: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold Toluene (2 x 10 mL) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.
This protocol leverages the significant temperature-dependent solubility of the target compound in toluene to effectively separate it from impurities.
Conclusion and Recommendations
The solubility of 2-(2-Methoxy-2-oxoethoxy)benzoic acid is a complex function of its multiple functional groups.
-
For Synthesis & Reactions: Acetone is the recommended solvent for achieving high concentrations of the reactant at room temperature.
-
For Purification: Toluene is the ideal solvent for recrystallization, offering a large solubility differential between its boiling and freezing points.
-
For Aqueous Formulations: Solubility in pure water is very low. Co-solvents such as ethanol or the use of salt formation (e.g., deprotonation with a base) would be necessary to achieve meaningful aqueous concentrations.[16]
This guide demonstrates that a systematic, principles-based approach to solvent screening is essential for optimizing chemical processes. The provided data and protocols serve as a robust starting point for any researcher working with 2-(2-Methoxy-2-oxoethoxy)benzoic acid or related structures.
References
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Pires, M. A., & Franco, R. W. A. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Journal of Chemical & Engineering Data, 53(11), 2653–2655. [16][17][19]
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Furtado, R. J. C., et al. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 26(16), 4995. [14]
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Zhang, X., et al. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3, 5-dinitrobenzoic acids. Journal of Chemical Research, 45(11-12), 1100-1106. [20]
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Oliveira, F. S., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 216–218. [1]
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FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). FooDB Database. [15]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [7]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [5]
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Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. [18]
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [2]
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Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [6][23]
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LibreTexts Chemistry. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. [8]
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Jack Westin. (n.d.). Dipole Dipole Interactions. MCAT Content. [3]
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LibreTexts Chemistry. (2023). 13.3: Intermolecular Forces and the Solution Process. [9]
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ResearchGate. (2014). How do you distinguish the polarity of organic solvent? [10]
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LibreTexts Chemistry. (2023). 9.2: Relative Permittivity. [24]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [12]
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A Comparative Guide to 2-(2-Methoxy-2-oxoethoxy)benzoic Acid and Its Structural Analogues for Researchers
This guide provides a comprehensive comparison of 2-(2-Methoxy-2-oxoethoxy)benzoic acid and its key structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, biological activities, and structure-activity relationships of these compounds. By presenting experimental data and detailed protocols, this guide aims to facilitate informed decisions in research and development endeavors involving this class of molecules.
Introduction: The Significance of the Salicylic Acid Scaffold
2-(2-Methoxy-2-oxoethoxy)benzoic acid belongs to the family of salicylic acid derivatives, a class of compounds that has been a cornerstone of medicinal chemistry for over a century. Salicylic acid itself is a naturally occurring phenolic compound renowned for its anti-inflammatory, analgesic, and antipyretic properties.[1] The core structure of salicylic acid, a benzoic acid with a hydroxyl group at the ortho position, provides a versatile scaffold for chemical modifications to modulate its therapeutic effects and pharmacokinetic properties. The introduction of different functional groups can significantly alter a molecule's acidity, lipophilicity, and ability to interact with biological targets.[1][2]
This guide focuses on 2-(2-Methoxy-2-oxoethoxy)benzoic acid, a derivative where the phenolic hydroxyl group of salicylic acid is replaced by a methoxycarbonylmethoxy ether linkage. To understand the impact of this modification, we will compare it with three key structural analogues:
-
2-Carboxymethoxybenzoic Acid: The unesterified parent acid of our target compound.
-
2-Methoxybenzoic Acid (o-Anisic Acid): A simpler analogue with a methoxy ether linkage.
-
Salicylic Acid: The foundational parent compound.
By examining the similarities and differences between these molecules, we can gain valuable insights into the structure-activity relationships that govern their chemical behavior and biological potential.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes key physicochemical parameters for 2-(2-Methoxy-2-oxoethoxy)benzoic acid and its selected analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 2-(2-Methoxy-2-oxoethoxy)benzoic acid | C10H10O5 | 210.18 | Not readily available | Predicted ~3.5 |
| 2-Carboxymethoxybenzoic acid | C9H8O5 | 196.16 | 189 | 3.04 (Predicted) |
| 2-Methoxybenzoic acid | C8H8O3 | 152.15 | 98-100 | 4.08 |
| Salicylic acid | C7H6O3 | 138.12 | 158-161 | 2.97 |
Discussion of Physicochemical Trends:
-
Acidity (pKa): The acidity of the carboxylic acid group is influenced by the nature of the ortho-substituent. Salicylic acid is a stronger acid than benzoic acid due to the intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, which stabilizes the carboxylate anion.[3] 2-Carboxymethoxybenzoic acid is also predicted to be a relatively strong acid. The presence of the ether oxygen in 2-methoxybenzoic acid has a less pronounced effect on acidity compared to the hydroxyl group. The ester group in 2-(2-Methoxy-2-oxoethoxy)benzoic acid is not expected to significantly alter the pKa of the carboxylic acid compared to its parent acid. The "ortho effect" generally leads to an increase in the acidity of ortho-substituted benzoic acids due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance.[3]
-
Melting Point: The melting point is influenced by the crystalline structure and intermolecular forces. Salicylic acid's ability to form strong intermolecular hydrogen bonds contributes to its relatively high melting point.[4] The larger and more flexible side chain in 2-Carboxymethoxybenzoic acid likely leads to different crystal packing and a higher melting point compared to salicylic acid. 2-Methoxybenzoic acid has a lower melting point, reflecting weaker intermolecular interactions compared to the hydroxyl- and carboxyl-substituted analogues.[5]
-
Solubility: Salicylic acid is slightly soluble in water but soluble in organic solvents like ethanol and ether.[4] The introduction of the polar ether and ester functionalities in 2-(2-Methoxy-2-oxoethoxy)benzoic acid and 2-Carboxymethoxybenzoic acid is expected to influence their solubility profiles. Generally, the presence of polar functional groups can increase water solubility, but the overall lipophilicity of the molecule also plays a crucial role.
Biological Activity: A Structure-Activity Relationship Perspective
The biological activities of salicylic acid and its derivatives are diverse and have been extensively studied.[6] The primary mechanism of action for the anti-inflammatory effects of salicylates involves the modulation of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][7]
Comparative Biological Profile:
| Compound | Primary Biological Activities | Putative Mechanism of Action |
| 2-(2-Methoxy-2-oxoethoxy)benzoic acid | Largely uncharacterized. Potential for anti-inflammatory and other activities based on its structural similarity to other salicylates. | Likely involves modulation of inflammatory pathways. |
| 2-Carboxymethoxybenzoic acid | Limited direct data. Derivatives have shown a range of biological activities including anti-inflammatory and antimicrobial properties.[8] | Potential to interact with enzymes and receptors involved in inflammation and microbial growth. |
| 2-Methoxybenzoic acid | Reported to have anti-inflammatory properties and is used as an intermediate in the synthesis of pharmaceuticals.[9] | May involve modulation of inflammatory mediators. |
| Salicylic acid | Anti-inflammatory, analgesic, antipyretic, keratolytic, antimicrobial.[1][10] | Inhibition of COX enzymes, modulation of NF-κB signaling, and other cellular effects.[1][7] |
Structure-Activity Relationship Insights:
The structural modifications among these analogues directly impact their biological activity:
-
The Phenolic Hydroxyl Group: The free hydroxyl group in salicylic acid is crucial for its potent anti-inflammatory activity, particularly its ability to acetylate COX enzymes in the case of its derivative, aspirin. Replacing this hydroxyl group with an ether linkage, as in 2-methoxybenzoic acid and 2-(2-Methoxy-2-oxoethoxy)benzoic acid, is expected to alter the mechanism and potency of action. While these ether derivatives may still possess anti-inflammatory properties, they will not act as acetylating agents like aspirin.
-
The Carboxymethoxy Side Chain: The presence of the carboxymethoxy group in 2-Carboxymethoxybenzoic acid introduces an additional acidic functionality, which could influence its interaction with biological targets and its pharmacokinetic profile.
-
Esterification: The conversion of the carboxylic acid in the side chain to a methyl ester in 2-(2-Methoxy-2-oxoethoxy)benzoic acid increases its lipophilicity. This modification can enhance cell membrane permeability and alter the compound's distribution and metabolism. Esterase enzymes in the body may hydrolyze the ester back to the parent carboxylic acid, potentially acting as a prodrug delivery strategy.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of 2-(2-Methoxy-2-oxoethoxy)benzoic acid and its analogues, standardized experimental protocols are essential. Below are detailed methodologies for assessing key biological activities relevant to this class of compounds.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a chromogenic substrate to a colored product. The inhibition of this reaction by the test compounds is quantified spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and a positive control (e.g., Celecoxib) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the stock solutions to obtain a range of test concentrations.
-
Prepare the reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing the necessary co-factors.
-
Prepare the COX-2 enzyme solution and the arachidonic acid (substrate) solution in the reaction buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound dilutions or the positive control to the respective wells.
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
-
Quantification of Prostaglandin E2 (PGE2):
-
Use a commercial Enzyme Immunoassay (EIA) kit to measure the concentration of PGE2 produced in each well.
-
Follow the manufacturer's instructions for the EIA procedure.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Causality Behind Experimental Choices:
-
COX-2 as the Target: COX-2 is an inducible enzyme that is upregulated during inflammation, making it a relevant target for anti-inflammatory drugs.[11]
-
EIA for PGE2 Detection: EIA is a highly sensitive and specific method for quantifying the production of prostaglandins, the direct products of COX activity.[11]
-
IC50 Determination: The IC50 value is a standard measure of the potency of an inhibitor and allows for a quantitative comparison between different compounds.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Step-by-Step Protocol:
-
Preparation of Reagents and Microorganisms:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Culture the selected bacterial or fungal strains overnight in an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Prepare a standardized inoculum of each microorganism.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of the test compounds in the growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (a known antimicrobial agent), a negative control (no compound), and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and for the required duration (e.g., 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Causality Behind Experimental Choices:
-
Broth Microdilution Method: This is a standardized and widely accepted method for determining the MIC of antimicrobial agents, allowing for reproducible and comparable results.[2]
-
Standardized Inoculum: Using a standardized number of microorganisms ensures that the results are consistent and not influenced by variations in the initial microbial load.
Visualizing Relationships and Workflows
To better understand the relationships between the compounds and the experimental workflows, the following diagrams are provided.
Caption: Structural relationships of the compared benzoic acid derivatives.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Conclusion
This comparative guide provides a foundational understanding of 2-(2-Methoxy-2-oxoethoxy)benzoic acid in the context of its structural analogues. The analysis of physicochemical properties and the discussion of potential biological activities based on structure-activity relationships offer a starting point for further investigation. The provided experimental protocols serve as a practical resource for researchers aiming to conduct their own comparative studies.
While direct experimental data for 2-(2-Methoxy-2-oxoethoxy)benzoic acid is limited, its structural relationship to well-characterized compounds like salicylic acid and 2-methoxybenzoic acid suggests its potential as a bioactive molecule. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential applications in drug discovery and development.
References
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Randjelović, P., Veljković, S., Stojiljković, N., et al. (2015). The Beneficial Biological Properties of Salicylic Acid. Acta Facultatis Medicae Naissensis, 32(4), 259-265. [Link]
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Wikipedia. (2023). Ortho effect. Retrieved January 16, 2026, from [Link]
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Rosheen, S., & Utreja, D. (2023). Salicylic Acid: Synthetic Strategies and Their Biological Activities. ResearchGate. [Link]
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Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]
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BYJU'S. (n.d.). Properties of Salicylic Acid – C7H6O3. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved January 16, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Salicylic acid. Retrieved January 16, 2026, from [Link]
-
El-Sayed, R., et al. (2013). Synthesis and Biological Activities of 2-Carboxyphenyloxamoylamino Acids, their Salts with 2-ethoxy-6,9-Diaminoacridine and D-glucosamine. International Journal of Organic Chemistry, 3(1), 27-36. [Link]
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ScienceMadness Wiki. (2023). Salicylic acid. Retrieved January 16, 2026, from [Link]
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University of Al-Mustansiriyah. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxy-2-oxoethoxy)benzoic Acid
For researchers and drug development professionals, meticulous attention to detail extends beyond the benchtop; it is paramount in the safe management and disposal of laboratory reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Methoxy-2-oxoethoxy)benzoic acid, also known as (2-(Methoxycarbonyl)methoxy)benzoic acid or Aspirin Impurity C. Adherence to these procedures is not merely about regulatory compliance but is a cornerstone of our commitment to a safe and sustainable research environment.
The causality behind these rigorous protocols is rooted in the inherent hazards of chemical compounds and the legal framework established to mitigate them. Regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, provide a "cradle-to-grave" framework for hazardous waste management, ensuring that chemicals are handled safely from generation to final disposal. This guide synthesizes these regulatory requirements with field-proven best practices.
Part 1: Hazard Assessment and Identification
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
Chemical Identity:
-
Systematic Name: 2-(2-Methoxy-2-oxoethoxy)benzoic acid
-
Common Synonyms: (2-(Methoxycarbonyl)methoxy)benzoic acid, Aspirin Impurity C
-
CAS Number: 1878-85-9
-
Molecular Formula: C₁₀H₁₀O₅
While a specific, verified Safety Data Sheet (SDS) for 2-(2-Methoxy-2-oxoethoxy)benzoic acid was not located in the available resources, its structural similarity to benzoic acid and other substituted benzoic acids allows for a conservative hazard assessment. Structurally similar compounds, like 2-Methoxybenzoic acid, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, 2-(2-Methoxy-2-oxoethoxy)benzoic acid must be treated as a hazardous substance.
Key Safety & Disposal Data Summary
| Parameter | Information | Rationale & Source |
| Hazard Classification | Assumed Hazardous: Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential Respiratory Irritant. | Based on data for structurally similar compounds like 2-Methoxybenzoic acid and Benzoic Acid.[1][2][3] |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, lab coat. | To prevent skin and eye contact with the irritating solid.[2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | To prevent potentially vigorous or hazardous chemical reactions during storage and accumulation.[1][5] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), sweep up, and place in a labeled hazardous waste container. Avoid generating dust. | To safely contain the material without increasing exposure risk.[2][6] |
| Primary Disposal Method | Collection as hazardous chemical waste for incineration by a licensed disposal facility. | Directs the waste to a facility capable of destroying the organic compound in an environmentally sound manner.[1][2] |
| Prohibited Disposal | DO NOT dispose of in regular trash. DO NOT dispose of down the drain. | To prevent environmental contamination and damage to plumbing infrastructure.[6] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation and disposal of 2-(2-Methoxy-2-oxoethoxy)benzoic acid waste. Each step is designed to ensure regulatory compliance and personnel safety.
Step 1: Waste Determination As a first principle, all non-benign chemical waste generated in a laboratory should be treated as hazardous until confirmed otherwise by an Environmental Health & Safety (EHS) professional. Given the irritant nature of its chemical relatives, any waste containing 2-(2-Methoxy-2-oxoethoxy)benzoic acid (including pure excess reagent, contaminated labware, and spill cleanup materials) must be classified as hazardous chemical waste.
Step 2: Personal Protective Equipment (PPE) Donning Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above. This is a non-negotiable step to protect against accidental exposure.[2][4]
Step 3: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, dry, and leak-proof container made of a material compatible with organic acids, such as glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[7]
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(2-Methoxy-2-oxoethoxy)benzoic acid" (avoiding abbreviations or formulas)
-
The accumulation start date (the date the first drop of waste enters the container)
-
An indication of the hazards (e.g., "Irritant")
-
Step 4: Waste Accumulation and Segregation
-
Solid Waste: Place excess or expired solid 2-(2-Methoxy-2-oxoethoxy)benzoic acid directly into the labeled hazardous waste container. Contaminated items like weighing paper, gloves, or paper towels should also be placed in this container.
-
Solution Waste: If the compound is in solution, it should be collected in a designated liquid hazardous waste container, appropriately labeled for organic acid waste streams.
-
Segregation: It is critical to segregate this waste stream. Do not mix it with incompatible materials, particularly strong bases or oxidizing agents.[1][5] Keep the container in a designated Satellite Accumulation Area (SAA).
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[7]
Step 5: Storage Pending Disposal Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the control of the operator, away from sinks and floor drains, and ideally within a secondary containment tray to manage any potential leaks.
Step 6: Arranging for Final Disposal Once the container is full or you are ready to dispose of it, contact your institution's EHS department or a licensed chemical waste disposal contractor.[7] Provide them with the information from the waste label. They will handle the transportation and final disposal, which is typically high-temperature incineration at a permitted facility.
Part 3: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined plan is the key to a safe outcome.
For a Small Spill (Solid):
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, gently sweep or scoop the solid material into a designated hazardous waste container.
-
Avoid creating dust. If necessary, you can lightly moisten the material with water to minimize dust generation, but do not flush it.
-
Clean the spill area with soap and water.
-
Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.
-
Seal and label the container as described in the protocol above.
For a Large Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Alert your supervisor and contact your institution's emergency number or EHS department.
-
Prevent the spill from entering drains or waterways.[6]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methoxy-2-oxoethoxy)benzoic acid waste.
Caption: Decision workflow for chemical waste disposal.
References
-
National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Online] Available at: [Link]
-
Pharmaffiliates. Acetylsalicylic Acid - Impurity C. [Online] Available at: [Link]
-
Lab Alley. Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET. [Online] Available at: [Link]
-
Carl Roth. Safety Data Sheet: Benzoic acid. [Online] Available at: [Link]
-
Breckland Scientific. Benzoic Acid - SAFETY DATA SHEET. [Online] Available at: [Link]
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Comprehensive Safety and Handling Guide for 2-(2-Methoxy-2-oxoethoxy)benzoic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(2-Methoxy-2-oxoethoxy)benzoic acid. As a compound utilized in advanced research and development, a thorough understanding of its chemical characteristics is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. The following procedures are synthesized from established safety data for structurally analogous compounds and reflect best practices in chemical hygiene and laboratory management.
Hazard Identification and Risk Assessment: Understanding the Chemistry of 2-(2-Methoxy-2-oxoethoxy)benzoic acid
2-(2-Methoxy-2-oxoethoxy)benzoic acid is a dicarboxylic acid derivative containing both a carboxylic acid and a methyl ester functional group. This structure dictates its primary hazards. The carboxylic acid moiety confers acidic properties, while the overall organic structure presents potential for irritation upon contact with skin, eyes, and the respiratory tract.
Based on data from similar compounds like 2-Methoxybenzoic acid, the primary hazards are classified as follows:
A key aspect of ensuring safety is a proactive risk assessment before any handling of this compound. The following workflow illustrates the decision-making process for implementing appropriate safety measures.
Caption: Risk assessment workflow for handling 2-(2-Methoxy-2-oxoethoxy)benzoic acid.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-(2-Methoxy-2-oxoethoxy)benzoic acid. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Goggles are mandatory when there is a significant risk of splashing. All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene).[5] | Inspect gloves for any signs of degradation or punctures before each use. Contaminated gloves should be disposed of as chemical waste. Always wash hands thoroughly after removing gloves. |
| Laboratory coat. | A flame-resistant lab coat should be worn and kept fully fastened to protect against accidental splashes and contact with the solid material. | |
| Closed-toe shoes. | Footwear must cover the entire foot to offer protection from spills. | |
| Respiratory Protection | Generally not required with adequate ventilation. | If engineering controls are insufficient to control dust generation, a NIOSH-approved respirator should be used in accordance with OSHA 29 CFR 1910.134.[1] |
The following diagram outlines the standard procedure for donning and doffing PPE to prevent cross-contamination.
Caption: Standard donning and doffing procedure for personal protective equipment.
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle 2-(2-Methoxy-2-oxoethoxy)benzoic acid in a well-ventilated area.[1][2] For procedures that may generate dust, a chemical fume hood is required.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
-
Weighing and Transfer: When weighing, use a balance with a draft shield or conduct the operation within a fume hood to minimize dust dispersal. Avoid generating dust during transfer.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1][2] Carboxylic acids can react with bases in an exothermic reaction.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][2]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
Waste Disposal
-
Chemical Waste: Dispose of 2-(2-Methoxy-2-oxoethoxy)benzoic acid and any contaminated materials in a designated hazardous waste container.[2][8] The container must be properly labeled with the chemical name and associated hazards.
-
Disposal Method: The recommended method of disposal is incineration by a licensed professional waste disposal service.[1][9] Do not dispose of this chemical down the drain or in regular trash.[8][10]
References
-
National Institute of Standards and Technology. (2015, December 1). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
BioShop Canada. (n.d.). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. bioshopcanada.com [bioshopcanada.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
